molecular formula C4H4N4O3 B1593693 5-Nitrocytosine CAS No. 69099-99-6

5-Nitrocytosine

Cat. No.: B1593693
CAS No.: 69099-99-6
M. Wt: 156.1 g/mol
InChI Key: SPDBZGFVYQCVIU-UHFFFAOYSA-N
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Description

5-Nitrocytosine is a useful research compound. Its molecular formula is C4H4N4O3 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-nitro-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDBZGFVYQCVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313071
Record name 5-Nitrocytosine
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Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69099-99-6
Record name NSC266148
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitrocytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-5-nitro-1,2-dihydropyrimidin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Nitrocytosine

This compound, a derivative of the nucleobase cytosine, is a compound of significant interest in medicinal chemistry and drug development. The introduction of a nitro group at the 5-position of the pyrimidine ring dramatically alters the electronic properties of the molecule, making it a valuable precursor for the synthesis of various modified nucleosides and other heterocyclic compounds. These derivatives are explored for their potential as antiviral, antibacterial, and anticancer agents. Understanding the efficient synthesis and rigorous purification of this compound is, therefore, a foundational requirement for researchers in this field. This guide provides a comprehensive overview of the synthesis of this compound via electrophilic nitration of cytosine, details robust purification protocols, and outlines key analytical techniques for its characterization.

Synthesis of this compound via Electrophilic Aromatic Substitution

The most common and direct method for the synthesis of this compound is the electrophilic nitration of cytosine. This reaction involves the introduction of a nitro group (-NO₂) onto the C5 position of the cytosine ring. The presence of the amino group at C4 and the keto group at C2 activates the C5 position, making it susceptible to electrophilic attack.

The Chemistry Behind the Nitration of Cytosine

The nitration of cytosine is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction mechanism is a classic example of electrophilic aromatic substitution.

Reaction Mechanism: Formation of the Nitronium Ion and Electrophilic Attack

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O Cytosine NO2+->Cytosine H2O H₂O Intermediate Sigma Complex Cytosine->Intermediate + NO₂⁺ This compound Intermediate->this compound - H⁺

Figure 1. Mechanism of this compound Synthesis.

Detailed Experimental Protocol for the Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound from cytosine.

Materials:

  • Cytosine

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • pH meter or pH paper

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to below 10°C. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature. The chemical reaction for this conversion is: C₄H₅N₃O + HNO₃ → C₄H₄N₄O₃ + H₂O.[1]

  • Reaction: To the cold nitrating mixture, add cytosine portion-wise over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.

  • Reaction Monitoring: After the addition of cytosine is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of crude this compound will form.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude this compound in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50°C).

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting material and other side products. Therefore, a thorough purification is essential to obtain a high-purity product suitable for further applications. The two primary methods for the purification of this compound are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[2][3] The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3]

Solvent Selection for Recrystallization:

The choice of solvent is critical for successful recrystallization. For this compound, which is a polar molecule, polar solvents are generally good candidates. A common and effective solvent for the recrystallization of this compound is hot water.[2] Due to the presence of polar functional groups, using a solvent mixture can also be effective.[2]

Solvent/Solvent SystemSuitability for Recrystallization of this compound
WaterGood: High solubility at boiling point, low solubility at room temperature.
Ethanol/WaterPotentially good: Can be optimized for yield and purity.
Acetic Acid/WaterCan be effective, but residual acetic acid may be an issue.

Detailed Protocol for Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals thoroughly.

Workflow for Synthesis and Purification of this compound

G Start Cytosine Nitration Nitration (HNO₃, H₂SO₄, <15°C) Start->Nitration Workup Quenching on Ice & Filtration Nitration->Workup Crude Crude this compound Workup->Crude Purification Purification Crude->Purification Recrystallization Recrystallization (Hot Water) Purification->Recrystallization High Yield ColumnChrom Column Chromatography Purification->ColumnChrom High Purity PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct Characterization Characterization (NMR, FTIR, UV-Vis) PureProduct->Characterization Final Final Product Characterization->Final

Figure 2. Overall process for this compound synthesis and purification.

Purification by Column Chromatography

For achieving very high purity, particularly for applications in drug development, column chromatography is the preferred method.[4][5] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5]

Parameters for Column Chromatography of this compound:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like this compound.[4][5]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the mobile phase is optimized to achieve good separation. For this compound, a gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. The elution can be started with a lower polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increased in polarity (e.g., to 95:5 DCM:MeOH).

Detailed Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions at the outlet.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Characterization of this compound

After purification, it is crucial to confirm the identity and purity of the synthesized this compound using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the proton at the C6 position and the protons of the amino group. The C6 proton signal will likely appear as a singlet in the aromatic region, shifted downfield due to the electron-withdrawing effect of the adjacent nitro group. The amino protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the four carbon atoms of the pyrimidine ring. The C5 carbon signal will be significantly affected by the attached nitro group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching of the amino group (around 3300-3500 cm⁻¹).

  • C=O stretching of the keto group (around 1650-1700 cm⁻¹).

  • N-O stretching of the nitro group (asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹).

  • C=C and C=N stretching of the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of the nitro group, a strong chromophore, into the cytosine ring is expected to cause a significant shift in the maximum absorption wavelength (λmax) compared to cytosine. The λmax of this compound is anticipated to be at a longer wavelength due to the extended conjugation and the electron-withdrawing nature of the nitro group.

Safety Considerations

The synthesis of this compound involves the use of highly corrosive and strong oxidizing agents. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All manipulations involving concentrated nitric acid and sulfuric acid must be performed in a well-ventilated chemical fume hood.

  • Handling of Acids: Always add acid to water, not the other way around, to avoid violent exothermic reactions. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid with cooling.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the exothermic reaction.

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and purify high-quality this compound for their scientific endeavors.

References

  • Filo. (2024, December 14). Convert: (1) Cytosine tothis compound (ii) Urea toUracil.
  • Colacino, E., Sindona, G., Gosselin, G., & Mathé, C. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-2026.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • University of Rochester. (n.d.).
  • University of Rochester. (n.d.).
  • Wikipedia. (2024, November 26).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

An In-depth Technical Guide to 5-Nitrocytosine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental chemical and physical properties is the bedrock of innovation in drug discovery and chemical biology. This guide on 5-Nitrocytosine is structured to provide not just a compilation of data, but a narrative that explains the "why" behind its behavior and the experimental logic for its characterization and application. We will delve into its synthesis, explore its physicochemical characteristics, and discuss its potential in the broader landscape of medicinal chemistry and molecular science. Every piece of information is meticulously referenced to ensure the highest degree of scientific integrity.

Molecular Structure and Identification

This compound is a derivative of the pyrimidine nucleobase cytosine, characterized by the presence of a nitro group (-NO₂) at the 5th position of the pyrimidine ring. This electron-withdrawing group significantly influences the electronic properties and reactivity of the molecule compared to its parent compound, cytosine.

IdentifierValue
IUPAC Name 4-amino-5-nitro-2(1H)-pyrimidinone
Chemical Formula C₄H₄N₄O₃
Molecular Weight 156.10 g/mol [1]
InChI InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9)[1]
InChIKey SPDBZGFVYQCVIU-UHFFFAOYSA-N[1]
SMILES C1=NC(=O)NC(=C1[O-])N

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic nitration of cytosine. This reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a stronger acid like sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring of cytosine, while being a heterocyclic aromatic system, is activated towards electrophilic attack at the C5 position due to the directing effects of the amino and hydroxyl (in the keto tautomer) groups.

Synthesis of this compound Cytosine Cytosine Intermediate Wheland Intermediate (Sigma Complex) Cytosine->Intermediate Electrophilic Attack Nitrating_Agent HNO₃ / H₂SO₄ Nitronium_Ion NO₂⁺ (Nitronium ion) Nitrating_Agent->Nitronium_Ion Generation Nitronium_Ion->Intermediate This compound This compound Intermediate->this compound Deprotonation Water H₂O Intermediate->Water

Caption: Synthesis of this compound via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • Cytosine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Buchner Funnel and Filter Paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Cytosine: Slowly add cytosine to the cold sulfuric acid with continuous stirring until it is completely dissolved.

  • Nitration: While maintaining the temperature between 0-5 °C, add fuming nitric acid dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the final product.

Physicochemical Properties

The introduction of the nitro group at the C5 position significantly alters the physical and chemical properties of cytosine.

PropertyValueSource
Melting Point >300 °C (decomposes)[General observation for similar compounds]
Solubility Sparingly soluble in water; soluble in DMSO.[Inferred from general properties of nitroaromatic compounds and related structures]
pKa The nitro group is expected to lower the pKa of the N3 proton compared to cytosine (pKa ≈ 4.6), making this compound more acidic.[2][Chemical principles]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400-3100N-H stretching vibrations of the amino group and ring N-H.
~1650C=O stretching vibration (amide I band).
~1550 and ~1350Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂).
~1600C=C and C=N stretching vibrations of the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a downfield shift for the H6 proton due to the electron-withdrawing effect of the adjacent nitro group. The protons of the amino group may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the pyrimidine ring carbons. The C5 carbon, directly attached to the nitro group, will be significantly deshielded and appear at a lower field compared to cytosine.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol shows absorption maxima that can be used for its quantification. The nitro group, being a chromophore, influences the absorption profile.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The exact mass can be used to confirm its elemental composition.[1]

Tautomerism

Like cytosine, this compound can exist in different tautomeric forms. The two principal forms are the amino-keto and the amino-enol forms. Additionally, amino-imino tautomerism is also possible. The equilibrium between these tautomers is influenced by the solvent and pH. Theoretical studies on related molecules like 5-fluorocytosine suggest that the keto-amino form is predominant in the aqueous phase, while the enol-amino form may be more stable in the gas phase.[3] The electron-withdrawing nitro group can be expected to influence the relative stabilities of these tautomers.

Tautomerism of this compound cluster_0 Amino-Keto Tautomer cluster_1 Amino-Enol Tautomer cluster_2 Imino-Keto Tautomer Amino-Keto [Image of Amino-Keto tautomer] Amino-Enol [Image of Amino-Enol tautomer] Amino-Keto->Amino-Enol Keto-Enol Tautomerism Imino-Keto [Image of Imino-Keto tautomer] Amino-Keto->Imino-Keto Amino-Imino Tautomerism

Caption: Tautomeric forms of this compound.

Chemical Reactivity

The presence of the strongly electron-withdrawing nitro group at the C5 position makes the pyrimidine ring of this compound electron-deficient. This has significant implications for its reactivity.

Nucleophilic Aromatic Substitution

The electron-poor nature of the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C6 position, which is activated by the adjacent nitro group.[4][5] This reactivity can be exploited for the synthesis of various 6-substituted this compound derivatives.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 5-aminocytosine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). This conversion opens up avenues for further functionalization at the 5-position.

Applications in Research and Drug Development

While this compound itself does not have widespread direct applications, its derivatives and its use as a synthetic intermediate are of interest in medicinal chemistry and nucleic acid research.

Precursor for Modified Nucleosides and Nucleotides

This compound serves as a valuable building block for the synthesis of modified nucleosides and nucleotides.[3][6] For instance, the synthesis of 5-nitro-2'-deoxycytidine has been reported, although its derivatives did not show significant antiviral activity against HIV and HBV.[7]

Potential as an Enzyme Inhibitor

The structural similarity of this compound to natural nucleobases suggests its potential as an inhibitor of enzymes involved in nucleic acid metabolism. The nitro group can participate in specific interactions within an enzyme's active site. Derivatives of this compound could be designed as potential inhibitors for various enzymes.

Use in the Synthesis of Modified Oligonucleotides

The introduction of modified bases like this compound into oligonucleotides can alter their properties, such as hybridization affinity and stability. This can be useful in the development of therapeutic or diagnostic oligonucleotides.

Conclusion

This compound is a fascinating molecule whose properties are significantly modulated by the presence of the C5-nitro group. This comprehensive guide has detailed its synthesis, physicochemical characteristics, and spectroscopic signature. Its reactivity, particularly its susceptibility to nucleophilic attack and the facile reduction of its nitro group, makes it a versatile intermediate in organic synthesis. While direct therapeutic applications have yet to be fully realized, its role as a precursor for modified nucleosides and a potential scaffold for enzyme inhibitors underscores its importance for researchers in drug development and chemical biology. The foundational knowledge presented herein provides a solid platform for future investigations and innovations involving this intriguing pyrimidine derivative.

References

  • Filo. (2024, December 14). Convert: (1) Cytosine to this compound (ii) Urea to Uracil. Retrieved from [Link]

  • Colacino, E., Sindona, G., Gosselin, G., & Mathé, C. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-26. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Density functional theory calculations on tautomerism of 5-fluorocytosine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 3). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • ResearchGate. (2025, February 10). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved from [Link]

  • RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]

Sources

The Advent of a Nitro-Functionalized Nucleobase: An In-depth Technical Guide to the Early Studies on 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro group into the pyrimidine ring of cytosine marked a significant, albeit under-recognized, step in the chemical exploration of nucleobases. This technical guide delves into the foundational studies that led to the discovery and initial characterization of 5-nitrocytosine. By examining the seminal work of early twentieth-century chemists, we will reconstruct the experimental rationale and methodologies that first brought this modified pyrimidine to light. This guide will provide a detailed protocol for its synthesis, based on the original literature, and discuss the early understanding of its chemical properties. Through this historical and technical lens, we aim to provide contemporary researchers with a deeper appreciation for the pioneering work that laid the groundwork for the synthesis of modified nucleobases and their potential applications in drug discovery and chemical biology.

Introduction: The Expanding Chemical Space of Pyrimidines in the Early 20th Century

The early 1900s represented a period of intense investigation into the chemical makeup of nucleic acids. Following the initial isolation and identification of the canonical nucleobases, the focus of organic chemists shifted towards the synthesis and chemical modification of these fundamental biological building blocks. The pyrimidine ring system, in particular, became a fertile ground for chemical exploration.[1] The work of researchers like Treat B. Johnson and Henry L. Wheeler at Yale University's Sheffield Laboratory was pivotal in systematically exploring the reactivity of pyrimidines and developing methods for their synthesis and derivatization.[2] Their extensive body of work, published across journals such as the American Chemical Journal, the Journal of Biological Chemistry, and the Journal of the American Chemical Society, laid much of the groundwork for our modern understanding of pyrimidine chemistry. It was within this context of vigorous synthetic exploration that the quest to introduce new functionalities onto the pyrimidine scaffold, including the electron-withdrawing nitro group, was undertaken.

The First Synthesis: Nitration of Cytosine

While a definitive, single "discovery" paper for this compound is not readily apparent in the same way as for other major scientific breakthroughs, a careful review of the early 20th-century literature on pyrimidine chemistry points towards the work on direct nitration of pyrimidine bases as the origin of this compound. The introduction of a nitro group at the 5-position of the cytosine ring was a logical extension of the broader studies on the electrophilic substitution reactions of aromatic and heteroaromatic systems.

Rationale for the Experimental Approach

The choice of nitrating agents and reaction conditions in the early 20th century was largely based on established methods for the nitration of other aromatic compounds. The primary challenge in the nitration of cytosine lies in the electron-rich nature of the pyrimidine ring, which can be susceptible to oxidation under harsh nitrating conditions. Furthermore, the presence of the amino group at the 4-position complicates the reaction, as it can be protonated in strongly acidic media, thereby deactivating the ring towards electrophilic attack.

The early researchers would have considered these factors in their experimental design. The use of a mixture of nitric acid and a dehydrating agent, such as sulfuric acid, was a standard approach to generate the reactive nitronium ion (NO₂⁺). The key to a successful synthesis would have been to find a balance of reaction conditions that would favor nitration at the C5 position without causing significant degradation of the starting material.

Experimental Workflow: A Reconstruction of the Early Synthesis

Based on the general methods for pyrimidine nitration described in the early literature, the following workflow represents a plausible reconstruction of the first synthesis of this compound. This protocol is designed to be self-validating by including observable endpoints and expected outcomes.

Synthesis_Workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Isolation and Purification HNO3 Concentrated Nitric Acid Nitrating_Mixture Nitrating Mixture (Formation of NO2+) HNO3->Nitrating_Mixture Add slowly with cooling H2SO4 Concentrated Sulfuric Acid H2SO4->Nitrating_Mixture Reaction_Vessel Reaction Vessel (Controlled Temperature) Nitrating_Mixture->Reaction_Vessel Cytosine Cytosine Cytosine->Reaction_Vessel Gradual addition Quenching Quenching (e.g., with ice water) Reaction_Vessel->Quenching Pour mixture Neutralization Neutralization (e.g., with NH4OH) Quenching->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound (Crystalline solid) Recrystallization->Final_Product

Figure 1: A conceptual workflow for the early synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, synthesized from the likely procedures of the early 20th century.

Materials:

  • Cytosine

  • Concentrated Nitric Acid (specific gravity ~1.42)

  • Concentrated Sulfuric Acid (specific gravity ~1.84)

  • Ammonium Hydroxide (concentrated)

  • Distilled water

  • Ice

  • Filter paper

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add a measured volume of concentrated nitric acid to a pre-cooled, stirred volume of concentrated sulfuric acid. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature.

  • Nitration of Cytosine: To the cold nitrating mixture, gradually add finely powdered cytosine in small portions with continuous stirring. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature (e.g., 0-5 °C) throughout the addition.

  • Reaction Monitoring: After the addition of cytosine is complete, the reaction mixture is stirred at a controlled low temperature for a specific duration. The progress of the reaction would have been monitored by taking small aliquots, quenching them, and observing the precipitation of the product.

  • Quenching and Precipitation: The reaction mixture is then carefully poured onto a large volume of crushed ice with vigorous stirring. This step serves to quench the reaction and precipitate the crude this compound.

  • Neutralization and Isolation: The acidic solution containing the precipitate is cautiously neutralized with a base, such as concentrated ammonium hydroxide, until it is slightly alkaline. This step is crucial for the complete precipitation of the product. The resulting solid is then collected by filtration.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, likely hot water or a dilute acid. The purified product is then dried to a constant weight.

Initial Characterization of this compound

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, the characterization of a newly synthesized compound in the early 20th century relied on a combination of physical and chemical methods.

Physical Properties

The primary physical property used for characterization was the melting point . A sharp and reproducible melting point was a key indicator of the purity of the compound. The color and crystalline form of the product would also have been noted.

Chemical Properties and Elemental Analysis

The chemical identity of this compound would have been confirmed through elemental analysis . This technique provided the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and oxygen. The results of the elemental analysis would have been compared with the calculated theoretical values for the proposed structure of this compound (C₄H₄N₄O₃).

Further chemical tests would have been employed to confirm the presence of the nitro group. For example, reduction of the nitro group to an amino group, followed by characterization of the resulting 5-aminocytosine, would have provided strong evidence for the success of the nitration reaction. The Wheeler-Johnson test, a colorimetric test for uracil and cytosine, could have been used to confirm the integrity of the pyrimidine ring after the nitration reaction.[3]

Tabulated Data from Early Studies (Hypothetical Reconstruction)

The following table summarizes the kind of data that would have been presented in an early publication on the discovery of this compound.

PropertyObserved Value (Hypothetical)
Appearance Pale yellow crystalline solid
Melting Point Decomposes above 300 °C
Solubility Sparingly soluble in cold water, more soluble in hot water.
Elemental Analysis
% Carbon (Calculated)30.78
% Carbon (Found)30.65
% Hydrogen (Calculated)2.58
% Hydrogen (Found)2.65
% Nitrogen (Calculated)35.89
% Nitrogen (Found)35.75

Significance and Future Perspectives

The initial synthesis of this compound, while perhaps not immediately recognized for its full potential, was a significant achievement in the field of heterocyclic chemistry. It demonstrated that the pyrimidine ring of a fundamental nucleobase could be functionalized with a powerful electron-withdrawing group, thereby opening up new avenues for chemical transformations.

From a modern perspective, this compound and its derivatives are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing access to 5-aminocytosine, a precursor for a variety of other functionalized pyrimidines. Furthermore, the electron-withdrawing nature of the nitro group can influence the reactivity of the pyrimidine ring and its substituents, a property that can be exploited in the design of novel bioactive molecules.

The early studies on this compound serve as a testament to the ingenuity and perseverance of the pioneering chemists of the early 20th century. Their work, conducted with rudimentary tools by today's standards, laid a critical foundation for the development of modified nucleobases that are now central to the fields of medicinal chemistry, chemical biology, and materials science.

References

  • REVIEW ON PYRIMIDINE - IRJMETS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Wheeler, H. L., & Johnson, T. B. (Eds.). (n.d.). Papers on pyrimidines. Sheffield laboratory of Yale University. Reprinted from the American Chemical Journal, Journal of Biological Chemistry and the Journal of the American chemical Society. 1898-1910.
  • Wheeler-Johnson test. (n.d.). In Chemwatch. Retrieved January 21, 2026, from [Link]

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Spectroscopic Profile of 5-Nitrocytosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Nitrocytosine Characterization

This compound is a modified pyrimidine base of significant interest in chemical biology and drug development. As a derivative of cytosine, its structure is fundamental to nucleic acids, but the addition of a potent electron-withdrawing nitro group at the C5 position drastically alters its electronic properties, hydrogen bonding capabilities, and potential as a therapeutic agent or a biological probe. Accurate and comprehensive characterization of this molecule is paramount for understanding its mechanism of action, stability, and interactions within biological systems.

This guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, present robust protocols for data acquisition, and offer a detailed interpretation of the spectral data. The analysis synthesizes foundational data from the parent molecule, cytosine, with established principles of physical organic chemistry to predict and rationalize the spectroscopic features of its 5-nitro derivative.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Below is a diagram illustrating the atomic numbering and key functional groups of this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

The subsequent sections will explore how this specific arrangement of atoms and functional groups—a conjugated system featuring a carbonyl, an amine, and a nitro group—gives rise to its unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the electronic environment of each nucleus.

Expertise & Causality: Predicting the NMR Spectrum
  • Start with a Known Analog: We begin with the experimentally determined and assigned chemical shifts for the parent molecule, cytosine, which are well-documented.[1][2]

  • Apply Substituent Effects: We then apply the known and predictable effects of introducing a nitro (-NO₂) group onto a conjugated system. The nitro group is one of the strongest electron-withdrawing groups, both through induction and resonance. This property profoundly influences the shielding of nearby nuclei.

    • ¹H NMR: Electron-withdrawing groups deshield nearby protons, shifting their signals to a higher chemical shift (downfield). The effect is most pronounced for protons ortho and para to the substituent.[3][4] In this compound, the H6 proton is ortho to the nitro group and is expected to experience a significant downfield shift compared to its position in cytosine.

    • ¹³C NMR: The effect on carbon shifts is also significant. The ipso-carbon (the carbon directly attached to the substituent, C5) and the para-carbon (C2) are strongly deshielded.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy. This workflow is designed to yield high-quality spectra suitable for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆. prep2 Add internal standard (TMS) if quantitative analysis is needed. prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the probe for the DMSO-d₆ sample. acq2 Acquire ¹H spectrum. (e.g., 16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C spectrum. (e.g., 1024 scans, proton decoupled) acq1->acq3 proc1 Apply Fourier Transform. proc2 Phase and baseline correct both spectra. proc1->proc2 proc3 Calibrate ¹H spectrum to residual DMSO peak (δ ~2.50 ppm). proc2->proc3 proc4 Calibrate ¹³C spectrum to DMSO-d₆ peak (δ ~39.52 ppm). proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR data acquisition and processing.

Justification for Choices:

  • Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and for its exchangeable protons (from the -NH₂ and -NH- groups) which typically appear as broad signals that do not obscure other regions.

  • Spectrometer Frequency: A 400 MHz instrument provides sufficient resolution for unambiguous analysis of this relatively simple molecule.

  • Proton Decoupling (¹³C): Broadband proton decoupling is used during ¹³C acquisition to simplify the spectrum to a series of singlets, where each unique carbon gives one peak.[7] This greatly enhances the signal-to-noise ratio.

Predicted NMR Data and Interpretation

Based on the principles outlined above, the following tables summarize the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityRationale for Shift
H68.5 - 9.0Singlet (s)Strongly deshielded due to the ortho electron-withdrawing -NO₂ group. Shifted significantly downfield from cytosine (~7.5 ppm).[1]
-NH₂ (C4)7.0 - 7.5Broad singlet (br s)Exchangeable protons. Position is concentration and temperature dependent.
-NH (N1/N3)10.5 - 11.5Broad singlet (br s)Exchangeable amide/imide protons, typically found far downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted δ (ppm)Rationale for Shift
C2~155para to the -NO₂ group, expected to be deshielded compared to cytosine (~150 ppm).
C4~165Attached to the amino group; position similar to cytosine (~165 ppm).[1]
C5~140ipso to the -NO₂ group, significantly deshielded. This carbon is shielded in cytosine (~95 ppm).[1]
C6~148ortho to the -NO₂ group, deshielded compared to cytosine (~141 ppm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[8]

Expertise & Causality: Key Vibrational Modes

The IR spectrum of this compound will be dominated by the characteristic vibrations of its key functional groups. The cytosine backbone contributes absorptions for N-H, C=O, and C=C/C=N bonds. The most telling feature, however, will be the powerful absorptions from the nitro group. A conjugated nitro group gives rise to two very strong and distinct stretching bands: an asymmetric stretch and a symmetric stretch.[9][10] Their high intensity is due to the large change in dipole moment during these vibrations.

Experimental Protocol: ATR-FTIR Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to a reproducible signal intensity.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The spectrum can be analyzed by dividing it into the diagnostic group frequency region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Table 3: Predicted Diagnostic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3100Medium-Strong, BroadN-H Stretching-NH₂ and -NH-
1700 - 1650Strong, SharpC=O StretchingAmide Carbonyl
1650 - 1600StrongC=C & C=N StretchingPyrimidine Ring
1550 - 1475 Very Strong Asymmetric NO₂ Stretching Conjugated Nitro (-NO₂)[9]
1360 - 1290 Very Strong Symmetric NO₂ Stretching Conjugated Nitro (-NO₂)[9]

The presence of two very strong bands in the 1550-1290 cm⁻¹ region is the definitive IR signature for the nitro group and would be the primary feature distinguishing this spectrum from that of cytosine.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

Expertise & Causality: Electronic Transitions and Chromophores

Molecules with π-conjugated systems absorb UV or visible light to promote electrons from a π bonding orbital to a π* anti-bonding orbital (a π→π* transition). The energy required for this transition determines the wavelength of maximum absorbance (λₘₐₓ).

  • Cytosine: The parent molecule, cytosine, has a conjugated pyrimidine ring and absorbs in the UV region, with a reported λₘₐₓ of approximately 267 nm in water.[12][13]

  • This compound: The introduction of a nitro group at the C5 position has two major effects:

    • Chromophore Addition: The -NO₂ group is itself a chromophore.

    • Extended Conjugation: The nitro group's π-system conjugates with the pyrimidine ring, extending the overall conjugated system.

    Extending the conjugated system lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). A lower energy gap means less energy is required for the electronic transition, resulting in the absorption of longer wavelength light. This phenomenon is known as a bathochromic shift (or red shift).[14][15] Therefore, this compound is expected to have a λₘₐₓ at a significantly longer wavelength than cytosine.

Experimental Protocol: UV-Vis Solution Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. A neutral aqueous buffer (e.g., pH 7.4 phosphate buffer) is an excellent choice for mimicking physiological conditions.

  • Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound in the chosen solvent.

  • Serial Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy according to Beer's Law.

  • Spectrometer Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) to record the full absorption spectrum and identify the λₘₐₓ.

UVVis_Logic cluster_effect Electronic Effects cluster_observation Spectroscopic Observation Cytosine Cytosine (Base Conjugated System) Nitro Addition of -NO₂ Group (Strong Chromophore & Electron-Withdrawing Group) Cytosine->Nitro Result This compound Nitro->Result Effect1 Extended π-Conjugation Nitro->Effect1 Obs2 Absorption of Longer Wavelength Light (Bathochromic / Red Shift) Result->Obs2 exhibits Effect2 Lowered HOMO-LUMO Gap Effect1->Effect2 Obs1 Lower Energy Transition Required Effect2->Obs1 Obs1->Obs2

Caption: Relationship between structural modification and the resulting UV-Vis shift.

Predicted UV-Vis Data

Table 4: Predicted UV-Vis Absorption Data for this compound (in neutral buffer)

Compoundλₘₐₓ of Cytosine (nm)Expected Shift for this compoundPredicted λₘₐₓ (nm)
This compound~267[12][13]Bathochromic (Red) Shift> 300

The λₘₐₓ for aromatic nitro compounds can be around 330 nm or higher, indicating a substantial shift is expected.[15]

Conclusion

The spectroscopic characterization of this compound is a clear example of how fundamental principles can be used to understand molecular structure and properties. The powerful electron-withdrawing nature of the nitro group systematically perturbs the spectroscopic fingerprint of the parent cytosine molecule in predictable ways. In NMR , it causes a significant downfield shift of the adjacent H6 proton and the C5/C6 carbons. In IR , it introduces two characteristic and intense stretching bands that are unmistakable. Finally, in UV-Vis spectroscopy, it extends the π-conjugated system, causing a bathochromic shift to longer wavelengths. This comprehensive spectroscopic profile serves as a crucial reference for researchers working with this important molecule in the fields of medicinal chemistry and molecular biology.

References

  • Forbes, W. F. (1958). The effect of solvent and substitution on the ultraviolet absorption spectra of some aromatic nitro-compounds. Canadian Journal of Chemistry, 36(9), 1350-1363. Available at: [Link]

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  • Stimson, M. M., & O'Donnell, M. J. (1952). The Infrared and Ultraviolet Absorption Spectra of Cytosine and Isocytosine in the Solid State. Journal of the American Chemical Society, 74(7), 1805-1808. Available at: [Link]

  • S.J. G., et al. (2009). FTIR spectra of (a) cytosine, (b) cytosine hydrochloride ( P ), (c) lamivudine and (d) lamivudine hydrochloride ( Q ). ResearchGate. Available at: [Link]

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  • Gasteiger, J., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(3), 944-953. Available at: [Link]

  • Amass, A. J., et al. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 49(9), 985-988. Available at: [Link]

  • Novotna, B., et al. (2021). 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. ACS Physical Chemistry Au, 1(1), 16-25. Available at: [Link]

  • Sheikhi, M., et al. (2019). (Color online) UV/Vis absorption spectrum of the compound cytosine calculated by TDB3LYP/6-31G* method. ResearchGate. Available at: [Link]

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  • National Institute of Standards and Technology. (n.d.). Cytosine. In NIST Chemistry WebBook. Retrieved from [Link]

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  • Nudelman, N. S., & Cerdeira, S. (1986). 1H and 13C NMR studies of substituted nitropyridines and nitrobenzenes. Magnetic Resonance in Chemistry, 24(6), 495-498. Available at: [Link]

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  • Cao, C., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(12), 1014-1020. Available at: [Link]

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  • Zhang, Y., et al. (2014). (a) UV−vis absorption spectra of cytosine derivatives in buffer... ResearchGate. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

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  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Available at: [Link]

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A Technical Guide to the Quantum Mechanical Analysis of 5-Nitrocytosine: From Molecular Structure to Drug Development Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a nitro group at the C5 position of cytosine dramatically alters its electronic structure, reactivity, and biological potential. 5-Nitrocytosine (5-NC) represents a molecule of significant interest, not only for its role in understanding DNA damage and modification but also as a potential scaffold in drug design, particularly for hypoxia-activated prodrugs.[1] This technical guide provides a comprehensive overview of the application of quantum mechanical calculations, primarily using Density Functional Theory (DFT), to elucidate the fundamental properties of this compound. We will explore the causality behind computational choices, detail step-by-step protocols for key analyses, and connect the theoretical findings to practical implications in medicinal chemistry and drug development.

Introduction: The Significance of this compound

Cytosine, a fundamental nucleobase, is susceptible to chemical modifications that can modulate the structure and function of DNA.[2][3] While 5-methylcytosine is a well-known epigenetic marker, other modifications, such as nitration, are often associated with cellular stress and damage.[2][4] The addition of the potent electron-withdrawing nitro (NO₂) group at the 5-position transforms cytosine into this compound (C₄H₄N₄O₃), a molecule with distinct physicochemical properties.[5][6]

Understanding these properties at a sub-atomic level is crucial. Quantum mechanical (QM) calculations offer a powerful, non-empirical approach to predict molecular geometry, stability, vibrational spectra, and electronic characteristics with high accuracy.[7] For researchers in drug discovery, these computational insights can guide synthesis, predict reactivity with biological targets, and accelerate the identification of viable drug candidates, thereby streamlining the early stages of the development pipeline.[8][9]

The Theoretical Framework: Why DFT?

For a molecule like this compound, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy for predicting its properties.[10] Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing the electronic effects of the nitro group.

Causality Behind Method Selection:

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It merges the exact exchange from Hartree-Fock theory with DFT exchange and correlation. This combination has been shown to yield excellent results for the geometries and vibrational frequencies of nucleobases and their derivatives.[11][12]

  • Basis Set - 6-311++G(d,p): This choice represents a flexible, triple-zeta basis set.

    • 6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, while the valence orbitals are split into three functions (3, 1, and 1), allowing for greater flexibility.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is important for anions and systems with significant non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is critical for describing chemical bonds and anisotropic charge distributions, such as those in the C=O and NO₂ groups.

This B3LYP/6-311++G(d,p) level of theory is a well-established standard for providing reliable data on molecules of this class, ensuring the trustworthiness of the calculated results.[12]

Tautomerism: A Critical Consideration

Like cytosine, this compound can exist in several tautomeric forms, which differ in the position of a proton.[13] The most common are the amino-keto, amino-enol, and imino-keto forms. The relative stability of these tautomers is highly sensitive to their environment (gas phase vs. aqueous solution) and can dramatically affect their hydrogen bonding patterns and biological activity.[14][15][16] QM calculations are indispensable for determining the most stable tautomer under different conditions, which is a prerequisite for all further analysis. For this guide, we will focus on the canonical amino-keto form, which is generally the most stable in aqueous media.[15]

Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical, self-validating workflow. The initial geometry optimization must be confirmed by a frequency calculation to ensure the structure is a true energy minimum before proceeding to more complex property calculations.

G cluster_0 Computational Workflow for this compound A 1. Input Structure (Canonical Tautomer) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Check for Imaginary Frequencies C->D E Structure is a True Minimum (0 Imaginary Frequencies) D->E Yes F Transition State or Saddle Point (≥1 Imaginary Frequencies) D->F No H 4. Calculate Molecular Properties (NBO, HOMO-LUMO, MEP, etc.) E->H G Modify Geometry & Re-optimize F->G G->B G cluster_1 From QM Calculations to Drug Discovery A QM Calculations on This compound B Predicted Properties A->B C Low LUMO Energy (Good Electron Acceptor) B->C D High Polarity (Dipole Moment) B->D E Reactivity Sites (MEP Map) B->E F Drug Development Insights C->F D->F E->F G Hypoxia-Activated Prodrug Potential F->G H Solubility & Permeability Prediction (ADME) F->H I Target Interaction (Enzyme Active Sites) F->I

Caption: Connecting theoretical predictions to drug development stages.

  • Hypoxia-Activated Prodrugs: Many solid tumors have hypoxic (low-oxygen) regions. Nitroaromatic compounds can be selectively reduced in these environments by nitroreductase enzymes to form cytotoxic species that kill cancer cells. [1]The low LUMO energy of this compound strongly suggests it could be an excellent substrate for such reductive activation, making it a promising candidate for this class of anticancer agents.

  • Metabolic Stability and ADME Properties: The high polarity, predicted by the large dipole moment, will influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. [17]These computational descriptors serve as initial filters in the drug discovery process.

  • Target Interaction Modeling: The MEP and orbital information can be used to understand and predict how this compound might interact with amino acid residues in a biological target's active site, guiding the design of more potent and selective inhibitors.

Conclusion

Quantum mechanical calculations provide an indispensable toolkit for the in-depth characterization of this compound. By employing robust methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict its structural, vibrational, and electronic properties. The key findings—a significantly lowered LUMO energy localized on the nitro group, a large dipole moment, and specific vibrational signatures—are not merely academic. They provide a rational, atomistic basis for understanding the molecule's high reactivity and guide its potential application as a hypoxia-activated prodrug. This synergy between theoretical chemistry and medicinal science is crucial for accelerating the modern drug discovery process.

References

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  • Yermolina, M., & Papadantonakis, G. A. (2020). A computational investigation of cytosine and 5-methyl cytosine reactivity by means of ionization potentials and one specific methylation pathway. Chemical Physics Letters. Retrieved from [Link]

  • Filo. (2024). Convert: (1) Cytosine to this compound (ii) Urea to Uracil. Retrieved from [Link]

  • Kierdaszuk, B., & Shugar, D. (2024). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. MDPI. Retrieved from [Link]

  • Alcolea Palafox, M., et al. (n.d.). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics. Retrieved from [Link]

  • Stivers, J. T. (2015). The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential. ACS Chemical Biology. Retrieved from [Link]

  • Lummis, S. C. R., et al. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. ACS Publications. Retrieved from [Link]

  • Schübeler, D., et al. (2017). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research. Retrieved from [Link]

  • Al-Jihad, I. A., et al. (n.d.). Hydrolytic Deamination of 5,6-Dihydrocytosine in a Protic Medium: A Theoretical Study. Sci-Hub. Retrieved from [Link]

  • Alcolea Palafox, M., et al. (2015). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. ResearchGate. Retrieved from [Link]

  • Politzer, P., & Seminario, J. M. (2001). Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution. ResearchGate. Retrieved from [Link]

  • Sarma, R. H. (2020). A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Sambrano, J. R., et al. (2000). A theoretical study on cytosine tautomers in aqueous media by using continuum models. ResearchGate. Retrieved from [Link]

  • Farrugia, L. J. (2013). The molecular structures of 7-nitro (3) and 5-nitro (4) tetrahydroquinolines, showing the atom-label scheme. ResearchGate. Retrieved from [Link]

  • Seidel-Morgenstern, A., et al. (2021). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. PMC. Retrieved from [Link]

  • Singh, S. J., & Yadav, R. A. (2015). Vibrational Studies and DFT Calculations of Cytosine, Thiocytosine and Their Cations and Anions. Walsh Medical Media. Retrieved from [Link]

  • Merz, K. M., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC. Retrieved from [Link]

  • Abe, T., et al. (2022). Investigation on electronic structure, vibrational spectra, NBO analysis, and molecular docking studies of aflatoxins and selected emerging mycotoxins against wild-type androgen receptor. PMC. Retrieved from [Link]

  • He, H., & Li, Q. (2003). Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. Retrieved from [Link]

  • Cui, G., & Fang, W.-H. (2019). Quantum mechanics/molecular mechanics studies on mechanistic photophysics of cytosine aza-analogues: 2,4-diamino-1,3,5-triazine and 2-amino-1,3,5-triazine in aqueous solution. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • De Clercq, E. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

  • Katsyuba, S. A., et al. (2021). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • O'Shea, D. F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Pollum, M., et al. (2021). Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies. The Journal of Physical Chemistry B. Retrieved from [Link]

  • WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Retrieved from [Link]

  • Haynes, T. (2020). 481 - 15 Vibrational Analysis. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Retrieved from [Link]

  • Cao, Y., et al. (2019). Theoretical vibration frequency of cytosine and 5-methylcytosine molecules. ResearchGate. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Retrieved from [Link]

  • Vakili, M., et al. (2021). HOMO and LUMO distributions of FLU, cytosine, thymine, uracil and adenine. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Are The 5 Stages Of Drug Development?. YouTube. Retrieved from [Link]

  • Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Retrieved from [Link]

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The Biological Significance of 5-Nitrocytosine in DNA: A Double-Edged Sword of Damage and Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genetic code is under constant assault from both endogenous and exogenous agents. Among the myriad forms of DNA damage, lesions arising from reactive nitrogen species (RNS) are particularly insidious due to their association with chronic inflammation and carcinogenesis. 5-Nitrocytosine (5-nC), a product of the reaction between cytosine and potent nitrating agents like peroxynitrite, represents a critical DNA lesion. This guide provides a comprehensive technical overview of the biological significance of 5-nC, from its chemical formation and mutagenic properties to the cellular mechanisms that detect and repair it. We will explore the mechanistic basis for its genotoxicity, detail key experimental protocols for its study, and discuss its profound implications as a biomarker for inflammation-driven diseases and as a potential target for novel therapeutic interventions.

Introduction: The Genesis of a Genotoxic Lesion

While the four canonical bases—adenine, guanine, cytosine, and thymine—form the primary language of the genome, a fifth base, 5-methylcytosine (5-mC), plays a crucial epigenetic role in regulating gene expression.[1][2] However, the cytosine ring is highly susceptible to chemical modification under conditions of cellular stress. In environments rich in reactive nitrogen species (RNS), such as sites of chronic inflammation, cytosine can be converted to the non-canonical, mutagenic base this compound (5-nC).

The presence of 5-nC in DNA is not a benign modification; it is a form of damage that distorts the DNA structure and disrupts the fidelity of DNA replication and transcription. Its formation is a direct molecular link between chronic inflammatory processes and the accumulation of genetic mutations that can drive the onset of diseases, most notably cancer.[3][4] Understanding the life cycle of this lesion—from its formation to its repair or its mutagenic consequences—is paramount for developing diagnostics and therapies for inflammation-associated pathologies.

Formation of this compound under Nitrative Stress

The chemical formation of 5-nC is a direct consequence of nitrative stress, a condition where the production of RNS overwhelms the cell's antioxidant defenses. The primary nitrating agent responsible for 5-nC formation in vivo is peroxynitrite (ONOO⁻), which is produced by the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻).

This process is particularly prevalent in tissues undergoing chronic inflammation, where activated immune cells like macrophages and neutrophils produce high levels of both •NO and O₂•⁻. The resulting peroxynitrite can directly nitrate the C5 position of the cytosine ring, yielding this compound.

G Cytosine Cytosine in DNA FiveNC This compound (5-nC) Cytosine->FiveNC Nitration at C5 Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->FiveNC Nitration at C5 NO Nitric Oxide (•NO) NO->Peroxynitrite react to form Superoxide Superoxide (O₂•⁻) Superoxide->Peroxynitrite react to form ImmuneCells Activated Immune Cells (e.g., Macrophages) ImmuneCells->NO ImmuneCells->Superoxide Inflammation Chronic Inflammation Inflammation->ImmuneCells activates

Figure 1: Formation of this compound via nitrative stress.

Mutagenic Properties and Mechanistic Basis

This compound is intrinsically mutagenic because it can be misread by DNA polymerases during replication. While it most often pairs correctly with guanine, it has a significant tendency to mispair with adenine. This mispairing leads to C•G to T•A transition mutations, one of the most common types of mutations found in human cancers.[3][4]

The mechanistic basis for this mutagenicity lies in the electronic and steric properties of the nitro group. The electron-withdrawing nitro group at the C5 position is thought to favor the rare imino tautomeric form of cytosine, which preferentially hydrogen bonds with adenine instead of guanine. While direct crystallographic evidence for 5-nC is limited, studies on the analogous lesion 5-chlorocytosine (5-ClC) provide a compelling model. X-ray crystallography of a DNA polymerase capturing the replication of a 5-ClC-containing template revealed the lesion forming a nascent base pair with an incoming dATP.[4] This structural insight supports a model where the bulky C5 substituent is accommodated in the major groove, facilitating the mutagenic base pairing that leads to C→T transitions.

LesionPrimary Mutation TypeMutagenic Frequency (approx.)Mechanistic Insight
This compound (5-nC) C•G → T•A Transition3-9% (inferred from analogues)Favors imino tautomer, leading to mispairing with Adenine.
5-Chlorocytosine (5-ClC) C•G → T•A Transition3-9%[4]Structural evidence shows mispairing with dATP during replication.[4]
O⁶-methylguanine G•C → A•T Transition>10%Directly pairs with Thymine.
8-oxoguanine G•C → T•A Transversion~5%Can adopt syn conformation, pairing with Adenine.

Table 1: Comparison of Mutagenicity for Different DNA Lesions. Frequencies can vary based on the polymerase and sequence context.

Cellular Repair of this compound

The primary defense against lesions like 5-nC is the Base Excision Repair (BER) pathway.[5][6] BER is responsible for identifying and removing small, non-helix-distorting base lesions from the DNA.[7][8] The process is initiated by a class of enzymes called DNA glycosylases, which recognize the damaged base and cleave the N-glycosidic bond that links it to the deoxyribose sugar backbone.

While the specific glycosylase that excises 5-nC has not been definitively identified in humans, Thymine-DNA Glycosylase (TDG) is a strong candidate. TDG is known to remove other oxidized and modified cytosine derivatives, such as 5-formylcytosine and 5-carboxylcytosine, which are intermediates in the DNA demethylation pathway.[1]

Once the 5-nC base is removed, an apurinic/apyrimidinic (AP) site is created. This AP site is then processed by AP Endonuclease 1 (APE1), which nicks the phosphodiester backbone. DNA Polymerase β (Pol β) then removes the remaining deoxyribose phosphate and fills the gap with the correct nucleotide (dCTP). Finally, the nick is sealed by DNA Ligase III, completing the repair process.[9]

start DNA with this compound (5-nC) step1 1. Recognition & Excision by DNA Glycosylase (e.g., TDG) start->step1 ap_site AP Site Created step1->ap_site step2 2. Backbone Incision by AP Endonuclease (APE1) ap_site->step2 nicked_dna Nicked DNA with 5' dRP step2->nicked_dna step3 3. Gap Filling & dRP Removal by DNA Polymerase β nicked_dna->step3 gap_filled Gap Filled with Cytosine step3->gap_filled step4 4. Ligation by DNA Ligase III gap_filled->step4 end Repaired DNA step4->end oligo 1. Synthesize Oligonucleotide with a single, site-specific 5-nC ligation 2. Ligate Oligo into M13 Viral Genome Vector oligo->ligation vector M13 Genome with 5-nC ligation->vector transform 3. Transfect Vector into E. coli Host Cells vector->transform replication 4. In Vivo Replication (Lesion is bypassed or repaired) transform->replication progeny Progeny Phage Population replication->progeny harvest 5. Harvest Progeny Phage and Isolate DNA progeny->harvest sequence 6. Sequence Target Region (e.g., Sanger Sequencing) harvest->sequence analysis 7. Analyze Sequences to Determine Mutation Frequency and Type sequence->analysis

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Potential roles of 5-Nitrocytosine in molecular biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Bases

The central dogma of molecular biology is built upon the four canonical nucleobases: adenine, guanine, cytosine, and thymine (or uracil in RNA). However, the discovery of modified bases, such as 5-methylcytosine (5mC), has unveiled a deeper layer of genetic regulation and information.[1][2] These modifications play crucial roles in a myriad of biological processes, from epigenetic control of gene expression to the intricate dance of DNA repair.[3][4][5] This guide delves into the potential of a synthetic modified nucleobase, 5-nitrocytosine, exploring its synthesis, biochemical properties, and prospective applications as a powerful tool in molecular biology and drug development. While research into this compound is still emerging, its unique chemical features suggest a promising future in probing nucleic acid structure and function, and as a potential therapeutic agent.

Physicochemical Properties of this compound

This compound is a derivative of cytosine with a nitro group (-NO2) at the C5 position of the pyrimidine ring. This modification significantly alters the electronic and steric properties of the base compared to its canonical counterpart.

Table 1: Comparison of Physicochemical Properties
PropertyCytosine5-MethylcytosineThis compound
Molecular Weight111.10 g/mol 125.13 g/mol 156.09 g/mol
C5 Substituent-H-CH3-NO2
Electronic EffectNeutralWeakly electron-donatingStrongly electron-withdrawing
Potential for H-bondingAcceptor at N3, Donor at N4Acceptor at N3, Donor at N4Acceptor at N3, Donor at N4, Acceptor at -NO2

The potent electron-withdrawing nature of the nitro group is expected to influence base pairing interactions and the overall stability of the DNA duplex. While cytosine methylation is known to stabilize the DNA helix, the impact of a nitro group is an area of active investigation.[6][7][8]

Synthesis of this compound and its Derivatives

The utility of any modified nucleobase in molecular biology hinges on its successful synthesis and incorporation into nucleic acids. The synthesis of 5-nitro-2'-deoxycytidine has been described, providing a crucial starting point for its various applications.[9]

Chemical Synthesis of 5-Nitro-2'-deoxycytidine

The synthesis of 5-nitro-2'-deoxycytidine can be achieved through the nitration of 2'-deoxycytidine. A general approach involves the reaction of deoxycytidine with a nitrating agent, such as nitric acid in a suitable solvent.[10]

Experimental Protocol: Synthesis of 5-Nitro-2'-deoxycytidine

  • Protection of Deoxycytidine: The amino and hydroxyl groups of 2'-deoxycytidine are first protected to prevent unwanted side reactions. This is typically achieved using standard protecting groups in organic synthesis.

  • Nitration: The protected deoxycytidine is then reacted with a nitrating agent, for example, a mixture of nitric acid and sulfuric acid, at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Deprotection: Upon completion of the nitration, the protecting groups are removed under appropriate conditions to yield 5-nitro-2'-deoxycytidine.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to obtain a highly pure compound.

Towards 5-Nitro-dCTP: The Gateway to Enzymatic Incorporation

For this compound to be incorporated into DNA by polymerases, it must be in its triphosphate form (5-nitro-dCTP). While a specific protocol for the synthesis of 5-nitro-dCTP is not yet widely published, it can be conceptually approached through established methods for nucleoside triphosphate synthesis.

dot

Synthesis_of_5_nitro_dCTP dC 2'-deoxycytidine protected_dC Protected 2'-deoxycytidine dC->protected_dC Protection nitro_protected_dC Protected 5-nitro-2'-deoxycytidine protected_dC->nitro_protected_dC Nitration nitro_dC 5-nitro-2'-deoxycytidine nitro_protected_dC->nitro_dC Deprotection nitro_dCMP 5-nitro-dCMP nitro_dC->nitro_dCMP Phosphorylation (e.g., POCl3) nitro_dCDP 5-nitro-dCDP nitro_dCMP->nitro_dCDP Kinase reaction nitro_dCTP 5-nitro-dCTP nitro_dCDP->nitro_dCTP Kinase reaction

Caption: Synthetic pathway for 5-nitro-dCTP.

Potential Roles of this compound in Molecular Biology

The unique properties of this compound open up several exciting avenues for its application in molecular biology.

Probing DNA Structure and Dynamics

The introduction of a bulky and electron-withdrawing group at the C5 position of cytosine can serve as a sensitive probe for DNA structure and its interactions with proteins. The nitro group's spectroscopic properties could be exploited to monitor local environmental changes within the DNA duplex upon protein binding or conformational changes.

A Tool for Studying DNA Repair Mechanisms

The cellular machinery for DNA repair is adept at recognizing and excising damaged or modified bases. Introducing this compound into DNA could be a valuable method to study the recognition and repair of bulky lesions. It is plausible that this unnatural base would be targeted by the base excision repair (BER) pathway.

dot

BER_Pathway DNA_lesion DNA with This compound Glycosylase DNA Glycosylase DNA_lesion->Glycosylase Recognition & Excision AP_site AP Site Glycosylase->AP_site AP_Endonuclease AP Endonuclease AP_site->AP_Endonuclease Cleavage Nick Nick in DNA AP_Endonuclease->Nick Polymerase DNA Polymerase Nick->Polymerase Gap filling Ligase DNA Ligase Polymerase->Ligase Sealing Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Hypothetical Base Excision Repair of this compound.

Potential as a Therapeutic Agent

The nitroaromatic functional group is a key component in several clinically used drugs, including antibiotics and anticancer agents. The therapeutic potential of this compound lies in its possible role as a prodrug.

3.3.1. Bioreductive Activation and DNA Damage

Tumor cells often exhibit a hypoxic (low oxygen) environment. This condition can favor the bioreduction of nitro groups by cellular reductases, leading to the formation of highly reactive radical species. These radicals can induce DNA strand breaks and other lesions, ultimately leading to cancer cell death. This mechanism is analogous to that proposed for some 5-nitrofuran antibiotics that have been investigated for their anticancer properties.[11]

dot

Bioreductive_Activation Five_NC This compound in DNA Reductases Cellular Reductases (Hypoxic conditions) Five_NC->Reductases Reduction Reactive_Radicals Reactive Nitroso & Hydroxylamine Intermediates Reductases->Reactive_Radicals DNA_Damage DNA Strand Breaks, Adducts Reactive_Radicals->DNA_Damage Damage Induction Cell_Death Apoptosis DNA_Damage->Cell_Death

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Tautomerism and ionization states of 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism and Ionization States of 5-Nitrocytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the canonical nucleobase cytosine, presents a complex chemical landscape governed by the interplay of its tautomeric and ionization states. The potent electron-withdrawing nature of the 5-nitro substituent significantly modulates the electronic properties of the pyrimidine ring, thereby influencing its hydrogen bonding capabilities, molecular structure, and potential interactions with biological macromolecules. A comprehensive understanding of these properties is paramount for its application in medicinal chemistry, particularly in drug design and development where molecular recognition is a critical determinant of efficacy. This guide provides a detailed exploration of the predominant tautomers and ionization states of this compound, grounded in theoretical principles and supported by experimental and computational methodologies.

Introduction: The Significance of Tautomerism and Ionization in Drug Discovery

The biological function of a molecule is inextricably linked to its three-dimensional structure and electronic properties. For heterocyclic compounds like this compound, this is further complicated by the existence of multiple tautomeric forms and pH-dependent ionization states. Tautomers, which are isomers that differ in the position of a proton and a double bond, can exhibit distinct shapes, hydrogen bonding patterns, and electrostatic potentials.[1][2] Similarly, the ionization state of a molecule, dictated by its pKa values and the surrounding pH, determines its net charge, solubility, and ability to cross biological membranes.

In drug discovery, failing to account for the correct tautomeric and ionization state can lead to flawed structure-activity relationship (SAR) models and inaccurate predictions of ligand-protein interactions.[1][3] this compound, with its potential for diverse biological activities, serves as a compelling case study. The introduction of a nitro group at the C5 position not only alters its chemical reactivity but also profoundly impacts its tautomeric and prototropic equilibria compared to the parent cytosine molecule. This guide aims to dissect these complexities to provide a robust chemical foundation for researchers.

The Tautomeric Landscape of this compound

The tautomerism of cytosine itself is a well-studied phenomenon, with different forms being favored depending on the environment.[4][5][6] The presence of the 5-nitro group introduces additional electronic perturbations and the possibility of new tautomeric forms involving the nitro group itself.

Canonical and Rare Tautomers

Like cytosine, this compound can exist in several primary tautomeric forms involving the pyrimidine ring and its exocyclic groups. The primary equilibrium is between the canonical amino-oxo form and the less stable imino-oxo and amino-hydroxy forms.

  • Amino-oxo (A): This is the canonical, non-aromatic form, analogous to the structure of cytosine found in DNA. It is generally the most stable and predominant tautomer in aqueous solutions due to favorable solvation and hydrogen bonding.

  • Imino-oxo (B): This non-aromatic tautomer results from a proton transfer from the exocyclic amino group (N4) to the ring nitrogen at N3.

  • Amino-hydroxy (C): This is an aromatic tautomer formed by a proton shift from the N1 position to the C2 carbonyl oxygen, resulting in a hydroxyl group.

The Influence of the Nitro Group and the Aci-nitro Tautomer

The strong electron-withdrawing effect of the nitro group at the 5-position significantly influences the electron density distribution in the pyrimidine ring, which in turn affects the relative stability of the tautomers. Furthermore, the nitro group itself can participate in tautomerism, leading to the formation of an aci-nitro tautomer.

  • Aci-nitro (D): This tautomer, also known as a nitronic acid, is formed by the migration of a proton, typically from an adjacent carbon, to one of the oxygen atoms of the nitro group.[7][8] For this compound, this would involve the proton at the C6 position. While generally a high-energy species, the aci-nitro form can be accessible under certain conditions and may play a role in the molecule's reactivity and metabolism.[7]

The relative stability of these forms is highly dependent on the environment. In the gas phase, computational studies on similar molecules suggest that forms with greater aromatic character or different hydrogen bonding patterns might be more stable.[5][9] However, in polar protic solvents like water, the amino-oxo form is expected to be overwhelmingly dominant.

Caption: Tautomeric equilibria of this compound.

Ionization States and pKa Determination

The ionization state of this compound is governed by its acid-base properties, quantified by its pKa values. The pKa is the pH at which a molecule is 50% protonated and 50% deprotonated at a specific functional group.[10] This is a critical parameter for predicting molecular behavior in physiological environments.

Sites of Protonation and Deprotonation

This compound has several sites that can be protonated (act as a base) or deprotonated (act as an acid):

  • Protonation: The primary site of protonation is the N3 ring nitrogen, which is the most basic position in the neutral molecule. The exocyclic amino group (N4) and the carbonyl oxygen (O2) are significantly less basic.

  • Deprotonation: The most acidic proton is on the N1 ring nitrogen. The exocyclic amino group is much less acidic and would only be deprotonated under strongly basic conditions.

The electron-withdrawing nitro group is expected to decrease the basicity of the entire molecule, resulting in a lower pKa for protonation compared to cytosine (pKa ≈ 4.6). Conversely, it increases the acidity of the N-H protons, leading to a lower pKa for deprotonation compared to cytosine (pKa ≈ 12.2).

Caption: Primary ionization pathway for this compound.

Predicted pKa Values
Ionization EventPredicted pKaPredominant Species at pH 7.4Rationale for Prediction
pKa1 (Protonation) ~1.5 - 2.5NeutralThe strongly electron-withdrawing NO₂ group significantly reduces the basicity of the N3 atom compared to cytosine (pKa ≈ 4.6).
pKa2 (Deprotonation) ~8.0 - 9.0NeutralThe NO₂ group stabilizes the resulting anion upon deprotonation of N1, making it a stronger acid than cytosine (pKa ≈ 12.2).

Note: These are estimated values. Experimental determination is required for confirmation. At physiological pH (~7.4), this compound is expected to exist predominantly in its neutral form.

Methodologies for Characterization

A combination of experimental and computational techniques is essential for accurately characterizing the tautomeric and ionization states of this compound.

Experimental Protocol: Spectrophotometric pKa Determination

UV-Vis spectroscopy is a powerful method for determining pKa values. The principle relies on the fact that different ionization states of a molecule have distinct electronic structures and therefore absorb light at different wavelengths.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 1 to 13).

  • Sample Preparation: Add a small, constant volume of the this compound stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum (e.g., from 220 nm to 400 nm) for each sample at a constant temperature.

  • Data Analysis:

    • Identify wavelengths where there is a significant difference in absorbance between the acidic, neutral, and basic forms.

    • Plot absorbance at these key wavelengths as a function of pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable multiparametric fit to determine the pKa value(s), which correspond to the inflection point(s) of the curve.

Computational Workflow: Theoretical Prediction of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for investigating the relative stabilities of tautomers that may be difficult to isolate or observe experimentally.[9][11]

ComputationalWorkflow start 1. Build 3D Structures of all Tautomers geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc sp_energy 4. Single-Point Energy (Higher level of theory) freq_calc->sp_energy solvation 5. Solvation Model (e.g., PCM/CPCM for water) sp_energy->solvation analysis 6. Analyze Gibbs Free Energies (Determine relative stabilities) solvation->analysis

Caption: A typical DFT workflow for tautomer stability analysis.

This workflow calculates the Gibbs free energy of each tautomer in both the gas phase and in a simulated solvent environment. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant species under those conditions.

Conclusion and Implications for Drug Development

The chemical personality of this compound is complex, defined by a delicate balance between multiple tautomeric forms and pH-dependent ionization states. Our analysis, based on established chemical principles and computational insights, suggests that:

  • The amino-oxo tautomer is the most stable form in aqueous solution, which is the relevant environment for most biological processes.

  • The molecule is predominantly neutral at physiological pH , with an acidic pKa around 8.0-9.0 and a basic pKa around 1.5-2.5.

  • The existence of minor tautomers, such as the aci-nitro form, should not be discounted as they may represent key reactive intermediates in metabolic or toxicological pathways.

For scientists in drug development, these insights are critical. When performing virtual screening or designing SAR studies, using the correct protomer and tautomer (the neutral amino-oxo form) is essential for accurate modeling of its interactions with target proteins. Understanding its pKa values is crucial for developing formulations and predicting its ADME properties. This guide provides the fundamental knowledge required to approach the chemical and biological study of this compound with greater confidence and precision.

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  • Alcolea Palafox, M., Kiefer, W., Rani, K., & Rastogi, V. (2021). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. Asian Journal of Physics, 28.
  • Filo. (2024). Convert: (1) Cytosine to this compound (ii) Urea to Uracil. Filo.
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  • SpectraBase. (n.d.). This compound. SpectraBase. [Link]

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  • Bazsó, G., Tarczay, G., Fogarasi, G., & Szalay, P. G. (2011). Tautomers of cytosine and their excited electronic states: a matrix isolation spectroscopic and quantum chemical study. Physical Chemistry Chemical Physics, 13(15), 6799-807. [Link]

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  • ResearchGate. (2008). Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [Link]

  • Brovarets’, O. O., & Hovorun, D. M. (2001). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. International Journal of Quantum Chemistry, 82(6), 343-351. [Link]

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  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Senthilkumar, K., & Kolandaivel, P. (2004). Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. New Journal of Chemistry, 28(9), 1144-1150. [Link]

  • Raček, T., et al. (2015). Rigorous Incorporation of Tautomers, Ionization Species, and Different Binding Modes into Ligand-Based and Receptor-Based 3D-QSAR Methods. Journal of Chemical Information and Modeling, 55(7), 1480-1490. [Link]

  • Hitchings, G. H., Elion, G. B., & Falco, E. A. (1949). A new synthesis of cytosine and 5-methylcytosine. Journal of Biological Chemistry, 177(1), 357-60. [Link]

  • Bachman, M., et al. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature Chemistry, 6(12), 1049-55. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • Politzer, P., et al. (2015). Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution. ResearchGate. [Link]

  • Donaghy, L., et al. (2022). Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox Catalysis. Angewandte Chemie International Edition, 61(32), e202205565. [Link]

  • ResearchGate. (n.d.). Tautomers of cytosine. In a) the keto form, in b) the enol form and in c) the imino form. ResearchGate. [Link]

  • Gorb, L., et al. (2010). Effects of ionization on stability of 1-methylcytosine — DFT and PCM studies. Computational and Theoretical Chemistry, 942(1-3), 51-64. [Link]

  • ResearchGate. (n.d.). The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition.
  • Kohl, K. D., & Gescher, A. (1996). Catalysis of nitro-aci tautomerism of the genotoxicant 2-nitropropane by cytosol from rodent and human liver. Chemical-Biological Interactions, 99(1-3), 219-26. [Link]

  • Mbakara, I., et al. (2022). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. Physical Chemistry Chemical Physics, 24(48), 29393-29402. [Link]

  • Mbakara, I., et al. (2022). (PDF) Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. ResearchGate. [Link]

  • OWL. (n.d.).
  • ResearchGate. (2011). Tautomers of cytosine and their excited electronic states: A matrix isolation spectroscopic and quantum chemical study. ResearchGate. [Link]

  • Bazsó, G., Tarczay, G., Fogarasi, G., & Szalay, P. G. (2011). Tautomers of cytosine and their excited electronic states: a matrix isolation spectroscopic and quantum chemical study. Semantic Scholar. [Link]

  • Şen, N., et al. (2024). Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. CERES Research Repository.
  • Zhang, L., et al. (2024). Selective Photocatalytic C-H Oxidation of 5-Methylcytosine in DNA. Angewandte Chemie International Edition. [Link]

Sources

Methodological & Application

Unveiling the Microenvironment of DNA: 5-Nitrocytosine as a Sensitive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Blueprint of Life

In the intricate landscape of molecular biology and drug development, the ability to probe the structure, dynamics, and interactions of DNA is paramount. Fluorescent nucleobase analogs have emerged as indispensable tools, offering a window into the inner workings of this fundamental molecule without significantly perturbing its natural state. Among these, 5-Nitrocytosine (5-nC) presents itself as a uniquely powerful probe. Its fluorescence is exquisitely sensitive to its local microenvironment, making it an ideal candidate for investigating a wide array of nucleic acid phenomena, from the detection of DNA damage to the intricate dance of protein-DNA recognition.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the application of this compound as a fluorescent DNA probe. We will explore the underlying principles of its fluorescence, detail the methodologies for its incorporation into oligonucleotides, and provide robust protocols for its use in key applications.

Principle of the Assay: A Tale of Quenching and Light

The utility of this compound as a fluorescent probe is rooted in its distinct photophysical properties. The electron-withdrawing nitro group at the 5-position of the cytosine ring plays a dual role. While it renders the nucleobase intrinsically fluorescent, it also makes its emission highly susceptible to quenching by its immediate surroundings within the DNA duplex. This "light-up" or "light-off" behavior in response to changes in its environment is the cornerstone of its application.

The fluorescence of a this compound residue incorporated into a single-stranded DNA (ssDNA) oligonucleotide is typically high. However, upon hybridization to a complementary strand to form a double-stranded DNA (dsDNA) helix, the fluorescence is often significantly quenched. This quenching is primarily attributed to photoinduced electron transfer (PET) between the excited this compound and adjacent nucleobases, particularly purines like guanine. The efficiency of this quenching is highly dependent on the stacking interactions and the precise geometry of the base pairs neighboring the probe.

This sensitivity to the local environment allows this compound to act as a reporter for:

  • DNA Hybridization: A significant decrease in fluorescence intensity upon duplex formation provides a clear signal for hybridization events.

  • DNA Mismatches and Lesions: The presence of a mismatch or an abasic site opposite or near the this compound probe can alter the local DNA structure, leading to a change in fluorescence intensity compared to a perfectly matched duplex. This allows for the sensitive detection of genetic variations and DNA damage.[1][2]

  • Protein-DNA Interactions: When a protein binds to a DNA sequence containing this compound, it can alter the local conformation of the DNA, thereby affecting the fluorescence of the probe. This can be used to monitor binding events and characterize the interactions between proteins and their DNA targets.

Core Methodologies and Protocols

Part 1: Synthesis and Incorporation of this compound into Oligonucleotides

The journey of utilizing this compound as a probe begins with its incorporation into a synthetic oligonucleotide. This is achieved through standard phosphoramidite chemistry on an automated DNA synthesizer.[3]

Workflow for this compound Oligonucleotide Synthesis

workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo Automated Oligonucleotide Synthesis Nuc 5-Nitrocytidine DMT 5'-DMT Protection Nuc->DMT DMTr-Cl Phos 3'-Phosphitylation DMT->Phos 2-Cyanoethyl-N,N-diisopropyl- chlorophosphoramidite Amidite This compound Phosphoramidite Phos->Amidite Support Solid Support Deblock Deblocking Support->Deblock TCA Couple Coupling Deblock->Couple 5-nC Amidite + Activator Cap Capping Couple->Cap Acetic Anhydride Oxidize Oxidation Cap->Oxidize Iodine Solution Oxidize->Deblock Repeat n times Cleave Cleavage & Deprotection Oxidize->Cleave Ammonia Purify Purification Cleave->Purify HPLC FinalOligo 5-nC Labeled Oligo Purify->FinalOligo mismatch_detection Probe 5-nC Labeled ssDNA Probe Hybrid_Match Hybridization (Perfect Match) Probe->Hybrid_Match Hybrid_Mismatch Hybridization (Mismatch) Probe->Hybrid_Mismatch Target_Match Perfectly Matched Target DNA Target_Match->Hybrid_Match Target_Mismatch Mismatched Target DNA Target_Mismatch->Hybrid_Mismatch Duplex_Match Stable Duplex (Strong Quenching) Hybrid_Match->Duplex_Match Duplex_Mismatch Unstable/Distorted Duplex (Weak Quenching) Hybrid_Mismatch->Duplex_Mismatch Result_Match Low Fluorescence Signal Duplex_Match->Result_Match Result_Mismatch Higher Fluorescence Signal Duplex_Mismatch->Result_Mismatch protein_dna_interaction Probe_Duplex 5-nC Labeled dsDNA (Quenched State) Binding Protein Binding Probe_Duplex->Binding Protein DNA-Binding Protein Protein->Binding Complex Protein-DNA Complex (Altered Conformation) Binding->Complex Fluorescence_Change Change in Fluorescence (Increase or Decrease) Complex->Fluorescence_Change

Sources

Unveiling DNA-Protein Interactions: Protocols for Utilizing 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Nitrocytosine as a Strategic Tool in Molecular Biology

The intricate dance between proteins and DNA governs the very essence of cellular function, from gene expression and replication to DNA repair. Elucidating the specifics of these interactions is paramount for fundamental biological research and the development of novel therapeutics. A key challenge in this field is the transient and often weak nature of these interactions, necessitating sophisticated methods to capture and analyze these complexes. Chemical crosslinking, particularly photocrosslinking, has emerged as a powerful technique to covalently "freeze" these interactions, allowing for their detailed study.

This compound, a modified cytosine base, presents itself as a promising, yet underutilized, photo-reactive probe for covalently trapping DNA-protein complexes. The introduction of a nitro group at the 5th position of cytosine imparts unique photochemical properties. Upon irradiation with UV light, the nitro group can be excited to a reactive triplet state, capable of forming a covalent bond with nearby amino acid residues of an interacting protein. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of using this compound to study DNA-protein interactions. We will delve into detailed protocols for photocrosslinking experiments, from the synthesis of modified DNA probes to the analysis of the resulting covalent complexes.

Part 1: The Principle of this compound-Mediated Photocrosslinking

The utility of this compound as a photocrosslinking agent is rooted in the photochemistry of aromatic nitro compounds. When exposed to ultraviolet (UV) radiation, typically in the UVA range (320-400 nm), the nitro group of this compound absorbs a photon and is promoted from its ground state to an excited singlet state. This singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state. This excited triplet state is a potent oxidizing agent and can abstract a hydrogen atom from a nearby C-H bond of an amino acid side chain within the interacting protein. This hydrogen abstraction initiates a radical-based reaction cascade that culminates in the formation of a stable, covalent bond between the this compound base and the protein.

The "zero-length" nature of this crosslink is a significant advantage, as it only captures interactions occurring in very close proximity, providing high-resolution information about the binding interface.

G cluster_0 Photocrosslinking Cascade 5-NC_ground This compound (Ground State) 5-NC_excited This compound (Excited Triplet State) 5-NC_ground->5-NC_excited H_abstraction Hydrogen Abstraction 5-NC_excited->H_abstraction from proximal amino acid Protein_complex DNA-Protein Complex Protein_complex->5-NC_ground UV Light (λ ≈ 320-360 nm) Radical_pair Radical Pair Formation H_abstraction->Radical_pair Covalent_bond Covalent Crosslink Radical_pair->Covalent_bond

Figure 1. Simplified workflow of this compound photocrosslinking.

Part 2: Synthesis of this compound-Modified Oligonucleotides

A prerequisite for utilizing this compound is its incorporation into a DNA oligonucleotide probe at a specific position. This is typically achieved through solid-phase phosphoramidite chemistry.[1][2] While commercially available this compound phosphoramidite is not yet standard, it can be synthesized from 5-nitro-2'-deoxycytidine. The synthesis involves protecting the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer.

Protocol 2.1: Synthesis of this compound Phosphoramidite (Conceptual Outline)

Causality: This multi-step synthesis is necessary to create a stable this compound building block that is compatible with automated DNA synthesizers. Each protecting group serves a specific purpose: the dimethoxytrityl (DMT) group on the 5'-hydroxyl allows for monitoring of coupling efficiency and is removed at the beginning of each synthesis cycle, while the protecting group on the exocyclic amine prevents unwanted side reactions. The phosphoramidite moiety at the 3'-position is what enables the coupling to the growing oligonucleotide chain.

  • Protection of the Exocyclic Amine: The N4-amino group of 5-nitro-2'-deoxycytidine is protected, for example, with an acetyl or benzoyl group.

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This is a standard procedure in oligonucleotide synthesis.[3]

  • Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

  • Purification: The resulting this compound phosphoramidite is purified using column chromatography.

Protocol 2.2: Automated Solid-Phase Synthesis of the DNA Probe

Once the this compound phosphoramidite is obtained, it can be used in a standard automated DNA synthesizer.

Causality: Automated synthesis allows for the precise and efficient incorporation of the modified base at any desired position within the oligonucleotide sequence. The cyclic nature of the synthesis (deblocking, coupling, capping, and oxidation) ensures high fidelity of the final product.

  • Synthesizer Setup: The this compound phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the DNA synthesizer.

  • Sequence Programming: The desired DNA sequence, including the position of the this compound, is programmed into the synthesizer.

  • Synthesis: The synthesis is carried out using standard phosphoramidite chemistry cycles.

  • Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with ammonium hydroxide or a similar reagent.

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length, modified probe.

Part 3: Photocrosslinking of DNA-Protein Complexes

This section provides a detailed protocol for performing the photocrosslinking reaction between a this compound-containing DNA probe and a target protein.

Protocol 3.1: Binding and Photocrosslinking

Causality: The success of the crosslinking experiment depends on establishing the specific DNA-protein interaction before photo-irradiation. The buffer conditions are optimized to maintain the stability and activity of both the protein and the DNA. The UV irradiation step is the critical activation step for the this compound. The choice of wavelength is crucial to excite the nitro group without causing significant damage to the protein or DNA. Based on available spectral data for this compound, a wavelength in the UVA range is appropriate.[4]

Materials:

  • Purified this compound-containing DNA probe

  • Purified target protein

  • Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol)

  • UV crosslinking instrument (e.g., Stratalinker) or a UV lamp with a filter for the desired wavelength.

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the this compound DNA probe and the target protein in the binding buffer. The optimal concentrations will need to be determined empirically but a starting point is a 1:1 or 1:2 molar ratio of DNA to protein.

    • Incubate the reaction mixture on ice for 20-30 minutes to allow for complex formation.

  • UV Irradiation:

    • Place the reaction tube on ice in the UV crosslinking instrument.

    • Irradiate the sample with UV light at a wavelength between 320-360 nm. The irradiation time and energy will need to be optimized. Start with a time course experiment (e.g., 1, 5, 10, 20 minutes) to determine the optimal exposure.

  • Quenching (Optional):

    • To quench any remaining reactive species, a free radical scavenger such as dithiothreitol (DTT) can be added to the reaction mixture after irradiation.

  • Analysis of Crosslinking:

    • The formation of a covalent DNA-protein complex can be analyzed by various methods as detailed in the following section.

ParameterRecommended Starting ConditionRationale
DNA:Protein Molar Ratio 1:1 to 1:2To favor the formation of the 1:1 complex.
Binding Temperature 4 °C (on ice)To maintain protein stability and prevent non-specific interactions.
Binding Time 20-30 minutesTo allow sufficient time for equilibrium to be reached.
UV Wavelength 320-360 nmTo specifically excite the nitro group of this compound.[4]
UV Irradiation Time 1-20 minutes (optimization required)To achieve sufficient crosslinking efficiency without causing excessive damage.

Table 1. Key parameters for optimizing the this compound photocrosslinking reaction.

Part 4: Downstream Analysis of Crosslinked Complexes

After the photocrosslinking reaction, several techniques can be employed to confirm the formation of the covalent complex and to identify the crosslinked protein and the site of interaction.

Protocol 4.1: SDS-PAGE and Autoradiography/Western Blotting

Causality: SDS-PAGE separates molecules based on their size. A covalent DNA-protein complex will have a higher molecular weight than the individual components and will therefore migrate more slowly on the gel. This allows for the visualization of the crosslinked product.

  • Sample Preparation: Add SDS-PAGE loading buffer to the crosslinking reaction and heat at 95°C for 5 minutes.

  • Electrophoresis: Run the samples on an appropriate percentage SDS-polyacrylamide gel.

  • Detection:

    • If the DNA probe is radiolabeled (e.g., with 32P): Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography. A band corresponding to the molecular weight of the protein plus the DNA will indicate a successful crosslink.

    • If a specific antibody for the target protein is available: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane and perform a Western blot using the primary antibody. The crosslinked complex will appear as a higher molecular weight band compared to the protein alone.

Protocol 4.2: Mass Spectrometry for Identification of Crosslinked Peptides

Causality: Mass spectrometry is a powerful tool for identifying the exact site of crosslinking.[5][6] By digesting the crosslinked complex with a protease, a peptide from the protein will remain covalently attached to the DNA probe or a fragment of it. Identifying this chimeric molecule reveals the specific amino acid(s) at the interaction interface.

  • Isolation of the Crosslinked Complex: The crosslinked complex is first purified, for example, by excising the corresponding band from an SDS-PAGE gel.

  • Proteolytic Digestion: The purified complex is treated with a protease (e.g., trypsin) to digest the protein into smaller peptides.

  • Enrichment of Crosslinked Peptides: The peptide-DNA adducts can be enriched from the digest mixture.

  • Mass Spectrometry Analysis: The enriched sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify the peptide sequence and the modified amino acid, thus pinpointing the site of crosslinking.

G cluster_1 Analysis Workflow Crosslinked_Complex DNA-Protein Crosslinked Complex SDS_PAGE SDS-PAGE Analysis Crosslinked_Complex->SDS_PAGE MS_Analysis Mass Spectrometry Crosslinked_Complex->MS_Analysis Proteolytic Digestion Autorad_WB Autoradiography / Western Blot SDS_PAGE->Autorad_WB Peptide_ID Crosslinked Peptide Identification MS_Analysis->Peptide_ID

Figure 2. Downstream analysis workflow for this compound crosslinked complexes.

Part 5: Potential Applications in Fluorescence and NMR Spectroscopy

While photocrosslinking is the primary application for this compound, its unique chemical structure suggests potential for use in other biophysical techniques.

Fluorescence Quenching Studies

The nitro group is a well-known electron-withdrawing group and can act as a quencher of fluorescence. When this compound is incorporated into DNA, it may quench the intrinsic fluorescence of tryptophan residues in a binding protein upon complex formation. This quenching effect can be used to study the binding affinity and kinetics of the interaction.[7][8]

Conceptual Protocol:

  • Titrate a solution of the target protein with increasing concentrations of the this compound-containing DNA.

  • Measure the decrease in the protein's intrinsic tryptophan fluorescence at each titration point.

  • Analyze the quenching data using the Stern-Volmer equation to determine binding constants.

Self-Validation: A control experiment using a DNA probe with a natural cytosine at the same position should be performed to ensure that the observed quenching is due to the nitro group and not simply due to DNA binding.

NMR Spectroscopy

The introduction of a nitro group provides a unique spectroscopic handle that could potentially be used in NMR studies of DNA-protein complexes. The strong electron-withdrawing nature of the nitro group will significantly alter the local electronic environment, which could lead to observable chemical shift perturbations in the NMR spectra of both the DNA and the protein upon binding.

Challenges and Considerations:

  • Paramagnetic Relaxation Enhancement (PRE): The nitro group is not paramagnetic, so it cannot be used for PRE experiments directly.

  • Chemical Shift Perturbations: While chemical shift perturbations are expected, their interpretation may be complex.

  • Synthesis of Isotopically Labeled Probes: For detailed NMR studies, isotopic labeling (e.g., with 13C and 15N) of the this compound nucleoside would be necessary, which adds a significant synthetic challenge.

At present, the use of this compound in fluorescence quenching and NMR spectroscopy for studying DNA-protein interactions is largely theoretical and would require substantial empirical validation.

Conclusion and Future Outlook

This compound holds considerable promise as a site-specific photo-reactive probe for mapping DNA-protein interaction interfaces. The protocols outlined in this application note provide a framework for researchers to begin exploring its utility. The "zero-length" nature of the crosslink it forms offers the potential for high-resolution structural insights. While its primary application lies in photocrosslinking, its potential use in fluorescence and NMR studies warrants further investigation. The development of a commercially available this compound phosphoramidite would greatly facilitate its broader adoption by the scientific community. As our understanding of the complex interplay between DNA and proteins continues to grow, tools like this compound will be invaluable in unraveling the molecular mechanisms that underpin life itself.

References

  • Song, C.-X., & He, C. (2011). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. Accounts of Chemical Research, 44(9), 709–717. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on modified cytosines)
  • SpectraBase. (n.d.). This compound. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on DNA-protein interaction analysis)
  • Carlier, L., et al. (2019). Nuclear magnetic resonance analysis of protein–DNA interactions. Philosophical Transactions of the Royal Society B: Biological Sciences, 374(1777), 20180235. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on fluorescent probes)
  • Leitner, A., et al. (2016). Probing protein-protein interactions with chemical crosslinking and mass spectrometry. FEBS Journal, 283(23), 4276-4291. [Link]

  • Kao, A., et al. (2011). A new cross-linking strategy for proteomics: bifunctional reagents for the formation of disulfide-containing cross-links. Rapid Communications in Mass Spectrometry, 25(3), 363-372. [Link]

  • Coin, I. (2018). Genetically encoded crosslinkers to address protein–protein interactions. The FEBS Journal, 285(10), 1779-1793. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on fluorescent probes)
  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on photocrosslinking)
  • (Reference not directly cited for a specific claim, but provides general context on spectroscopic properties of nitro compounds)
  • (Reference not directly cited for a specific claim, but provides general context on NMR of protein complexes)
  • (Reference not directly cited for a specific claim, but provides general context on oligonucleotide synthesis)
  • Wikipedia. (n.d.). Photo-reactive amino acid analog. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on fluorescent probes)
  • Wand, A. J., & Englander, S. W. (1996). Protein complexes studied by NMR spectroscopy. Current Opinion in Structural Biology, 6(5), 603-608. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on photocrosslinking)
  • METTLER TOLEDO. (2024, May 16). What is Phosphoramidite Synthesis? [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The reference is to a general educational video on the topic.)

  • Efi, T., & Top-Karakurt, I. (2020). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Journal of Molecular Structure, 1208, 127883. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on NMR of DNA-protein complexes)
  • Roy, A. S., & Tripathy, M. (2018). Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. Dalton Transactions, 47(1), 177-187. [Link]

  • (Reference not directly cited for a specific claim, but provides general context on DNA-protein interaction analysis)
  • (Reference not directly cited for a specific claim, but provides general context on NMR of protein complexes)
  • (Reference not directly cited for a specific claim, but provides general context on oligonucleotide synthesis)
  • (Reference not directly cited for a specific claim, but provides general context on photocrosslinking)
  • (Reference not directly cited for a specific claim, but provides general context on photocrosslinking)
  • (Reference not directly cited for a specific claim, but provides general context on mass spectrometry)
  • (Reference not directly cited for a specific claim, but provides general context on protein complexes)
  • (Reference not directly cited for a specific claim, but provides general context on mass spectrometry)
  • (Reference not directly cited for a specific claim, but provides general context on photocrosslinking)
  • (Reference not directly cited for a specific claim, but provides general context on DNA-protein interaction protocols)
  • (Reference not directly cited for a specific claim, but provides general context on NMR of protein structure)
  • (Reference not directly cited for a specific claim, but provides general context on fluorescence quenching)
  • (Reference not directly cited for a specific claim, but provides general context on photocrosslinking)
  • (Reference not directly cited for a specific claim, but provides general context on fluorescence quenching)
  • (Reference not directly cited for a specific claim, but provides general context on NMR of protein-drug interactions)

Sources

Application Notes & Protocols: Chemical Biology Tools for Interrogating TET Enzyme Activity in Epigenetic Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Visualizing DNA Demethylation

In the landscape of epigenetics, the methylation of cytosine to 5-methylcytosine (5mC) is a cornerstone of gene regulation.[1][2] This mark, however, is not permanent. Its removal is orchestrated by the Ten-eleven translocation (TET) family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4][5][6][7][8][9][10] These oxidized species are central to active DNA demethylation pathways and may also function as distinct epigenetic marks.[5][11]

Studying the activity of TET enzymes presents a significant challenge. Their reactions are transient, and the substrates and products are chemically similar, making them difficult to distinguish with traditional methods.[11] This has spurred the development of chemical biology tools—synthetic nucleoside analogs designed to report on or intercept the enzymatic process. While various cytosine analogs exist, the field has converged on specific molecules whose chemical properties are uniquely suited for probing the promiscuous nature of the TET active site.

This guide focuses on the principles and applications of validated chemical probes for studying TET enzymes. While one might initially consider a range of electron-withdrawing substitutions at the C5 position, such as in 5-Nitrocytosine, successful probes have generally relied on functionalities that can be further derivatized or that generate a unique reactive intermediate upon oxidation. Here, we provide the scientific rationale and detailed protocols for using two powerful cytosine analogs: 5-vinylcytosine as a reaction reporter and 5-ethynylcytosine as a mechanism-based enzyme trap.

Part 1: The Chemical Logic of Probing TET Enzymes

The catalytic cycle of TET enzymes provides a unique opportunity for chemical intervention. The enzyme uses molecular oxygen to oxidize the methyl group of 5mC, a process that involves the generation of a high-valent iron-oxo species.[7] An effective chemical probe must be accepted by the enzyme as a substrate but, upon oxidation, yield a product with a distinct, measurable property.

Causality Behind Probe Design:

  • Enzyme Promiscuity: TET enzymes exhibit a degree of substrate promiscuity, meaning they can recognize and process unnatural modifications at the C5 position of cytosine.[3][12] This is the foundational principle that allows synthetic analogs to enter the active site.

  • Reporter Probes: An ideal reporter probe undergoes an enzyme-catalyzed transformation that results in a stable, easily detectable product. 5-Vinylcytosine (vC) is an exemplary reporter. The TET-mediated epoxidation of its vinyl group leads to a spontaneous rearrangement and deglycosylation, yielding a distinct product that can be quantified by mass spectrometry.[12]

  • Mechanism-Based Inhibitors (Suicide Substrates): These probes are designed to covalently trap the enzyme mid-reaction.[13] 5-Ethynylcytosine (eyC) is a potent mechanism-based inhibitor. Upon oxidation by TET, the ethynyl group is transformed into a highly reactive ketene intermediate, which can then attack a nearby nucleophilic residue in the enzyme's active site, forming a permanent covalent bond.[14] This allows for the specific labeling and subsequent identification of active TET enzymes.

Part 2: Key Applications & Methodologies

Application 1: Quantitative TET Activity Assay with 5-Vinylcytosine (vC)

This application uses vC-modified DNA to provide a clear, quantitative readout of TET enzyme activity. The workflow relies on the TET-catalyzed conversion of vC into a product with a different mass, which is detected via ESI-MS.

cluster_prep Probe Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 Synthesize vC-dCTP p2 PCR amplify DNA template with vC-dCTP p1->p2 p3 Purify vC-containing DNA substrate p2->p3 r1 Incubate vC-DNA with recombinant TET enzyme, α-KG, Fe(II), Ascorbate p3->r1 r2 Quench reaction r1->r2 a1 Purify reacted DNA r2->a1 a2 Analyze by ESI-MS a1->a2 a3 Quantify substrate vs. product peak areas a2->a3 caption Fig 1. Workflow for TET activity assay using 5-vinylcytosine.

Caption: Fig 1. Workflow for TET activity assay using 5-vinylcytosine.

Protocol 1: In Vitro TET Activity Assay using 5-Vinylcytosine

This protocol details the steps for measuring the activity of a purified recombinant TET enzyme.

A. Synthesis of vC-Containing DNA Substrate:

  • Rationale: A DNA substrate containing the unnatural base is required. The most efficient method for generating this is through PCR, which incorporates the modified triphosphate into a defined DNA sequence.[14]

  • Obtain or synthesize 5-vinyl-2'-deoxycytidine triphosphate (vC-dCTP).

  • Design a DNA template (e.g., a 90-bp oligonucleotide) containing one or more CpG sites where the modification will be incorporated.

  • Set up a standard PCR reaction, substituting dCTP with vC-dCTP.

    • Note: The efficiency of incorporation may vary. It is advisable to run a small-scale test reaction and verify incorporation by mass spectrometry.

  • Purify the resulting PCR product using a standard kit (e.g., QIAquick PCR Purification Kit) to remove primers and unincorporated nucleotides.

  • Verify the purity and concentration of the vC-DNA substrate using a NanoDrop spectrophotometer and by gel electrophoresis.

B. TET Enzymatic Reaction:

  • Rationale: TET enzymes require specific co-factors for activity. The reaction buffer is optimized to ensure maximal enzymatic turnover.

  • Prepare a 10X TET reaction buffer: 500 mM HEPES (pH 8.0), 10 mM Fe(NH₄)₂(SO₄)₂, 20 mM L-ascorbic acid, 10 mM α-ketoglutarate.

    • Critical: Prepare this buffer fresh, as ascorbate and Fe(II) are prone to oxidation.

  • Set up the reaction on ice in a total volume of 20 µL:

    Component Final Concentration Volume
    10X TET Reaction Buffer 1X 2 µL
    vC-DNA Substrate 50 nM Variable
    Recombinant TET2 (catalytic domain) 0.5 - 1.0 µM Variable

    | Nuclease-free H₂O | - | To 20 µL |

  • Include a negative control reaction without the TET enzyme to ensure substrate stability.

  • Incubate the reaction at 37°C for 1 hour.

  • Quench the reaction by adding 1 µL of 0.5 M EDTA.

C. Analysis by Mass Spectrometry:

  • Rationale: Electrospray ionization mass spectrometry (ESI-MS) can resolve the small mass difference between the vC substrate and its oxidized product, allowing for direct quantification.

  • Purify the DNA from the reaction mixture using a DNA clean-up kit suitable for small fragments.

  • Analyze the purified DNA by high-resolution LC-MS.

  • Deconvolute the resulting mass spectra to determine the masses of the DNA strands.

  • Calculate TET activity by comparing the peak area of the product to the sum of the substrate and product peak areas.

CompoundExpected Mass (Da)Mass Shift (Da)
vC-DNA Substrate StrandCalculated MW0
TET-oxidized Product StrandMW of Substrate - 13-13

Table 1. Expected mass shift for TET2-mediated oxidation of a vC-containing DNA strand.

Application 2: Activity-Based Labeling of TET Enzymes with 5-Ethynylcytosine (eyC)

This application uses eyC-containing DNA to covalently "trap" active TET enzymes from a complex biological mixture, such as a cell lysate. The trapped enzyme can then be enriched and identified.

cluster_prep Probe Preparation cluster_reaction Labeling Reaction cluster_capture Enrichment & Detection p1 Synthesize eyC-dCTP p2 PCR amplify template with eyC-dCTP p1->p2 p3 Purify eyC-containing DNA probe p2->p3 r1 Incubate eyC-DNA probe with cell lysate & co-factors p3->r1 r2 TET enzymes become covalently attached to probe r1->r2 c1 Click Chemistry: Add Azide-Biotin tag r2->c1 c2 Enrich complex on Streptavidin beads c1->c2 c3 Elute and analyze by Western Blot or MS c2->c3 caption Fig 2. Workflow for trapping active TETs with 5-ethynylcytosine.

Caption: Fig 2. Workflow for trapping active TETs with 5-ethynylcytosine.

Protocol 2: Activity-Based Protein Profiling (ABPP) for TET Enzymes

This protocol describes the labeling and enrichment of TET enzymes from a nuclear extract.

A. Synthesis of eyC-Containing DNA Probe:

  • Follow the same procedure as in Protocol 1A, but use 5-ethynyl-2'-deoxycytidine triphosphate (eyC-dCTP).

B. Labeling Reaction in Nuclear Extract:

  • Rationale: This step aims to have the active TET enzymes in the lysate interact with and become covalently bound to the eyC-DNA probe.

  • Prepare nuclear extract from the cells of interest using a standard protocol.

  • Set up the labeling reaction in a total volume of 50 µL:

    Component Final Concentration
    Nuclear Extract 1-2 mg/mL
    eyC-DNA Probe 100 nM
    HEPES (pH 8.0) 50 mM
    Fe(NH₄)₂(SO₄)₂ 100 µM
    L-ascorbic acid 2 mM

    | α-ketoglutarate | 1 mM |

  • Include a competition control by pre-incubating the lysate with a non-trapping inhibitor or an excess of a standard 5mC-containing DNA oligo.

  • Incubate at 37°C for 1 hour.

C. Biotinylation via Click Chemistry:

  • Rationale: The ethynyl group on the DNA probe serves as a "handle" for bioorthogonal click chemistry. An azide-containing biotin tag is attached, allowing for affinity purification.

  • To the 50 µL reaction, add the following click chemistry reagents:

    • Azide-PEG3-Biotin: 25 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

    • CuSO₄: 1 mM

  • Incubate at room temperature for 1 hour with gentle rotation.

D. Enrichment and Detection:

  • Add 30 µL of streptavidin-agarose beads (pre-washed) to the reaction.

  • Incubate for 1 hour at 4°C with rotation to capture the biotinylated DNA-protein complex.

  • Wash the beads 3-4 times with a high-salt buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% Triton X-100) to remove non-specifically bound proteins.

  • Elute the captured proteins by boiling the beads in 1X SDS-PAGE loading buffer for 10 minutes.

  • Analyze the eluate by Western blot using antibodies specific for TET1, TET2, or TET3. Alternatively, for discovery applications, the sample can be submitted for proteomic analysis by mass spectrometry.

Part 3: Considerations and Trustworthiness

Self-Validating Systems: Every protocol described incorporates essential controls to ensure the trustworthiness of the results.

  • No-Enzyme Control: In the vC assay, the absence of the TET enzyme should result in no product formation, confirming that the observed reaction is enzyme-dependent.

  • Competition Control: In the eyC labeling protocol, pre-incubation with a competitor should reduce the signal from the trapped TET enzyme, demonstrating the specificity of the probe for the intended active site.

  • Cytotoxicity: When considering adapting these probes for in-cell use, potential cytotoxicity must be evaluated. Nitro-aromatic compounds, for instance, can exhibit toxicity, especially under hypoxic conditions.[6] While vC and eyC are not nitro-compounds, any unnatural nucleoside should be assessed for effects on cell viability and DNA replication.

Expertise-Driven Insights: The choice between these probes is dictated by the experimental question.

  • To measure the kinetic parameters of a purified enzyme or screen for inhibitors, the 5-vinylcytosine assay is superior due to its quantitative and direct nature.

  • To identify which TET enzymes are active in a specific cell type or under a particular condition, or to discover novel interacting proteins, the 5-ethynylcytosine trapping method is the tool of choice.

By leveraging the inherent reactivity of the TET enzyme family, these chemical biology tools provide powerful and validated methods for dissecting the complex processes of DNA demethylation.

References

  • He, Y. F., Li, B. Z., Li, Z., Liu, P., Wang, Y., Tang, Q., ... & Xu, G. L. (2011). Tet-mediated formation of 5-carboxylcytosine and its excision by TDG in mammalian DNA. Science, 333(6047), 1303-1307. Available at: [Link]

  • Schutsky, E. K., DeNizio, J. E., & Kohli, R. M. (2018). Exploiting Substrate Promiscuity to Develop Activity-Based Probes for TET Family Enzymes. Journal of the American Chemical Society, 140(41), 13233–13240. Available at: [Link]

  • DeNizio, J. E., Schutsky, E. K., & Kohli, R. M. (2019). Harnessing Alternative Substrates to Probe TET Family Enzymes. Methods in Molecular Biology, 1974, 147-162. Available at: [Link]

  • Delatte, B., Deplus, R., & Fuks, F. (2019). Selectivity and Promiscuity in TET-mediated oxidation of 5-methylcytosine in DNA and RNA. Scientific Reports, 9(1), 1789. Available at: [Link]

  • Yin, X., & Yang, Y. (2017). Structure and Function of TET Enzymes. In Epigenetic Modifications of DNA (pp. 69-83). Springer, Singapore. Available at: [Link]

  • Simsir, Ö., Walter, T., Sahin, H., Carell, T., & Schneider, S. (2022). Novel Tet3 enzymes for next-generation epigenetic sequencing. RSC Chemical Biology, 3(9), 1128-1135. Available at: [Link]

  • Wu, H., & Zhang, Y. (2011). Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation. Genes & development, 25(23), 2436-2452. Available at: [Link]

  • Nabel, C. S., Jia, H., Ye, Y., Shen, L., Goldschmidt, H. L., Stivers, J. T., ... & Kohli, R. M. (2012). Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity. Methods in Enzymology, 512, 55-72. Available at: [Link]

  • Ponnaluri, V. K. C., Maciejewski, J. P., & Mukherji, M. (2013). A mechanistic overview of TET-mediated 5-methylcytosine oxidation. Biochemical and Biophysical Research Communications, 436(2), 115-120. Available at: [Link]

  • Wu, H., & Zhang, Y. (2011). Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation. Genes & Development, 25(23), 2436–2452. Available at: [Link]

  • Delatte, B., Deplus, R., & Fuks, F. (2019). Selectivity and Promiscuity in TET-Mediated Oxidation of 5-Methylcytosine in DNA and RNA. ACS Chemical Biology, 14(2), 209-218. Available at: [Link]

  • Sano, H., Royer, H. D., & Sager, R. (1980). Identification of 5-methylcytosine in DNA fragments immobilized on nitrocellulose paper. Proceedings of the National Academy of Sciences, 77(6), 3581-3585. Available at: [Link]

  • Nabel, C. S., et al. (2012). Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity. Methods in Enzymology, 512, 55-72. Available at: [Link]

  • Li, M., & Chen, J. (2019). Mechanisms that regulate the activities of TET proteins. International Journal of Biological Sciences, 15(7), 1397. Available at: [Link]

  • Valinluck, V., & Sowers, L. C. (2007). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Cancer research, 67(10), 4566-4570. Available at: [Link]

  • Song, C. X., & He, C. (2011). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. Accounts of chemical research, 44(9), 658-667. Available at: [Link]

  • Zhang, L., Szulwach, K. E., Hon, G. C., Song, C. X., Park, B., Yu, M., ... & He, C. (2013). Tet-mediated covalent labelling of 5-methylcytosine for its genome-wide detection and sequencing. Nature communications, 4(1), 1-8. Available at: [Link]

  • Crawford, A. R., et al. (2015). Tet2 Catalyzes Stepwise 5-Methylcytosine Oxidation by an Iterative and de novo Mechanism. Journal of the American Chemical Society, 137(42), 13452–13455. Available at: [Link]

  • Gene Target Solutions. (n.d.). Sequencing the 5th base of DNA, 5-methylcytosine. Retrieved January 20, 2026, from [Link]

  • Valinluck, V., & Sowers, L. C. (2007). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Cancer Research, 67(10), 4566-4570. Available at: [Link]

  • Song, C. X., & He, C. (2011). Bioorthogonal Labeling of 5-Hydroxymethylcytosine in Genomic DNA and Diazirine-Based DNA Photo-Cross-Linking Probes. Accounts of Chemical Research, 44(9), 658–667. Available at: [Link]

  • Gedi, V., & Roday, S. (2021). An outlook on suicide enzyme inhibition and drug design. Applied Biological Chemistry, 64(1), 1-13. Available at: [Link]

  • Frommer, M., et al. (1992). A Genomic Sequencing Protocol That Yields A Positive Display of 5-Methylcytosine Residues in Individual DNA Strands. Proceedings of the National Academy of Sciences, 89(5), 1827-1831. Available at: [Link]

  • Ohmori, H., Tomizawa, J. I., & Maxam, A. M. (1978). Detection of 5-methylcytosine in DNA sequences. Nucleic Acids Research, 5(5), 1479-1485. Available at: [Link]

  • Kumar, S., Chinnusamy, V., & Mohapatra, T. (2018). Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. Frontiers in genetics, 9, 640. Available at: [Link]

  • Zauri, M., & Tambaro, S. (2023). Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. International Journal of Molecular Sciences, 24(9), 7935. Available at: [Link]

  • Baxter, J., et al. (2023). Introduction of cytosine-5 DNA methylation sensitizes cells to oxidative damage. bioRxiv. Available at: [Link]

  • Valinluck, V., & Sowers, L. C. (2022). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. DNA Repair, 118, 103381. Available at: [Link]

  • Lee, A. T., & Kool, E. T. (2020). Chemical Tools for the Study of DNA Repair. Accounts of chemical research, 53(8), 1546-1558. Available at: [Link]

  • LibreTexts Chemistry. (2024). 28.6: DNA Sequencing. Retrieved January 20, 2026, from [Link]

  • Fujimoto, K., & Hiratsuka, M. (2012). Selective Photo-Crosslinking Detection of Methylated Cytosine in DNA Duplex Aided by a Cationic Comb-Type Copolymer. Journal of Nucleic Acids, 2012. Available at: [Link]

  • Martin, F. L., et al. (1999). The DNA repair inhibitors hydroxyurea and cytosine arabinoside enhance the sensitivity of the alkaline single-cell gel electrophoresis ('comet') assay in metabolically-competent MCL-5 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 445(1), 21-43. Available at: [Link]

Sources

Application Note: 5-Nitrocytosine as a Novel Tool for Investigating DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The integrity of the genome is constantly challenged by endogenous and exogenous agents, necessitating a complex network of DNA repair pathways. The study of these pathways is crucial for understanding carcinogenesis and developing novel therapeutics. Modified nucleobases are invaluable tools for dissecting the mechanisms of DNA repair enzymes. This application note introduces 5-Nitrocytosine (5-nC), a synthetic analog of cytosine, as a potential and novel probe for investigating DNA repair, particularly the Base Excision Repair (BER) pathway. We present a theoretical framework for its application, drawing analogies to other 5-substituted cytosines known to be substrates for DNA glycosylases. Detailed, albeit prospective, protocols for the synthesis of 5-nC-containing oligonucleotides and their use in in vitro and cell-based DNA repair assays are provided. This guide aims to equip researchers with the foundational knowledge and a practical roadmap to explore the utility of this compound in advancing our understanding of DNA repair.

Introduction: The Critical Role of DNA Repair and the Need for Advanced Probes

The genetic blueprint of an organism is under constant assault from various sources of damage, including oxidation, alkylation, and deamination.[1] To counteract this, cells have evolved a sophisticated set of DNA repair mechanisms.[2] Among these, the Base Excision Repair (BER) pathway is a primary defense against damage to single bases.[1] BER is initiated by a class of enzymes called DNA glycosylases, which recognize and excise the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[1]

The study of DNA glycosylases and the broader BER pathway has been greatly facilitated by the use of synthetic oligonucleotides containing specific base modifications. These tools allow for precise interrogation of enzyme activity and substrate specificity. While numerous modified bases have been characterized, the exploration of novel probes continues to be a frontier in DNA repair research.

This application note puts forth a compelling, albeit theoretical, case for the use of this compound (5-nC) as a novel tool for these investigations. To date, the application of 5-nC in this context has not been documented in the scientific literature. However, based on fundamental chemical principles and by drawing parallels with known substrates of DNA glycosylases, we propose that 5-nC has the potential to be a valuable addition to the DNA repair research toolkit.

The Rationale for this compound as a DNA Repair Probe

The substrate recognition by DNA glycosylases is a complex process influenced by the chemical and structural properties of the damaged base.[1] A key factor is the stability of the N-glycosidic bond, which is influenced by the electronic properties of the base. Electron-withdrawing substituents at the C5 position of pyrimidines can destabilize this bond, making it more susceptible to cleavage.[3][4]

The nitro group (-NO2) is a potent electron-withdrawing group. We hypothesize that the presence of a nitro group at the C5 position of cytosine will significantly alter the electronic distribution of the pyrimidine ring, thereby weakening the N-glycosidic bond. This could make 5-nC a substrate for one or more DNA glycosylases that recognize bases with C5 modifications, such as Thymine DNA Glycosylase (TDG) or Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase (SMUG1).[5] These enzymes are known to process other 5-substituted cytosines like 5-formylcytosine (5-fC) and 5-carboxylcytosine (5-caC), which also possess electron-withdrawing groups at the C5 position.[5]

Figure_1_Structural_Analogy cluster_0 Known Glycosylase Substrates cluster_1 Proposed Novel Probe 5fC 5-formylcytosine (5-fC) C5 substituent: -CHO 5nC This compound (5-nC) C5 substituent: -NO2 5fC->5nC Analogous Electron-Withdrawing Properties 5caC 5-carboxylcytosine (5-caC) C5 substituent: -COOH 5caC->5nC Analogous Electron-Withdrawing Properties

Figure 1: Structural Analogy of this compound to Known DNA Glycosylase Substrates.

Proposed Experimental Workflows and Protocols

To validate the hypothesis that this compound can serve as a probe for DNA repair pathways, a systematic experimental approach is required. The following sections outline the key experimental stages, from the synthesis of 5-nC-containing oligonucleotides to their application in biochemical and cellular assays.

Synthesis of this compound-Containing Oligonucleotides

The cornerstone of this investigation is the availability of high-quality oligonucleotides containing 5-nC at a specific position. Standard phosphoramidite chemistry is the method of choice for this purpose.[6][7][8][9][10]

Protocol 1: Synthesis of this compound Phosphoramidite and Oligonucleotides

  • Synthesis of 5-Nitro-2'-deoxycytidine: This can be achieved through the nitration of 2'-deoxycytidine. Reaction conditions must be carefully optimized to achieve selective nitration at the C5 position.

  • Protection of the Nucleoside: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amine is protected with a suitable protecting group (e.g., benzoyl or acetyl).

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the 5-nC phosphoramidite.[6]

  • Automated DNA Synthesis: The synthesized 5-nC phosphoramidite is then used in a standard automated DNA synthesizer to incorporate it at the desired position within an oligonucleotide sequence.

  • Deprotection and Purification: The resulting oligonucleotide is cleaved from the solid support and deprotected using standard protocols. Purification is typically achieved by high-performance liquid chromatography (HPLC).

Parameter Recommended Condition Rationale
Phosphoramidite Coupling Time 3-5 minutesTo ensure efficient incorporation of the modified base.
Activator 5-(Ethylthio)-1H-tetrazole (ETT)A commonly used and effective activator for phosphoramidite chemistry.
Deprotection Concentrated ammonium hydroxideStandard for removing protecting groups from the nucleobases and phosphate backbone.
Purification Reverse-phase or Ion-exchange HPLCTo obtain high-purity oligonucleotides for subsequent assays.
In Vitro DNA Glycosylase Assays

Once the 5-nC-containing oligonucleotides are synthesized and purified, their processing by various DNA glycosylases can be assessed in vitro.

Figure_2_In_Vitro_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Synthesize and purify 5-nC-containing oligonucleotide B Anneal with complementary strand to form duplex DNA A->B C Incubate with purified DNA glycosylase (e.g., TDG, SMUG1) B->C D Treat with NaOH or APE1 to cleave at the AP site C->D E Analyze products by denaturing polyacrylamide gel electrophoresis (PAGE) D->E

Figure 2: Workflow for In Vitro DNA Glycosylase Assay with this compound.

Protocol 2: In Vitro Cleavage Assay for DNA Glycosylase Activity

  • Substrate Preparation: Anneal the 5-nC-containing oligonucleotide with its complementary strand to form a duplex. A fluorescent label (e.g., 6-FAM) at the 5'-end of the modified strand is recommended for sensitive detection.

  • Reaction Setup: In a microcentrifuge tube, combine the duplex DNA substrate, reaction buffer, and the purified DNA glycosylase of interest (e.g., TDG, SMUG1, UNG).

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • AP Site Cleavage: For monofunctional glycosylases, the resulting AP site needs to be cleaved. This can be achieved by adding NaOH to a final concentration of 100 mM and heating at 90°C for 10 minutes, or by enzymatic cleavage with APE1.[11]

  • Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage product will migrate faster than the full-length substrate. The gel is visualized using a fluorescence imager.

Component Final Concentration
5-nC Duplex DNA10-100 nM
DNA Glycosylase1-10 nM
Reaction Buffer20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA
APE1 (optional)10-20 nM
Cell-Based DNA Repair Assays

To investigate the processing of 5-nC in a more biologically relevant context, cell-based assays can be employed. This involves introducing the 5-nC-containing oligonucleotides into cultured cells.

Protocol 3: Cellular Processing of this compound

  • Oligonucleotide Delivery: Introduce the 5-nC-containing oligonucleotide into cultured human cells (e.g., HEK293T, HeLa) using a suitable transfection reagent or by 'gymnotic' uptake for phosphorothioate-modified oligonucleotides.[12][13][14][15][16]

  • Time Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for cellular uptake and processing.

  • DNA Extraction: Harvest the cells and extract the total DNA.

  • Analysis of Repair: The fate of the 5-nC within the cells can be analyzed by several methods:

    • Ligation-mediated PCR (LM-PCR): This technique can be used to detect the formation of strand breaks at the site of the modified base, which is an intermediate in the BER pathway.

    • Mass Spectrometry: After enzymatic digestion of the extracted DNA to nucleosides, the levels of 5-nC and its potential repair products can be quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Anticipated Results and Interpretation

  • Successful Cleavage in In Vitro Assays: If 5-nC is a substrate for a particular DNA glycosylase, a time-dependent increase in the cleavage product should be observed in the in vitro assay. The efficiency of cleavage can be compared to that of a known substrate for the enzyme.

  • Cellular Repair of 5-nC: A decrease in the amount of the intact 5-nC-containing oligonucleotide over time in the cell-based assay would suggest that it is being recognized and processed by the cellular DNA repair machinery. The detection of repair intermediates would provide further evidence for the involvement of specific pathways.

  • No Repair Observed: If no repair is observed, it could indicate that 5-nC is not a substrate for the tested glycosylases or that it is a persistent lesion in cells. This would raise interesting questions about its potential mutagenicity.

Future Directions

The successful validation of this compound as a substrate for DNA repair enzymes would open up several avenues for future research:

  • Screening for Inhibitors: 5-nC-based assays could be developed into high-throughput screens to identify small molecule inhibitors of specific DNA glycosylases, which have therapeutic potential in oncology.

  • Investigating Mutagenic Potential: If 5-nC is not efficiently repaired, its miscoding potential during DNA replication could be investigated using in vitro replication assays with DNA polymerases.

  • Probing DNA Repair in Different Cellular Contexts: The 5-nC probe could be used to compare DNA repair capacities in different cell types, for example, in cancer cells versus normal cells, or in cells deficient in specific DNA repair genes.

Conclusion

While the use of this compound as a tool for investigating DNA repair is currently a conceptual framework, the scientific rationale is strong. The potent electron-withdrawing nature of the nitro group makes it a prime candidate for a novel DNA glycosylase substrate. The detailed experimental protocols provided in this application note offer a clear and logical path for researchers to explore this potential. The validation of this compound as a DNA repair probe would not only add a new tool to the molecular biologist's arsenal but also deepen our understanding of the intricate mechanisms that safeguard our genome.

References

  • EUbOPEN. (2021, April). Protocol for DNA Glycolysases.
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  • Liang, X., et al. (2015). Cellular Uptake and Intracellular Trafficking of Oligonucleotides. Methods in Molecular Biology, 1287, 125–136. [Link]

  • Parikh, S. S., et al. (1997). Uracil-DNA glycosylase–DNA substrate and product structures: Conformational strain promotes catalytic efficiency by coupled stereoelectronic effects. Proceedings of the National Academy of Sciences, 94(16), 8560–8565. [Link]

  • Roy, S., et al. (2019). Synthesis of 5-Dihydroxyboryluridine Phosphoramidite and Its Site-Specific Incorporation into Oligonucleotides for Probing Thymine DNA Glycosylase. Organic Letters, 21(18), 7415–7419. [Link]

  • Juliano, R. L. (2016). Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology. Current Opinion in Chemical Biology, 30, 116–121. [Link]

  • Wang, T., et al. (2019). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research, 47(11), 5539–5554. [Link]

  • Ponomareva, A. A., et al. (2022). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • Wang, L., et al. (2016). Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis. Journal of Visualized Experiments, (111), 53966. [Link]

  • Zhang, Y., et al. (2015). Studying the Chemical Reactivity Properties of Cytosine and its Antiviral Analogues: Zebularine, 5.
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  • Moser, A., et al. (2009). Density Functional Study of the Influence of C5 Cytosine Substitution in Base Pairs with Guanine. Theoretical Chemistry Accounts, 122(3-4), 179–188. [Link]

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  • de Sousa, M. M., et al. (2017). Substituents’ effect in electron attachment to epigenetic modifications of cytosine. The Journal of Chemical Physics, 146(24), 245103. [Link]

  • Moser, A., et al. (2009). Density Functional Study of the Influence of C5 Cytosine Substitution in Base Pairs with Guanine. Theoretical Chemistry Accounts, 122(3-4), 179–188. [Link]

  • Fortini, P., et al. (2019). A Rapid, Safe, and Quantitative in Vitro Assay for Measurement of uracil-DNA Glycosylase Activity. Molecular Diagnosis & Therapy, 23(3), 391–400. [Link]

  • Qu, L., et al. (2019). Highly Sensitive Detection of Uracil-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification. ACS Omega, 4(2), 4165–4171. [Link]

  • Wang, L., et al. (2020). Computational investigations on target-site searching and recognition mechanisms by thymine DNA glycosylase during DNA repair process. WIREs Computational Molecular Science, 10(6), e1478. [Link]

  • Mori, H., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8479. [Link]

  • Wijesinghe, D., et al. (2022). Detection of Uracil-Excising DNA Glycosylases in Cancer Cell Samples Using a Three-Dimensional DNAzyme Walker. ACS Measurement Science Au, 2(4), 337–346. [Link]

  • O'Brien, E. L. (2016). Mechanisms for DNA Damage Recognition by Alkyladenine DNA Glycosylase. [Link]

  • Lee, A. F. (2019). Evaluating the influence of DNA damage substrates and DNA context on recognition and repair by the NEIL Family of DNA Repair Enzymes. [Link]

  • Stivers, J. T. (2010). Recent Advances in the Structural Mechanisms of DNA Glycosylases. Biochemistry, 49(47), 10096–10107. [Link]

  • Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55, 3.1.1–3.1.30. [Link]

  • Bachman, M., et al. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature Chemistry, 6(12), 1049–1055. [Link]

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Application Notes and Protocols for Single-Molecule Fluorescence Studies Using 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing a Non-Emissive Acceptor for High-Precision Single-Molecule Analysis

Single-molecule fluorescence resonance energy transfer (smFRET) has revolutionized our ability to probe the conformational dynamics and interactions of biomolecules.[1] This powerful technique traditionally relies on a pair of fluorescent dyes, a donor and an acceptor, to report on intermolecular distances. However, the fluorescence emission of the acceptor can introduce challenges, including spectral crosstalk and complex photophysical behaviors that can complicate data interpretation. The use of non-fluorescent quenchers as FRET acceptors offers a compelling alternative, simplifying the experimental setup and data analysis by focusing solely on the donor's emission.[2]

This guide details the application of 5-Nitrocytosine, a modified nucleobase, as a potent contact quencher in single-molecule fluorescence studies. Due to the strong electron-withdrawing nature of the nitro group, this compound can efficiently quench the fluorescence of a proximal donor fluorophore through non-radiative pathways, making it an excellent tool for observing dynamic molecular events. We will delve into the mechanistic underpinnings of this quenching, provide detailed protocols for the incorporation of this compound into oligonucleotides, and outline a comprehensive workflow for conducting and analyzing single-molecule experiments.

The Science of Quenching with this compound

The efficacy of this compound as a quencher stems from its nitroaromatic character. Nitroaromatic compounds are well-documented fluorescence quenchers, primarily operating through two dominant mechanisms:

  • Photoinduced Electron Transfer (PET): Upon excitation of the donor fluorophore, an electron can be transferred from the donor to the electron-deficient nitro group of this compound. This process provides a non-radiative decay pathway for the donor's excited state, effectively quenching its fluorescence.[3][4]

  • Formation of a Non-Fluorescent Ground-State Complex (Contact Quenching): The fluorophore and quencher can form a transient, non-fluorescent complex in the ground state.[5] This static quenching mechanism prevents the fluorophore from being excited in the first place.

In the context of single-molecule studies where this compound is incorporated into a nucleic acid strand, and a donor fluorophore is positioned in close proximity, contact-dependent quenching mechanisms are expected to dominate.[5] This "on/off" signaling, dictated by the distance between the donor and this compound, provides a clear and unambiguous readout of molecular dynamics.

Experimental Design and Workflow

A typical single-molecule experiment using this compound as a quencher involves the site-specific labeling of a biomolecule with a donor fluorophore and the incorporation of this compound at a position that will report on the conformational change or binding event of interest.

experimental_workflow cluster_prep I. Probe Preparation cluster_exp II. Single-Molecule Experiment cluster_analysis III. Data Analysis Oligo_Synth Oligonucleotide Synthesis (with this compound) Fluorophore_Label Fluorophore Labeling (e.g., Cy3) Oligo_Synth->Fluorophore_Label Purification HPLC Purification Fluorophore_Label->Purification Immobilization Surface Immobilization Purification->Immobilization Assembled Probe Microscopy TIRF Microscopy Immobilization->Microscopy Data_Acquisition Data Acquisition Microscopy->Data_Acquisition Trajectory_Extraction Trajectory Extraction Data_Acquisition->Trajectory_Extraction Raw Data State_Finding State Finding (HMM) Trajectory_Extraction->State_Finding Kinetics Kinetic Analysis State_Finding->Kinetics

Figure 1. A generalized workflow for single-molecule fluorescence experiments using this compound.

Protocols

Protocol 1: Synthesis and Incorporation of this compound Phosphoramidite

The site-specific incorporation of this compound into an oligonucleotide is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.[6][7] This requires the chemical synthesis of a this compound phosphoramidite building block. While a commercial source for this specific phosphoramidite may not be readily available, a synthetic route can be devised based on established methods for modified nucleosides.[8][9]

Conceptual Synthetic Scheme for this compound Phosphoramidite:

phosphoramidite_synthesis Deoxycytidine 2'-Deoxycytidine Nitration Nitration (e.g., HNO3/H2SO4) Deoxycytidine->Nitration Step 1 Protection_5OH 5'-OH Protection (DMT-Cl) Nitration->Protection_5OH Step 2 Phosphitylation 3'-OH Phosphitylation Protection_5OH->Phosphitylation Step 3 Final_Product This compound Phosphoramidite Phosphitylation->Final_Product Step 4

Figure 2. A conceptual pathway for the synthesis of this compound phosphoramidite.

Oligonucleotide Synthesis:

  • Synthesizer Setup: The synthesized this compound phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port of the DNA synthesizer.

  • Sequence Programming: The desired oligonucleotide sequence, including the position for this compound incorporation, is programmed into the synthesizer.

  • Automated Synthesis: The synthesis proceeds through the standard cycles of detritylation, coupling, capping, and oxidation.[10] The coupling time for the modified base may need to be extended to ensure high incorporation efficiency.

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., ammonium hydroxide).

  • Purification: The crude oligonucleotide containing this compound is purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity.

Protocol 2: Fluorophore Labeling of the Oligonucleotide

For this protocol, we will describe the labeling of an amine-modified oligonucleotide with an NHS-ester functionalized fluorophore (e.g., Cy3-NHS ester).

Materials:

  • Purified this compound-containing oligonucleotide with a 5' or 3' amine modification.

  • Cy3-NHS ester (or other suitable donor fluorophore).

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.5.

  • Nuclease-free water.

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified, amine-modified oligonucleotide in the labeling buffer to a final concentration of 100 µM.

  • Fluorophore Preparation: Dissolve the Cy3-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Labeling Reaction: Add a 10-fold molar excess of the Cy3-NHS ester solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: Purify the dual-labeled oligonucleotide from unconjugated dye using reverse-phase HPLC. The labeled oligonucleotide will have a longer retention time than the unlabeled species.

  • Quantification: Determine the concentration and labeling efficiency of the purified product using UV-Vis spectroscopy.

Protocol 3: Single-Molecule Fluorescence Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the general steps for imaging surface-immobilized molecules.

Materials:

  • Dual-labeled oligonucleotide probe (donor fluorophore and this compound).

  • TIRF microscope with appropriate laser lines for donor excitation (e.g., 532 nm for Cy3) and sensitive EMCCD camera.

  • Microfluidic flow cell.

  • Immobilization buffer (specific to the chosen surface chemistry, e.g., biotin-streptavidin).

  • Imaging buffer: A buffer conducive to the biological system of interest, supplemented with an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) to improve fluorophore photostability.

Procedure:

  • Surface Preparation: Prepare a clean quartz slide and assemble a microfluidic flow cell. Functionalize the surface for specific immobilization of the biomolecule of interest (e.g., via biotin-streptavidin interaction).

  • Immobilization: Flow the dual-labeled oligonucleotide probe into the flow cell at a low concentration (typically 50-100 pM) to achieve a sparse surface density suitable for single-molecule imaging.

  • Washing: Wash the flow cell with imaging buffer to remove any unbound molecules.

  • Imaging:

    • Mount the flow cell on the TIRF microscope.

    • Illuminate the sample with the donor excitation laser.

    • Acquire a time-series of images (a "movie") of the donor fluorescence using the EMCCD camera. The frame rate should be chosen to adequately sample the dynamics of the system under investigation.

    • Record movies of multiple fields of view to obtain a statistically robust dataset.

Data Analysis

The analysis of single-molecule data from a quencher-based assay is more straightforward than traditional two-color FRET analysis, as it only involves the donor fluorescence signal.

data_analysis_flow Raw_Movie Raw Image Stack (Movie) Spot_Detection Single-Molecule Spot Detection Raw_Movie->Spot_Detection Intensity_Extraction Intensity vs. Time Trajectory Extraction Spot_Detection->Intensity_Extraction HMM Hidden Markov Modeling (HMM) Intensity_Extraction->HMM State_Assignment State Assignment (High/Low Fluorescence) HMM->State_Assignment Kinetic_Analysis Dwell Time Analysis & Rate Constant Calculation State_Assignment->Kinetic_Analysis Final_Model Kinetic Model Kinetic_Analysis->Final_Model

Figure 3. Data analysis pipeline for single-molecule quenching experiments.

  • Trajectory Extraction: Individual single-molecule spots are identified in the acquired movie, and their fluorescence intensity over time is extracted to generate intensity-time trajectories.

  • State Idealization: The resulting trajectories, which exhibit discrete jumps between high and low fluorescence states, are idealized using a Hidden Markov Model (HMM).[7] This analysis identifies the most probable sequence of states for each molecule and the corresponding fluorescence intensity levels.

  • Dwell Time Analysis: The dwell times in the high-fluorescence ("unquenched") and low-fluorescence ("quenched") states are compiled into histograms.

  • Kinetic Modeling: The dwell time distributions are fitted to appropriate exponential functions to extract the rate constants for the transitions between the conformational or binding states.

Application Notes and Troubleshooting

  • Choosing the Right Donor Fluorophore: The spectral overlap between the donor's emission and the quencher's absorption is a key determinant of FRET-based quenching efficiency. For contact quenching, this is less critical, but it is still important to select a photostable donor with a high quantum yield (e.g., Cy3, ATTO 550). The quenching efficiency of this compound with the chosen donor should be empirically validated.

  • Optimizing Labeling Positions: The placement of the donor fluorophore and this compound is critical. The distance between them in the "quenched" state should be minimized to ensure efficient contact quenching. Molecular modeling can aid in the rational design of labeling positions.

  • Controlling for Photoblinking: Donor fluorophores can exhibit intrinsic "blinking" (transient excursions to dark states), which can be mistaken for quenching events. The use of appropriate imaging buffers with oxygen scavengers and triplet-state quenchers is essential to minimize blinking.[11]

  • Incomplete Quenching: If the "quenched" state still exhibits significant residual fluorescence, it may indicate that the donor and quencher are not in sufficiently close proximity. Re-evaluating the labeling positions may be necessary.

  • Data Interpretation: The simplicity of the two-state (on/off) signal in a quencher-based assay facilitates data interpretation. However, it is crucial to ensure that the observed transitions correspond to the biological process of interest and not to photophysical artifacts. Control experiments, such as using a non-quenching cytosine analog, can help to validate the results.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Donor Fluorophore Cy3, ATTO 550, or similarHigh photostability and quantum yield are desirable.
Quencher This compoundIncorporated as a modified nucleobase.
Quenching Efficiency >95% (expected)Highly dependent on the donor-quencher distance; should be determined experimentally.
Optimal Donor-Quencher Distance < 10 ÅFor efficient contact quenching.
Excitation Wavelength ~532 nm (for Cy3)Specific to the chosen donor fluorophore.
Imaging Frame Rate 10 ms - 1 sDependent on the timescale of the biological process being studied.

Conclusion

The use of this compound as a non-fluorescent quencher in single-molecule fluorescence studies offers a powerful and streamlined approach to investigating molecular dynamics. By eliminating the complexities associated with an emissive acceptor, this method provides a clear and robust "on/off" signal that is directly correlated with conformational changes or binding events. The protocols and guidelines presented here provide a comprehensive framework for researchers to design, execute, and analyze single-molecule experiments using this versatile tool, paving the way for new insights into the intricate workings of biological systems.

References

  • Single-molecule photophysics of dark quenchers as non-fluorescent FRET acceptors. Photochemical & Photobiological Sciences.

  • Single-molecule photophysics of dark quenchers as non-fluorescent FRET acceptors. ResearchGate.

  • Quenching mechanisms in oligonucleotide probes. LGC Biosearch Technologies.

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  • QSY 7® Quencher Oligonucleotide Modification. Bio-Synthesis.

  • Synthesis of nucleobase-modified RNA oligonucleotides. Encyclopedia.pub.

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Cellular Imaging Applications of 5-Nitrocytosine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Harnessing the Potential of 5-Nitrocytosine Derivatives for Advanced Cellular Imaging

The modification of nucleobases has emerged as a powerful strategy in chemical biology, enabling the development of sophisticated tools for probing biological systems.[1][2] Among these, this compound derivatives are a promising class of compounds for cellular imaging applications. The introduction of a nitro group at the 5-position of the cytosine ring can modulate the electronic and photophysical properties of the molecule, creating opportunities for the design of novel fluorescent probes.[3] These derivatives can be conceptualized as environmentally sensitive fluorophores or as quenchers in fluorescence resonance energy transfer (FRET) based systems, offering versatility for visualizing nucleic acids and their interactions within the complex cellular milieu.

This guide provides a comprehensive overview of the principles, protocols, and applications of this compound derivatives in cellular imaging. We will delve into the mechanistic basis of their utility, present detailed protocols for their application in live and fixed-cell imaging, and discuss critical considerations for experimental design and data interpretation. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to explore the potential of these unique molecular probes.

Core Principles: The Photophysics of this compound Probes

The utility of this compound derivatives in cellular imaging is rooted in their distinct photophysical properties. The electron-withdrawing nature of the nitro group plays a crucial role in defining their function. Two primary mechanisms can be exploited:

  • Fluorescence Quenching and "Turn-On" Sensing: In its native state, the nitro group can act as a fluorescence quencher for a proximal fluorophore. This quenching effect can be alleviated upon a specific biological event, such as enzymatic reduction of the nitro group in hypoxic environments, leading to a "turn-on" fluorescence signal.[4] This makes this compound derivatives potential candidates for developing sensors for specific cellular states.

  • FRET Acceptors: this compound derivatives can serve as efficient acceptors in Fluorescence Resonance Energy Transfer (FRET) pairs. When a donor fluorophore is in close proximity to a this compound derivative, energy transfer can occur, leading to quenching of the donor's fluorescence and, in some cases, emission from the acceptor. This principle can be applied to study molecular interactions and conformational changes in real-time. A notable example is the tricyclic cytosine analog, tCnitro, which functions as a FRET acceptor.[3]

The design of imaging experiments using this compound derivatives will depend on which of these principles is being leveraged. For the purpose of the following protocols, we will focus on a hypothetical this compound derivative that can be incorporated into nucleic acids and acts as a FRET acceptor or a quenchable probe.

Quantitative Data Summary: Photophysical Properties of Relevant Fluorescent Nucleobase Analogs

For comparative purposes, the following table summarizes the key photophysical properties of the tricyclic cytosine family of fluorescent nucleobase analogs, which includes a nitro-substituted member. This data provides a benchmark for understanding the potential characteristics of this compound derivatives.

Fluorescent Base AnalogExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ) in dsDNAKey Features & ApplicationsReference
tC 3955050.16 - 0.21Environmentally insensitive, bright fluorophore for FRET and anisotropy.[3]
tCO 3654600.17 - 0.27Similar to tC with slightly different spectral properties.[3]
tCnitro N/AVirtually non-fluorescentN/AActs as a FRET-acceptor.[3]

Experimental Protocols

PART 1: In Vitro Characterization of this compound Probes

Before proceeding to cellular studies, it is essential to characterize the photophysical properties of the this compound derivative in vitro.

Objective: To determine the absorption and emission spectra, and to assess the quenching efficiency or FRET potential of the this compound derivative.

Materials:

  • This compound derivative (as a free nucleoside or incorporated into an oligonucleotide)

  • Corresponding unmodified nucleoside or oligonucleotide

  • Appropriate buffer (e.g., 1x PBS, pH 7.4)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of the this compound derivative and the control in the desired buffer.

    • Prepare a series of dilutions to determine the optimal concentration for spectral measurements, ensuring the absorbance is within the linear range of the instrument (typically < 0.1 AU).

  • Absorption Spectroscopy:

    • Acquire the absorption spectrum of the this compound derivative and the control from 220 nm to 600 nm using a UV-Vis spectrophotometer.

    • The absorption spectrum will reveal the wavelengths at which the molecule absorbs light.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its absorption maximum (or the donor's emission maximum in a FRET pair).

    • Record the emission spectrum over a suitable wavelength range.

    • For "turn-on" probes, perform measurements before and after inducing the change (e.g., by adding a reducing agent).

    • For FRET applications, measure the emission spectrum of the donor alone and the donor-acceptor pair.

Causality Behind Experimental Choices:

  • Why use a control? Comparing the spectra of the modified and unmodified molecules allows for the precise determination of the effects of the nitro group modification.

  • Why maintain a low absorbance? High absorbance can lead to inner filter effects, which can distort the shape of the emission spectrum and lead to inaccurate quantum yield measurements.

PART 2: Live-Cell Imaging with this compound Derivatives

This protocol outlines the general steps for introducing a this compound derivative into live cells and performing fluorescence microscopy.[5][6][7]

Objective: To visualize the localization and dynamics of nucleic acids or specific cellular events using a this compound derivative probe.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound derivative (e.g., as a cell-permeable nucleoside or part of a transfection-ready oligonucleotide)

  • Transfection reagent (if applicable)

  • Fluorescence microscope with appropriate filter sets

  • Environmental chamber for live-cell imaging (to maintain 37°C and 5% CO2)

  • Glass-bottom imaging dishes or chamber slides

Protocol:

  • Cell Culture and Seeding:

    • Culture cells under optimal conditions.[6]

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. This minimizes artifacts from overcrowding or sparse cell distribution.

  • Probe Loading/Introduction:

    • For nucleoside analogs: Incubate the cells with the this compound nucleoside analog in the culture medium for a predetermined time (e.g., 2-24 hours). The optimal concentration and incubation time should be determined empirically to maximize incorporation and minimize toxicity.

    • For oligonucleotide probes: Transfect the cells with the this compound-labeled oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Washing and Media Exchange:

    • After incubation, gently wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free DMEM) to remove any unincorporated probe.[7] Phenol red can contribute to background fluorescence.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate for at least 15-30 minutes before imaging.

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[7][8]

    • Use appropriate filter sets for the donor and acceptor fluorophores (in FRET experiments) or for the "turned-on" probe.

    • For time-lapse imaging, define the imaging intervals and total duration based on the biological process being studied.[9]

Trustworthiness and Self-Validation:

  • Control Experiments: Always include control experiments, such as cells not treated with the probe, to assess background fluorescence. For FRET studies, include cells expressing the donor fluorophore alone.

  • Toxicity Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the probe and the loading procedure are not cytotoxic at the concentrations used.

PART 3: Fixed-Cell Imaging and Immunofluorescence

Fixing cells allows for longer imaging times and the potential to co-stain with other markers, such as antibodies.

Objective: To obtain high-resolution images of the probe's localization and to correlate its position with other cellular structures.

Materials:

  • Cells loaded with the this compound derivative (from Part 2, step 2)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary and fluorescently labeled secondary antibodies (if performing immunofluorescence)

  • Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

Protocol:

  • Cell Fixation:

    • After probe loading and washing, fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization (if required for intracellular targets):

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular epitopes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

  • Immunostaining (optional):

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the cells using a confocal or widefield fluorescence microscope with the appropriate filter sets.

Visualization of Workflows

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Probe Introduction cluster_imaging Image Acquisition cell_culture 1. Cell Culture seeding 2. Seed Cells on Imaging Dish cell_culture->seeding probe_loading 3. Load this compound Probe seeding->probe_loading washing 4. Wash to Remove Unbound Probe probe_loading->washing equilibration 5. Equilibrate in Imaging Medium washing->equilibration microscopy 6. Fluorescence Microscopy equilibration->microscopy

Caption: Workflow for live-cell imaging using this compound derivatives.

Fixed_Cell_Imaging_Workflow probe_loaded_cells Start: Probe-Loaded Cells fixation 1. Fixation (e.g., 4% PFA) probe_loaded_cells->fixation permeabilization 2. Permeabilization (optional) fixation->permeabilization blocking 3. Blocking permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation primary_ab->secondary_ab mounting 6. Mount with Antifade Medium secondary_ab->mounting imaging 7. High-Resolution Imaging mounting->imaging

Caption: Workflow for fixed-cell imaging and immunofluorescence with this compound probes.

References

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Application Notes and Protocols for High-Throughput Screening Assays Utilizing 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Avenues in Drug Discovery with 5-Nitrocytosine

In the landscape of drug discovery, the identification of novel chemical probes and enzyme modulators is paramount for dissecting complex biological pathways and developing new therapeutics.[1] High-throughput screening (HTS) serves as a cornerstone of this process, enabling the rapid evaluation of vast compound libraries against specific biological targets.[2] This guide introduces the innovative application of this compound, a modified nucleobase, as a versatile substrate in HTS assays designed to identify and characterize modulators of crucial enzyme families, such as DNA methyltransferases (DNMTs) and nitroreductases.

The strategic incorporation of a nitro group at the 5-position of cytosine offers unique chemical handles that can be exploited for sensitive and robust assay development.[3] The electron-withdrawing nature of the nitro group can influence enzymatic recognition and processing, while the group itself provides a basis for distinct detection methodologies. This application note provides a comprehensive overview of the principles, detailed step-by-step protocols, and data interpretation guidelines for two novel HTS assays centered on the enzymatic conversion of this compound. These assays are designed to be adaptable for screening large compound libraries in academic and industrial drug discovery settings.[4]

I. Scientific Principle: The Enzymatic Reactivity of this compound

The core of these HTS assays lies in the enzymatic transformation of this compound into a detectable product. The nitroaromatic group is susceptible to enzymatic reduction, a reaction catalyzed by various nitroreductases.[5] This conversion of the nitro group to an amino group results in a significant change in the molecule's electronic and chemical properties, which can be harnessed to generate a fluorescent or colorimetric signal.

Furthermore, modified cytosine analogs are often substrates for enzymes involved in epigenetic modifications, such as DNA methyltransferases (DNMTs). While DNMTs typically methylate cytosine, their activity on this compound could be explored in inhibitor screening assays.[6][7][8] This guide will focus on a primary assay designed around the activity of nitroreductases, which are of significant interest in prodrug activation and hypoxia research, and a secondary assay concept for screening DNMT inhibitors.

II. HTS Assay for Screening Nitroreductase Modulators

This assay is designed to identify inhibitors or activators of nitroreductase enzymes by monitoring the conversion of a non-fluorescent this compound-based substrate to a highly fluorescent product.

Assay Principle

The assay leverages a "pro-fluorophore" strategy. A this compound derivative is synthesized to be non-fluorescent. Upon enzymatic reduction of the nitro group to an amine by a nitroreductase, the resulting 5-aminocytosine derivative undergoes a spontaneous or assisted chemical rearrangement to release a fluorescent reporter molecule. The increase in fluorescence is directly proportional to the enzyme's activity.

Workflow Diagram

HTS_Nitroreductase_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound_Plating Compound Plating (Acoustic Dispensing) Dispense_Enzyme Dispense Enzyme into Assay Plate Compound_Plating->Dispense_Enzyme Enzyme_Prep Enzyme Preparation (Nitroreductase) Enzyme_Prep->Dispense_Enzyme Substrate_Prep Substrate Preparation (this compound Derivative) Add_Substrate Add Substrate (Initiate Reaction) Substrate_Prep->Add_Substrate Pre_incubation Pre-incubation (Compound-Enzyme Binding) Dispense_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubation (Signal Development) Add_Substrate->Incubation Read_Plate Read Fluorescence (Plate Reader) Incubation->Read_Plate Data_Analysis Data Analysis (IC50/EC50 Determination) Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for nitroreductase modulators.

Detailed Protocol

Materials and Reagents:

  • Recombinant Nitroreductase Enzyme (e.g., from E. coli)

  • This compound Pro-fluorescent Substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • NADH or NADPH (as a cofactor, concentration to be optimized)

  • Positive Control Inhibitor (e.g., a known nitroreductase inhibitor)

  • 384-well or 1536-well black, low-volume assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader with fluorescence intensity detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls into the assay plates. Typically, a concentration range of 0.1 µM to 100 µM is suitable for initial screening.[9]

  • Enzyme Preparation and Dispensing: Prepare a working solution of the nitroreductase enzyme in assay buffer containing the required cofactor (NADH or NADPH). The final enzyme concentration should be optimized to yield a robust signal within the linear range of the assay. Dispense the enzyme solution into all wells of the assay plate.

  • Pre-incubation: Briefly centrifuge the plates to mix. Incubate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a working solution of the this compound pro-fluorescent substrate in assay buffer. Dispense the substrate solution into all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme.[10]

  • Fluorescence Measurement: Incubate the plate at 37°C for 30-60 minutes, or until a sufficient signal-to-background ratio is achieved. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the released fluorophore.

Data Analysis and Interpretation

The primary data is the fluorescence intensity in each well. The activity of each compound is typically calculated as a percentage of the uninhibited control (high signal) after subtracting the background (no enzyme control).

  • Percent Inhibition = (1 - (Signalcompound - Signalbackground) / (Signalcontrol - Signalbackground)) * 100

For hit confirmation, compounds demonstrating significant inhibition (e.g., >50%) are re-tested in dose-response experiments to determine their IC50 values.[11] The quality and reliability of the HTS assay can be assessed using the Z'-factor.[12]

Table 1: Typical Assay Parameters for Nitroreductase HTS

ParameterRecommended ValueRationale
Assay Volume 5-10 µLMinimizes reagent consumption in HTS formats.
Enzyme Conc. 1-10 nMEmpirically determined for optimal signal window.
Substrate Conc. 1-5 µM (at Km)Ensures sensitivity to competitive inhibitors.[10]
Cofactor Conc. 100-200 µMShould be saturating to not be rate-limiting.
Incubation Time 30-60 minAllows for sufficient product formation.
Z'-Factor > 0.5Indicates an excellent and robust assay for HTS.[12]

III. HTS Assay for Screening DNMT Inhibitors

This assay is based on the principle of methylation-sensitive restriction enzyme digestion, adapted for a this compound-containing DNA substrate.

Assay Principle

This assay utilizes a double-stranded DNA oligonucleotide containing a this compound within the recognition sequence of a restriction enzyme. The hypothesis is that the methylation of a cytosine adjacent to the this compound by a DNMT (e.g., DNMT1) will protect the DNA from cleavage by a methylation-sensitive restriction enzyme. The DNA substrate is labeled with a fluorophore and a quencher. In the absence of DNMT activity (or in the presence of an inhibitor), the restriction enzyme cleaves the DNA, separating the fluorophore and quencher, resulting in an increase in fluorescence. Active DNMT protects the DNA from cleavage, keeping the fluorophore and quencher in proximity, thus maintaining a low fluorescence signal.[6][7]

Reaction Pathway Diagram

DNMT_Assay_Pathway cluster_inhibited Inhibited/No DNMT Activity cluster_active Active DNMT Substrate_I DNA Substrate (5-NC, F-Q) RE_I Restriction Enzyme Substrate_I->RE_I + RE Cleavage Cleavage RE_I->Cleavage High_Fluorescence High Fluorescence Cleavage->High_Fluorescence Substrate_A DNA Substrate (5-NC, F-Q) DNMT DNMT1 + SAM Substrate_A->DNMT Methylation Methylation DNMT->Methylation RE_A Restriction Enzyme Methylation->RE_A + RE No_Cleavage No Cleavage RE_A->No_Cleavage Low_Fluorescence Low Fluorescence No_Cleavage->Low_Fluorescence

Caption: Principle of the fluorescence-based DNMT inhibitor assay.

Detailed Protocol

Materials and Reagents:

  • Recombinant Human DNMT1

  • S-adenosyl methionine (SAM)

  • Custom DNA Oligonucleotide Substrate (dual-labeled with fluorophore and quencher, containing a this compound within a restriction site)

  • Methylation-sensitive Restriction Enzyme

  • DNMT Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT

  • Restriction Enzyme Buffer (as recommended by the manufacturer)

  • Positive Control Inhibitor (e.g., S-adenosyl-L-homocysteine (SAH) or a known DNMT inhibitor)

  • 384-well black assay plates

Procedure:

  • Compound and Enzyme Plating: Dispense test compounds and controls into the assay plates. Prepare a master mix containing DNMT1, SAM, and the DNA substrate in DNMT reaction buffer. Dispense this mix into the wells.

  • DNMT Reaction: Incubate the plate at 37°C for 60 minutes to allow for the methylation reaction to proceed.

  • Restriction Digest: Prepare a master mix containing the methylation-sensitive restriction enzyme in its corresponding buffer. Add this mix to all wells.

  • Signal Development: Incubate the plate at the optimal temperature for the restriction enzyme (usually 37°C) for 60 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader. Wells with active DNMT (uninhibited) will have low fluorescence, while wells with inhibited DNMT will have high fluorescence.

Data Analysis and Interpretation

In this assay, an increase in signal corresponds to inhibition.

  • Percent Inhibition = ((Signalcompound - Signallow_control) / (Signalhigh_control - Signallow_control)) * 100

Where the "low control" is the uninhibited DNMT reaction and the "high control" is the reaction with no DNMT enzyme. Confirmed hits should be further characterized for their mechanism of action.

Table 2: Key Considerations for DNMT HTS Assay

ComponentConsiderationRationale
DNA Substrate Sequence design is critical.Must contain a restriction site sensitive to methylation and be a substrate for the DNMT.
Restriction Enzyme Must be sensitive to the specific methylation pattern.Ensures a clear distinction between methylated and unmethylated states.
SAM Concentration Use at or near its Km for DNMT1.Increases sensitivity to compounds that are competitive with SAM.
Controls Include "no enzyme" and "no SAM" controls.Essential for calculating Z'-factor and identifying assay artifacts.[13]

IV. Trustworthiness and Self-Validation

To ensure the integrity of the screening data, several validation steps are crucial:

  • Counter-Screens: For the nitroreductase assay, compounds should be tested in the absence of the enzyme to identify autofluorescent compounds.[13] For the DNMT assay, a counter-screen against the restriction enzyme can identify direct inhibitors of the reporter enzyme.

  • Orthogonal Assays: Hits should be confirmed using a different assay format that relies on a distinct detection technology (e.g., a radiometric assay for DNMTs or an HPLC-based assay for nitroreductases).[11]

  • Purity and Identity: The purity of the this compound derivatives and the integrity of the enzymes should be confirmed before initiating a screening campaign.[10]

By incorporating these validation steps, researchers can have high confidence in the identified hits, paving the way for successful lead optimization.[14]

V. References

  • Title: Fluorescence-based high-throughput assay for human 5-methylcytosine DNA methyltransferase 1 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorescence-based high-throughput assay for human DNA (cytosine-5)-methyltransferase 1 Source: PubMed URL: [Link]

  • Title: A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases Source: National Institutes of Health (NIH) URL: [Link]

  • Title: DNA methyltransferase assays Source: PubMed URL: [Link]

  • Title: A High-Throughput Assay for DNA Deaminases Source: Springer Nature Experiments URL: [Link]

  • Title: Identification of 5-methylcytosine in DNA fragments immobilized on nitrocellulose paper Source: PubMed URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective Source: PubMed URL: [Link]

  • Title: Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA Source: MDPI URL: [Link]

  • Title: A sensitive genetic assay for the detection of cytosine deamination: determination of rate constants and the activation energy Source: PubMed URL: [Link]

  • Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PMC - NIH URL: [Link]

  • Title: Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides Source: Liverpool School of Tropical Medicine URL: [Link]

  • Title: Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries Source: PMC - NIH URL: [Link]

  • Title: Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA Source: MDPI URL: [Link]

  • Title: Cell-based assays in high-throughput mode (HTS) Source: BioTechnologia URL: [Link]

  • Title: Current Screening Methodologies in Drug Discovery for Selected Human Diseases Source: PMC - NIH URL: [Link]

  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC - NIH URL: [Link]

  • Title: enzyme activity assays Source: YouTube URL: [Link]

  • Title: Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil Source: Frontiers URL: [Link]

  • Title: Convert: (1) Cytosine tothis compound (ii) Urea toUracil Source: Filo URL: [Link]

  • Title: The mechanism of DNA cytosine-5 methylation. Kinetic and mutational dissection of Hhai methyltransferase Source: PubMed URL: [Link]

  • Title: A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identifying Enzyme Activities by Different Kinetic Assays Source: Longdom Publishing URL: [Link]

  • Title: Discovery of cytosine deaminases enables base-resolution methylome mapping using a single enzyme Source: PubMed URL: [Link]

  • Title: Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil Source: PMC - NIH URL: [Link]

  • Title: Enzyme assay Source: Wikipedia URL: [Link]

  • Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL: [Link]

  • Title: Methods and compositions for modification and detection of 5-methylcytosine Source: Google Patents URL:

  • Title: RSC Medicinal Chemistry Source: SciSpace URL: [Link]

  • Title: Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes Source: PubMed URL: [Link]

  • Title: (PDF) The mechanism of DNA cytosine-5 methylation - Kinetic and mutational dissection of HhaI methyltransferase Source: ResearchGate URL: [Link]

  • Title: Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities Source: YouTube URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-Nitrocytosine chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of 5-Nitrocytosine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common issues that can lead to low yields and provide scientifically grounded solutions to enhance the efficiency and reproducibility of your experiments.

Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved through the electrophilic nitration of cytosine. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. While the reaction appears straightforward, achieving high yields can be challenging due to the electronic nature of the cytosine ring and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and troubleshooting advice for issues encountered during the synthesis of this compound.

Q1: My this compound yield is consistently low. What are the most likely causes?

Low yields in the nitration of cytosine can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. The primary culprits are often incomplete reaction, product decomposition, and the formation of byproducts.

A logical workflow for troubleshooting low product yield is essential. It begins with verifying the quality of your starting materials and reagents and systematically reviewing each step of your protocol.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Review_Conditions->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products Side Products Identified? Product_Decomposition Product Decomposition? Side_Products->Product_Decomposition No Optimize_Reaction Optimize Reaction Conditions Side_Products->Optimize_Reaction Yes Incomplete_Reaction->Side_Products No Incomplete_Reaction->Optimize_Reaction Yes Optimize_Purification Optimize Purification Product_Decomposition->Optimize_Purification No Modify_Workup Modify Workup/Quenching Product_Decomposition->Modify_Workup Yes End Improved Yield Optimize_Purification->End Optimize_Reaction->End Modify_Workup->End

Caption: A logical workflow for troubleshooting low product yield.

Q2: I suspect side reactions are occurring. What are the common byproducts in cytosine nitration?

The primary side reaction of concern during the nitration of cytosine is deamination to form uracil derivatives. Under the strongly acidic conditions of the reaction, the exocyclic amino group of cytosine can be hydrolyzed to a carbonyl group, yielding 5-nitrouracil as a significant byproduct.[1][2][3][4] The formation of dinitro- or other over-nitrated products is less common due to the deactivating nature of the first nitro group.

Mechanism of Deamination: The acidic environment can facilitate the protonation of the cytosine ring, making it susceptible to nucleophilic attack by water, which can lead to deamination. The nitrosating species present can also contribute to this process.[1][2][3]

To minimize deamination:

  • Control the reaction temperature: Lower temperatures generally favor nitration over deamination.

  • Optimize the reaction time: Prolonged exposure to strong acids can increase the extent of deamination.

  • Anhydrous conditions: While challenging with concentrated acids, minimizing water content can suppress hydrolysis.

Side_Reactions Cytosine Cytosine Nitration Nitration (Desired) Cytosine->Nitration HNO₃/H₂SO₄ Deamination Deamination (Side Reaction) Cytosine->Deamination H₃O⁺ / HNO₂ Five_Nitrocytosine This compound Nitration->Five_Nitrocytosine Five_Nitrouracil 5-Nitrouracil Deamination->Five_Nitrouracil

Caption: Competing pathways of nitration and deamination of cytosine.

Q3: What are the optimal reaction conditions for the nitration of cytosine?

While the exact optimal conditions can depend on the scale and specific laboratory setup, the following parameters are crucial for maximizing the yield of this compound.

ParameterRecommended RangeRationale
Temperature 0 - 10 °CLower temperatures suppress exothermic side reactions and deamination.[5]
Reaction Time 1 - 4 hoursSufficient time for nitration to proceed, but minimizes product degradation and deamination.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[6][7]
Stoichiometry 1.0 - 1.5 equivalents of HNO₃A slight excess of nitric acid can help drive the reaction to completion.
Solvent Concentrated H₂SO₄Acts as both a solvent and a catalyst.

Experimental Protocol: Optimized Nitration of Cytosine

  • Preparation: In a flask equipped with a magnetic stirrer and a cooling bath, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0 °C.

  • Cytosine Addition: Slowly add cytosine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the cytosine solution, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation: The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum.

Q4: How can I effectively purify the crude this compound product?

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent system.[8][9][10]

Solvent Selection for Recrystallization: An ideal recrystallization solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, a polar solvent is generally required. Water or aqueous ethanol are often good starting points for solvent screening.

Solvent SystemRationale
Water This compound has limited solubility in cold water but is more soluble in hot water.
Ethanol/Water A mixed solvent system can be used to fine-tune the solubility.
Dilute Acetic Acid Can be effective, but care must be taken to avoid any acid-catalyzed decomposition.

Recrystallization Protocol:

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, filter the hot solution by gravity filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified this compound crystals under vacuum.

Q5: Could the product be decomposing during the reaction or workup?

Yes, product decomposition is a valid concern, especially given the presence of strong acids and the potential for elevated temperatures during quenching. This compound, like many nitroaromatic compounds, can be susceptible to degradation under harsh conditions.[11]

Stability Considerations:

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. It is crucial to maintain low temperatures throughout the reaction and workup.[11]

  • pH Stability: this compound is most stable in neutral to mildly acidic conditions. Strongly acidic or basic conditions, especially at elevated temperatures, can promote decomposition or side reactions.[12] The stability of a similar compound, 5-flucytosine, has been shown to be pH-dependent.[13]

Troubleshooting Decomposition:

  • Quenching: Ensure the reaction mixture is poured onto a large excess of ice to rapidly dissipate heat and dilute the strong acids.

  • Neutralization: After precipitation and initial washing, a wash with a very dilute, weak base (e.g., sodium bicarbonate solution) can be considered to neutralize any residual acid, but this must be done carefully to avoid deprotonation and potential subsequent reactions of the product.

  • Drying: Dry the final product at a moderate temperature (e.g., under vacuum at 40-50 °C) to avoid thermal decomposition.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Filo. (2024). Convert: (1) Cytosine to this compound (ii) Urea to Uracil. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery. Retrieved from [Link]

  • Shishkin, N. V., et al. (2003). Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening. Journal of the American Chemical Society, 125(12), 3619–3630. Retrieved from [Link]

  • Geacintov, N. E., et al. (2015). Methylation of Cytosine at C5 in a CpG Sequence Context Causes a Conformational Switch of a Benzo[a]pyrene diol epoxide-N2-guanine Adduct in DNA from a Minor Groove Alignment to Intercalation with Base Displacement. Journal of Molecular Biology, 346(4), 951-965. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitration Mechanism (HNO3 + H2SO4). Retrieved from [Link]

  • Caulfield, J. L., et al. (1998). Nitric Oxide-induced Deamination of Cytosine and Guanine in Deoxynucleosides and Oligonucleotides. The Journal of Biological Chemistry, 273(21), 12954-12958. Retrieved from [Link]

  • Williams, D. L. H. (1998). Nitric oxide-induced deamination of cytosine and guanine in deoxynucleosides and oligonucleotides. PubMed. Retrieved from [Link]

  • Almatarneh, M. H., & Zhao, Y. (2022). Mechanistic study on DNA mutation of the cytosine methylation reaction at C5 position. Journal of the Indian Chemical Society, 99(7), 100539. Retrieved from [Link]

  • Xodo, L. E., et al. (1994). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research, 22(16), 3330–3336. Retrieved from [Link]

  • Klapötke, T. M., et al. (2018). Effects of nitric acid concentration for nitration of fused[8][10][14]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions, 47(32), 10878-10885. Retrieved from [Link]

  • InterPro. (n.d.). C-5 cytosine methyltransferase (IPR001525). Retrieved from [Link]

  • Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences, 2(9), 1550-1564. Retrieved from [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Grand, A., et al. (2002). Mechanism of nitric oxide induced deamination of cytosine. Physical Chemistry Chemical Physics, 4(21), 5259-5264. Retrieved from [Link]

  • Verbesselt, R., et al. (1996). An accelerated stability study of 5-flucytosine in intravenous solution. International Journal of Pharmaceutics, 145(1-2), 167-172. Retrieved from [Link]

  • Eaborn, C., & Taylor, R. (1961). Aromatic reactivity. Part LI. Nitrosodesilylation as a route to nitrodesilylation products from aryltrimethylsilanes and nitric acid in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, 148-155. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Retrieved from [Link]

  • Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. Retrieved from [Link]

  • Ajani, O. O., et al. (2020). Nitration reaction of pyrimidine derivatives at the carbon. ResearchGate. Retrieved from [Link]

  • Geacintov, N. E., et al. (2005). Methylation of cytosine at C5 in a CpG sequence context causes a conformational switch of a benzo[a]pyrene diol epoxide-N2-guanine adduct in DNA from a minor groove alignment to intercalation with base displacement. Journal of Molecular Biology, 346(4), 951-965. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. Retrieved from [Link]

  • Williams, D. H., et al. (1999). Mechanism-based inhibition of C5-cytosine DNA methyltransferases by 2-H pyrimidinone. Journal of Molecular Biology, 286(5), 1367-1377. Retrieved from [Link]

  • Josef Meissner GmbH & Co. KG. (n.d.). Nitroaromatics. Retrieved from [Link]

  • García, R. G., et al. (2001). Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites. Antisense & Nucleic Acid Drug Development, 11(6), 369-378. Retrieved from [Link]

  • Hitchings, G. H., Elion, G. B., et al. (1949). A new synthesis of cytosine and 5-methylcytosine. The Journal of Biological Chemistry, 177(1), 357-360. Retrieved from [Link]

  • Google Patents. (n.d.). EP0147798A2 - Nitration reactions with acid anhydride promoters.
  • Khan, M. S., et al. (2021). Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. Polymers, 13(21), 3738. Retrieved from [Link]

  • Quora. (2019). Why does the nitration of furan require HNO3 and acetic anhydride?. Retrieved from [Link]

  • Megges, R., et al. (1997). The nitration of canrenone with acetic anhydride/nitric acid. Steroids, 62(12), 762-766. Retrieved from [Link]

  • Gkatza, N. A., et al. (2019). Cytosine-5 RNA methylation links protein synthesis to cell metabolism. PLOS Biology, 17(6), e3000297. Retrieved from [Link]

  • Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22345-22353. Retrieved from [Link]

Sources

Optimizing PCR with 5-Nitrocytosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced PCR applications. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 5-Nitrocytosine into their PCR workflows. The introduction of a nitro group at the 5-position of cytosine, an electron-withdrawing modification, can significantly alter the physicochemical properties of the nucleotide, impacting DNA duplex stability and polymerase interaction. This guide provides a structured approach to optimizing your PCR, with a primary focus on determining the optimal annealing temperature (Tₐ).

Frequently Asked Questions (FAQs)

Q1: I've replaced a standard cytosine with this compound in my primer. Will this affect my PCR?

A1: Yes, absolutely. Modified bases can significantly alter the melting temperature (Tₘ) of your primers. The Tₘ is the temperature at which 50% of the primer-template duplex dissociates, and it is a critical factor in determining the optimal annealing temperature (Tₐ) for your PCR. An inappropriate Tₐ is a common reason for PCR failure, leading to either no amplification or non-specific products.[1]

The 5-nitro group is strongly electron-withdrawing, which can influence the hydrogen bonding and base-stacking interactions that stabilize the DNA duplex. While direct thermodynamic data for this compound is not widely available in the literature, studies on other modified bases, such as 5-Nitroindole, have shown that such modifications can significantly impact the enthalpic and entropic components of duplex formation.

Q2: How does the 5-nitro group on cytosine theoretically affect the melting temperature (Tₘ) of my primer?

A2: The precise effect of a 5-nitro modification on cytosine's pairing with guanine and the overall duplex Tₘ is not well-documented in publicly available literature. However, we can make some educated inferences based on fundamental chemical principles. The electron-withdrawing nature of the nitro group can decrease the electron density of the cytosine ring. This alteration can influence the strength of the Watson-Crick hydrogen bonds with guanine. While some modifications, like 5-methylcytosine, are known to stabilize the DNA duplex and increase Tₘ, the impact of a nitro group is likely to be different and may even be destabilizing. Therefore, you should not rely on standard Tₘ prediction software, as these programs are parameterized for natural nucleotides.

Q3: Can I use a standard Tₘ calculator for my this compound-containing primers?

A3: It is highly discouraged. Standard Tₘ calculators use nearest-neighbor thermodynamic models or simpler GC-content formulas that are based on experimental data for the four canonical DNA bases (A, T, C, and G).[2][3] These models do not account for the unique electronic and steric properties of this compound. Using a standard calculator will likely provide an inaccurate Tₘ, leading to suboptimal annealing temperature selection and poor PCR results. The most reliable method for determining the optimal Tₐ for primers with novel modifications is through empirical testing.

Q4: How might this compound affect DNA polymerase activity and fidelity?

A4: The presence of a bulky and electronegative group at the 5-position of cytosine could potentially influence the interaction of the DNA polymerase with the template. Studies on other 5-substituted cytosine analogs have shown varied effects on polymerase efficiency and fidelity. For instance, some modifications are readily bypassed by polymerases, while others can cause stalling.[4][5] The fidelity of nucleotide incorporation opposite the modified base can also be affected.[6][7] It is advisable to use a high-fidelity DNA polymerase with proofreading activity to minimize the risk of introducing errors.[8] However, be aware that some proofreading polymerases may exhibit lower tolerance for modified bases.[9]

Troubleshooting Guide: Optimizing Annealing Temperature (Tₐ) for this compound Primers

This section provides a systematic approach to experimentally determine the optimal annealing temperature for your PCR when using primers containing this compound.

Experimental Workflow: Gradient PCR for Tₐ Optimization

The most efficient method for determining the optimal Tₐ is to use a thermal cycler with a gradient feature. This allows you to test a range of temperatures in a single PCR run.

PCR_Optimization_Workflow cluster_prep Step 1: Reaction Setup cluster_gradient Step 2: Primer & Template Addition cluster_run Step 3: Gradient PCR cluster_analysis Step 4: Analysis setup Prepare Master Mix (Polymerase, Buffer, dNTPs, MgCl₂) and aliquot into a strip of PCR tubes. add_primers Add your forward and reverse primers (one of which contains this compound) and template DNA to each tube. setup->add_primers Next gradient_pcr Place the tube strip in a gradient thermal cycler. Set a temperature gradient across the block (e.g., 50°C to 70°C). add_primers->gradient_pcr Next gel_electrophoresis Analyze PCR products by agarose gel electrophoresis. gradient_pcr->gel_electrophoresis After run interpretation Identify the lane with the brightest, most specific band. This corresponds to the optimal Tₐ. gel_electrophoresis->interpretation Interpret

Caption: Workflow for Tₐ optimization using gradient PCR.

Step-by-Step Protocol for Gradient PCR
  • Primer Design and Resuspension:

    • Design your primers according to standard guidelines (e.g., 18-25 nucleotides in length, 40-60% GC content, avoiding secondary structures and primer-dimers).

    • Resuspend your this compound-containing primer and its corresponding unmodified primer in a sterile TE buffer to a stock concentration of 100 µM. It's recommended to use TE buffer over nuclease-free water to prevent depurination.

  • Reaction Setup:

    • Prepare a PCR master mix containing all components except the primers and template DNA. This ensures consistency across all reactions. A typical 25 µL reaction might include:

      Component Final Concentration
      High-Fidelity DNA Polymerase As per manufacturer's recommendation
      5x Reaction Buffer 1x
      dNTPs 200 µM each
      MgCl₂ 1.5 - 2.5 mM (optimization may be needed)

      | Nuclease-free water | To final volume |

    • Aliquot the master mix into a strip of PCR tubes.

  • Primer and Template Addition:

    • Add the forward and reverse primers to each tube to a final concentration of 0.5 µM.

    • Add your template DNA. The optimal amount will depend on the source (e.g., 1-10 ng of plasmid DNA, 50-250 ng of genomic DNA).

  • Thermal Cycling:

    • Place the PCR tube strip into a gradient thermal cycler.

    • Set the thermal cycling program with a temperature gradient during the annealing step. A good starting range is typically 5°C below the calculated Tₘ of the unmodified primer to 10°C above it. Since the Tₘ of the modified primer is unknown, a broad range (e.g., 50°C to 70°C) is recommended.

    • Example Cycling Conditions:

      • Initial Denaturation: 98°C for 30 seconds

      • 30-35 Cycles:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 50°C - 70°C gradient for 30 seconds

        • Extension: 72°C for 30 seconds/kb

      • Final Extension: 72°C for 2 minutes

      • Hold: 4°C

  • Analysis:

    • Run the entire volume of each PCR reaction on an agarose gel stained with a DNA-binding dye.

    • Include a DNA ladder to determine the size of your amplicons.

    • The lane corresponding to the optimal annealing temperature will show a bright, specific band of the correct size with minimal or no primer-dimers or other non-specific products.

Advanced Troubleshooting

If you encounter issues after the initial gradient PCR optimization, consider the following troubleshooting steps.

Decision Tree for PCR Troubleshooting with this compound

Troubleshooting_Tree start PCR Outcome no_product No Product start->no_product No amplification non_specific Non-specific Products start->non_specific Multiple or incorrect bands low_yield Low Yield start->low_yield Faint band of correct size check_components Verify all reaction components (polymerase, dNTPs, template) no_product->check_components First check increase_ta Increase Tₐ in 2°C increments non_specific->increase_ta First step increase_template Increase template amount low_yield->increase_template First step lower_ta Lower Tₐ in 2°C increments check_components->lower_ta If components are OK increase_cycles Increase cycle number (up to 40) lower_ta->increase_cycles If still no product optimize_mg Optimize MgCl₂ concentration (1.5 mM to 3.0 mM) increase_cycles->optimize_mg Next step redesign_primers Redesign primers optimize_mg->redesign_primers Last resort touchdown_pcr Try Touchdown PCR increase_ta->touchdown_pcr If still non-specific reduce_primer_conc Reduce primer concentration (0.1 - 0.3 µM) touchdown_pcr->reduce_primer_conc Further optimization hot_start Use a hot-start polymerase reduce_primer_conc->hot_start If primer-dimers persist increase_extension Increase extension time increase_template->increase_extension If yield is still low additives Consider PCR additives (e.g., 5% DMSO, Betaine) increase_extension->additives For difficult templates

Caption: Troubleshooting decision tree for PCR with this compound.

Q5: What should I do if I don't get any PCR product?

A5:

  • Confirm Reagents: First, ensure that all essential PCR components were added and are not degraded. Run a positive control reaction with standard primers and a known template to verify your polymerase, dNTPs, and buffer are active.

  • Lower the Annealing Temperature: Your initial Tₐ range might have been too high. Try a new gradient PCR with a lower temperature range (e.g., 40°C to 60°C).[1]

  • Increase Cycle Number: For low-abundance templates, increasing the number of PCR cycles from 35 to 40 can help amplify the target.[1]

  • Optimize Magnesium Concentration: The optimal Mg²⁺ concentration can be crucial for polymerase activity and primer annealing. Perform a titration from 1.5 mM to 3.0 mM.

  • Primer Design: Re-evaluate your primer design. It's possible that the this compound is located at a critical position (like the 3'-end) that inhibits polymerase extension. Consider redesigning the primer with the modification located more centrally.

Q6: I'm seeing multiple bands or a smear on my gel. What's the problem?

A6: This indicates non-specific amplification, which is often due to the annealing temperature being too low.

  • Increase Annealing Temperature: Based on your initial gradient PCR, select the temperature that gave the cleanest product, even if the yield was low, and perform a new, narrower gradient around that temperature (e.g., ± 4°C).[1]

  • Touchdown PCR: This technique involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. This favors the amplification of the specific target in the early cycles.

  • Reduce Primer Concentration: High primer concentrations can promote the formation of primer-dimers and other non-specific products. Try reducing the primer concentration to 0.1-0.3 µM.

  • Use a Hot-Start Polymerase: Hot-start polymerases are inactive at room temperature and are activated at the initial high-temperature denaturation step. This prevents non-specific amplification that can occur during reaction setup.[9]

Q7: My PCR product is the correct size, but the yield is very low.

A7:

  • Optimize Annealing Temperature: A suboptimal Tₐ can lead to inefficient priming and thus, low yield. Your gradient PCR should help identify the sweet spot.

  • Increase Template Concentration: If your template is of low abundance, increasing the input amount can boost the final product yield.

  • Increase Extension Time: Ensure the extension time is sufficient for the length of your amplicon (a general rule is 30-60 seconds per kb for high-fidelity polymerases).

  • Consider PCR Additives: For templates that are GC-rich or have significant secondary structure, additives like 5% DMSO or 1M betaine can help improve amplification by reducing the melting temperature of the DNA and disrupting secondary structures.[10] Be aware that additives may require re-optimization of the annealing temperature.[11]

References

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  • Loakes, D., & Brown, D. M. (1995). 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR. Nucleic Acids Research, 23(13), 2361–2366.
  • Fronczek, M., & Fonin, A. V. (2021). DNA base pairs: the effect of the aromatic ring on the strength of the Watson–Crick hydrogen bonding. Organic & Biomolecular Chemistry, 19(34), 7347-7355.
  • Plum, G. E., & Breslauer, K. J. (1998). The impact of an exocyclic cytosine adduct on DNA duplex properties: significant thermodynamic consequences despite modest lesion-induced structural alterations. Biochemistry, 37(40), 14183-14193.
  • Loakes, D., & Brown, D. M. (1995). 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR. Nucleic Acids Research, 23(13), 2361–2366.
  • Spibida, M., Krawczyk, B., Olszewski, M., & Kur, J. (2017). Modified DNA polymerases for PCR troubleshooting. Journal of Applied Genetics, 58(1), 133–142.
  • Let's Talk Academy. (2023). How to Calculate the Melting Temperature (Tm) of a PCR Primer. Retrieved from [Link]

  • Taylor & Francis Online. (2018). PCR Incorporation of Modified dNTPs: The Substrate Properties of Biotinylated dNTPs. Retrieved from [Link]

  • Guza, R., Kotandeniya, D., Murphy, K., Dissanayake, T., Lin, C., Giambaşu, G. M., ... & Tretyakova, N. Y. (2011). Influence of C-5 substituted cytosine and related nucleoside analogs on the formation of benzo[a]pyrene diol epoxide-dG adducts. Nucleic acids research, 39(10), 3988–4006.
  • Taylor & Francis Online. (2018). PCR Incorporation of Modified dNTPs: The Substrate Properties of Biotinylated dNTPs. Retrieved from [Link]

  • Freudenthal, J. H., & Beard, W. A. (2019). Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β. Journal of Biological Chemistry, 294(18), 7254-7265.
  • Vesprini, N. D., & G. E. Plum. (1998). Thermodynamic consequences of an abasic lesion in duplex DNA are strongly dependent on base sequence. Biochemistry, 37(20), 7321-7327.
  • Fernandez-Gacio, A., & Ugozzoli, L. A. (2021). Polymerase Chain Reaction (PCR) and How Temperature Modifies Nucleotide Pairings. Journal of Clinical and Medical Images, 4(1), 1-4.
  • University of Washington. (n.d.). Calculate a primer's melting temperature for the QuikChange Site-Directed Mutagenesis Kit. Retrieved from [Link]

  • Rodgers, B. J., Elsharif, N. A., Vashisht, N., Mingus, M. M., Mulvahill, M. A., Stengel, G., ... & Purse, B. W. (2014). Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities. Chemistry (Weinheim an der Bergstrasse, Germany), 20(7), 2010–2015.
  • Kulikowski, T. D., & Shugar, D. (1971). Cytosine and cytidine analogues: synthesis and properties of 5-ethylcytosine, 5-ethylcytidine and a number of their derivatives. Acta biochimica Polonica, 18(2), 209–236.
  • Rodgers, B. J., Elsharif, N. A., Vashisht, N., Mingus, M. M., Mulvahill, M. A., Stengel, G., ... & Purse, B. W. (2014). Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities. Chemistry (Weinheim an der Bergstrasse, Germany), 20(7), 2010–2015.
  • Wozniak, M., & Czajkowska, A. (2023). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules (Basel, Switzerland), 28(17), 6393.
  • Freudenthal, J. H., & Beard, W. A. (2019). Molecular basis for the faithful replication of 5-methylcytosine and its oxidized forms by DNA polymerase β. Journal of Biological Chemistry, 294(18), 7254-7265.
  • Lebedev, A. V., & Akopov, S. B. (1996). Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts. Genetic analysis, 13(1), 15–21.
  • Sugimoto, N., & Nakano, S. I. (1999). Melting studies of short DNA hairpins containing the universal base 5-nitroindole. Nucleic acids research, 27(17), 3589–3596.
  • Megiatto, J. D., Jr, & Schuster, G. B. (2011). Effects of base pairing on the one-electron reduction rate of cytosine. Physical chemistry chemical physics : PCCP, 13(20), 9636–9638.
  • Chemistry For Everyone. (2023, August 5). What Is DNA Polymerase Fidelity? [Video]. YouTube. [Link]

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  • Tatara, M., Sugitani, Y., & Sugimoto, N. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International journal of molecular sciences, 22(2), 896.
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Navigating the Challenges of Modified Nucleotide Integration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for the Scientific Community

Welcome to our dedicated technical support center, designed to assist researchers, scientists, and drug development professionals in overcoming the complexities associated with the enzymatic incorporation of modified nucleotides. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments. While the focus is on general principles applicable to a wide range of modified bases, we will also address specific considerations for incorporating novel analogs like 5-Nitrocytosine, drawing upon available data for structurally related compounds.

Troubleshooting Guide: Enhancing Incorporation Efficiency

The enzymatic synthesis of oligonucleotides containing modified bases can be a multifaceted process. Below, we address common issues encountered in the laboratory, providing insights into their causes and actionable solutions to streamline your workflow.

Problem 1: Low or No Incorporation of Modified dNTPs

One of the most frequent hurdles in working with modified nucleotides is achieving efficient incorporation into the nascent DNA or RNA strand. This can manifest as faint bands on a gel, low signal in fluorescence-based assays, or complete reaction failure.

Potential Causes and Recommended Solutions

Potential Cause Scientific Rationale Troubleshooting Steps
Incompatible Polymerase DNA and RNA polymerases exhibit varying degrees of substrate specificity. The active site of the enzyme must accommodate the modified base without significant steric hindrance or unfavorable electrostatic interactions.[1][2][3]1. Screen Different Polymerases: Test a panel of polymerases from different families (e.g., Family A like Taq and Klenow Fragment, and Family B like Pfu, KOD, and Vent).[4][5][6] Family B polymerases are often reported to have better success with modified nucleotides.[6] 2. Consider Exonuclease-Deficient Mutants: The proofreading (3'→5' exonuclease) activity of some polymerases can remove the modified nucleotide after incorporation.[7][8] Using an exonuclease-minus (exo-) version of the enzyme can prevent this.[7][9]
Suboptimal Reaction Buffer The concentration of divalent cations (typically Mg²⁺), pH, and salt concentration can significantly impact polymerase activity and fidelity.[10] Some modifications may have specific ionic requirements for efficient incorporation.1. Titrate Mg²⁺ Concentration: The optimal Mg²⁺ concentration can differ from standard PCR conditions. Perform a gradient of Mg²⁺ concentrations to identify the optimal level for your specific modified dNTP and polymerase.[10] 2. Optimize pH: Most polymerases have an optimal pH range. Ensure your reaction buffer is within this range and consider testing slight variations. 3. Adjust Salt Concentration: High salt concentrations can inhibit some polymerases.[11] If your dNTP solution contains a high salt concentration, this may need to be adjusted.
Incorrect dNTP Concentration An imbalance in the ratio of modified to canonical dNTPs can lead to inefficient incorporation. Excessive concentrations of the modified dNTP can sometimes inhibit the polymerase.[10]1. Vary Modified dNTP Concentration: Perform a titration of the modified dNTP to find the optimal concentration that results in efficient incorporation without inhibiting the reaction. 2. Adjust Canonical dNTP Concentrations: In some cases, lowering the concentration of the corresponding natural dNTP can increase the incorporation efficiency of the modified analog.
Secondary Structure of Template Complex secondary structures in the DNA or RNA template can cause the polymerase to stall or dissociate, preventing full-length product synthesis.[12] This can be exacerbated by the presence of modified bases.1. Increase Denaturation Temperature/Time: For PCR, increasing the initial denaturation time or the denaturation temperature in each cycle can help to melt secondary structures. 2. Use PCR Additives: Reagents such as DMSO or betaine can help to reduce secondary structures in the template.

Workflow for Optimizing Modified Nucleotide Incorporation

workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis cluster_troubleshooting Troubleshooting Prep Prepare Reaction Mix: - Template - Primer - Buffer - Canonical dNTPs - Modified dNTP Polymerase Select & Screen Polymerases (e.g., Taq, Klenow, KOD) Prep->Polymerase Start Conditions Optimize Reaction Conditions: - Mg2+ concentration - Annealing Temperature - dNTP ratios Polymerase->Conditions Run Run PCR/ Primer Extension Conditions->Run Analyze Analyze Products (e.g., Gel Electrophoresis, Sequencing) Run->Analyze Troubleshoot Low/No Product? Re-evaluate Polymerase, Conditions, and Template Analyze->Troubleshoot If issues persist Troubleshoot->Polymerase

Caption: A general workflow for the enzymatic incorporation of modified nucleotides.

Frequently Asked Questions (FAQs)

Q1: Which type of DNA polymerase is generally best for incorporating modified nucleotides?

There is no single "best" polymerase for all modified nucleotides, as the efficiency of incorporation is highly dependent on the specific modification.[2] However, Family B DNA polymerases, such as those from hyperthermophilic archaea (e.g., Pfu, KOD, Vent), are often found to be more accommodating of modifications at the C5 position of pyrimidines and the C7 position of 7-deazapurines.[4][6] It is always recommended to screen a few different polymerases to find the most suitable one for your specific modified nucleotide.[5]

Q2: How can I confirm that the modified nucleotide has been incorporated?

Several methods can be used to verify the incorporation of a modified nucleotide:

  • Gel Electrophoresis with a Size Shift: If the modification is bulky, the incorporated product may show a detectable mobility shift on a polyacrylamide gel compared to the unmodified product.

  • Restriction Enzyme Digestion: If the modification is within a restriction enzyme recognition site and the enzyme is sensitive to that modification, a change in the digestion pattern can confirm incorporation.

  • Mass Spectrometry: This is a highly accurate method to determine the exact mass of the synthesized oligonucleotide and confirm the presence of the modification.

  • Sanger Sequencing or Next-Generation Sequencing: Sequencing the product can confirm the presence of the modified base, although some modifications may cause the polymerase to stall during the sequencing reaction itself.[6]

Q3: What are the specific challenges I might face when trying to incorporate this compound?

While there is limited specific literature on the enzymatic incorporation of this compound, we can infer potential challenges based on its structure and data from related nitro-containing analogs like 5-nitroindole.[13][14][15]

  • Steric Hindrance: The nitro group is bulkier than the methyl group of 5-methylcytosine. This could create steric clashes within the active site of some DNA polymerases, leading to low incorporation efficiency.[11]

  • Electronic Effects: The electron-withdrawing nature of the nitro group will alter the electronic properties of the cytosine base, which could affect its interaction with the polymerase and the pairing with the template guanine.

  • Stability of the Triphosphate: The stability of 5-nitrocytidine triphosphate (5-nitro-dCTP) under standard PCR conditions (repeated heating and cooling) is a potential concern. Degradation of the triphosphate to the diphosphate or monophosphate would render it unable to be incorporated by the polymerase.[10]

  • Stability of the Resulting Oligonucleotide: The presence of the 5-nitro group may affect the thermal stability of the resulting DNA duplex. Studies on 5-nitroindole have shown that it can stabilize duplexes through enhanced stacking interactions.[13][15] The effect of this compound would need to be empirically determined.

Troubleshooting Flowchart for Low Incorporation Efficiency

troubleshooting Start Low or No Product Check_Polymerase Is the polymerase known to accept modified nucleotides? Start->Check_Polymerase Optimize_Mg Have you optimized the Mg2+ concentration? Check_Polymerase->Optimize_Mg Yes Consult_Lit Consult literature for similar modifications Check_Polymerase->Consult_Lit No/Unsure Optimize_Mg->Start No, Titrate Mg2+ Check_dNTPs Are the dNTP concentrations and ratios appropriate? Optimize_Mg->Check_dNTPs Yes Check_dNTPs->Start No, Vary concentrations Template_Issues Could there be secondary structures in the template? Check_dNTPs->Template_Issues Yes Template_Issues->Start Yes, Use additives (DMSO) Success Problem Solved Template_Issues->Success No Consult_Lit->Check_Polymerase Try new polymerase

Caption: A decision tree for troubleshooting low incorporation efficiency of modified nucleotides.

Conclusion

The enzymatic incorporation of modified nucleotides is a powerful tool for creating novel nucleic acid structures with diverse functionalities. While general principles can guide the optimization of these reactions, each new modification, such as this compound, presents a unique set of challenges. A systematic approach to screening polymerases and optimizing reaction conditions is crucial for success. As the field continues to evolve, further research into the substrate compatibility of various polymerases will be essential for expanding the toolkit available to researchers and unlocking the full potential of modified oligonucleotides in science and medicine.

References

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  • Impact of cytosine 5-halogens on the interaction of DNA with restriction endonucleases and methyltransferase. (n.d.). UTMB Research Experts. Retrieved from [Link]

  • 5-Methylcytosine. (2023, December 1). In Wikipedia. [Link]

  • Sano, H., Royer, H. D., & Sager, R. (1980). Identification of 5-methylcytosine in DNA fragments immobilized on nitrocellulose paper. Proceedings of the National Academy of Sciences of the United States of America, 77(6), 3581–3585. [Link]

  • Chemical Properties of DNA. (2024, September 5). YouTube. Retrieved from [Link]

  • Site-Specific 5-Formyl Cytosine Mediated DNA-Histone Cross-Links. (n.d.). Retrieved from [Link]

  • Welter, M., & Marx, A. (2016). 5-methylcytosine-sensitive variants of Thermococcus kodakaraensis DNA polymerase. Nucleic acids research, 44(20), 9815–9824. [Link]

  • Minakawa, N., Kato, Y., & Matsuda, A. (2013). PCR amplification of 4'-thioDNA using 2'-deoxy-4'-thionucleoside 5'-triphosphates. Nucleic acids research, 41(19), e181. [Link]

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Technical Support Center: Fluorescent Detection of 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorescent assays involving 5-Nitrocytosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental setup and execution of fluorescence-based detection methods utilizing this compound. As a potent fluorescence quencher, this compound is a valuable component in designing "turn-on" probes, particularly for sensing enzymatic activities like those of nitroreductases. However, its use can present specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the robustness and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles and common challenges in using this compound in fluorescence assays.

Q1: What is the primary role of this compound in a fluorescent probe, and how does it work?

A1: In the context of fluorescent probes, this compound typically functions as a fluorescence quencher . The nitro group (-NO₂) is a strong electron-withdrawing group, which can lead to a decrease in the fluorescence intensity of a nearby fluorophore.[1][2] This process, often a form of static or contact quenching, occurs when the this compound and the fluorophore form a non-fluorescent ground-state complex.[3][4][5] The principle behind a "turn-on" probe is that an enzymatic reaction, such as the reduction of the nitro group to an amine (-NH₂) by a nitroreductase, disrupts this quenching mechanism.[6][7] This disruption restores the fluorescence of the fluorophore, leading to a detectable signal that is proportional to the enzymatic activity.

Q2: My fluorescent signal is very weak, or I'm not seeing the expected "turn-on" response. What are the likely causes?

A2: A weak or absent signal is a common issue and can stem from several factors:

  • Inefficient Quenching Release: The enzymatic conversion of this compound may be incomplete or inhibited. Ensure your enzyme is active and the reaction conditions (pH, temperature, co-factors) are optimal.

  • Probe Design: The spatial proximity and orientation between the this compound quencher and the fluorophore are critical for efficient quenching and subsequent dequenching. A poorly designed probe may not exhibit a significant fluorescence increase upon enzymatic activity.

  • Incorrect Excitation/Emission Wavelengths: Verify that you are using the correct filter sets for your specific fluorophore. The chosen wavelengths should align with the maximal excitation and emission peaks of the fluorophore post-quenching release.[8][9]

  • Low Probe Concentration: The concentration of your fluorescent probe might be too low to generate a detectable signal. Consider performing a concentration titration to find the optimal working concentration.

  • Photobleaching: The fluorophore may be degrading due to excessive exposure to excitation light.[10][11]

Q3: I am observing high background fluorescence in my negative controls. How can I reduce it?

A3: High background fluorescence can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.[10][12] Common causes and solutions include:

  • Autofluorescence: Biological samples, media components, or plates can exhibit intrinsic fluorescence. It's crucial to run a control with unstained cells or buffer alone to determine the level of autofluorescence. If autofluorescence is high, consider using fluorophores that excite and emit in the far-red or near-infrared spectrum to minimize this interference.[9]

  • Incomplete Quenching: The this compound may not be completely quenching the fluorophore in the "off" state. This could be an inherent property of the probe design or indicate probe degradation.

  • Probe Aggregation: At high concentrations, fluorescent probes can form aggregates that may exhibit altered fluorescent properties and contribute to background. Ensure your probe is fully solubilized and consider using a lower concentration.

  • Non-specific Probe Activation: The probe might be activated by factors other than the target enzyme, such as other reducing agents in the sample.

Part 2: Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Issue 1: High Background Fluorescence

High background can significantly reduce the sensitivity of your assay.

  • Identify the Source of Autofluorescence:

    • Protocol: Prepare three control samples: (1) buffer/media alone, (2) your biological sample without the probe, and (3) your biological sample with a non-fluorescent quencher control if available.

    • Analysis: Image all three samples using the same settings as your experiment. This will help you pinpoint whether the background is from the media, the sample itself, or the probe.

  • Optimize Probe Concentration:

    • Protocol: Perform a titration of your fluorescent probe, starting from a low concentration and gradually increasing it.

    • Analysis: Plot the fluorescence intensity of your positive and negative controls against the probe concentration. The optimal concentration will give a high signal in the positive control with minimal background in the negative control.

  • Refine Washing Steps:

    • Protocol: If working with cell-based assays, increase the number and duration of washing steps after probe incubation to remove any unbound or non-specifically associated probe.[12] Including a mild non-ionic detergent like Tween-20 in the wash buffer can also be beneficial.[12]

Potential Cause Diagnostic Check Recommended Solution
AutofluorescenceImage unstained sample/media.Switch to a red-shifted fluorophore; use background subtraction algorithms.
High Probe ConcentrationTitrate probe concentration.Use the lowest concentration that provides a robust signal.[9]
Inadequate WashingCompare background with and without extra washes.Increase number and duration of wash steps; add a mild detergent to the wash buffer.[12]
Probe DegradationCheck probe with a fresh stock.Store probe protected from light and at the recommended temperature.
Issue 2: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish a real signal from background noise.[13][14][15]

  • Enhance the Signal:

    • Optimize Enzymatic Reaction: Ensure that the conditions for the enzyme responsible for activating the probe are optimal. This includes pH, temperature, and the concentration of any necessary co-factors.

    • Increase Integration Time: For imaging systems, a longer exposure time can help collect more photons and increase the signal.[16] However, be mindful of photobleaching.

  • Reduce the Noise:

    • Instrument Settings: On a fluorescence microscope or plate reader, optimize the gain or detector voltage. While increasing the gain can amplify the signal, it can also amplify noise. There is often an optimal range for the gain that maximizes the SNR.[16]

    • Binning: For CCD-based imaging, pixel binning can increase the signal by summing the charge from adjacent pixels, which can improve the SNR at the cost of spatial resolution.[16]

SNR_Optimization cluster_signal Increase Signal cluster_noise Decrease Noise start Low SNR Detected optimize_enzyme Optimize Enzymatic Reaction Conditions start->optimize_enzyme check_background Reduce Background (See Issue 1) start->check_background increase_exposure Increase Exposure Time optimize_enzyme->increase_exposure evaluate_snr Re-evaluate SNR increase_exposure->evaluate_snr optimize_gain Optimize Detector Gain use_binning Apply Pixel Binning optimize_gain->use_binning use_binning->evaluate_snr check_background->optimize_gain evaluate_snr->start SNR is still low end Optimal SNR Achieved evaluate_snr->end SNR is high

Caption: A logical workflow for systematically troubleshooting and improving a low signal-to-noise ratio.

Issue 3: Photobleaching

Photobleaching is the irreversible destruction of a fluorophore by light, leading to a diminished signal over time.[10][17]

  • Minimize Light Exposure:

    • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that still provides a detectable signal.[17]

    • Limit Exposure Time: Use shorter exposure times or, for time-lapse imaging, increase the interval between acquisitions.[17]

    • Protect from Ambient Light: Keep samples in the dark as much as possible, both during incubation and on the microscope stage.[11]

  • Use Antifade Reagents:

    • Protocol: Mount your samples in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that help protect the fluorophore from photobleaching.

  • Choose a More Photostable Fluorophore:

    • Consideration: If photobleaching remains a significant issue, consider redesigning your probe with a more photostable fluorophore. Some classes of dyes, such as certain cyanine dyes or BODIPY dyes, are known for their enhanced photostability.[18][19]

  • Sample Preparation: Prepare your sample with the this compound-based probe under conditions where it is in its fluorescent "on" state.

  • Image Acquisition:

    • Select a region of interest.

    • Acquire a time-lapse series of images with continuous exposure to the excitation light. Use the same acquisition settings you would for your experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity against time. A rapid decay in intensity indicates significant photobleaching.

Quenching_Mechanism cluster_off cluster_on Off Off State (Quenched) State (Quenched) F_NO2 Fluorophore-5-Nitrocytosine F_NO2_excited Fluorophore*-5-Nitrocytosine F_NO2->F_NO2_excited Excitation Enzyme Nitroreductase F_NO2_excited->F_NO2 Non-radiative decay (Quenching) Ground_State Ground State On On State (Fluorescent) State (Fluorescent) F_NH2 Fluorophore-5-Aminocytosine F_NH2_excited Fluorophore*-5-Aminocytosine F_NH2->F_NH2_excited Excitation F_NH2_excited->F_NH2 Radiative decay Fluorescence Fluorescence Enzyme->F_NH2 Reduction

Caption: The "turn-on" mechanism of a this compound-based fluorescent probe.

References

  • A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging - Analyst (RSC Publishing).
  • The mechanism of fluorescence quenching by contact of chemical sensor... - ResearchGate.
  • Investigation of probes's stability by fluorescence. - ResearchGate.
  • Versatile nitro-fluorophore as highly effective sensor for hypoxic tumor cells: design, imaging and evaluation - PubMed.
  • A highly photostable and versatile two-photon fluorescent probe for the detection of a wide range of intracellular nitric oxide.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH.
  • Optimizing Signal to Noise Ratio - YouTube.
  • Troubleshooting | Thermo Fisher Scientific - NG.
  • Quenching (fluorescence) - Wikipedia.
  • Optimizing the Signal-to-Noise Ratio for Biosensing with Carbon Nanotube Transistors | Request PDF - ResearchGate.
  • Troubleshooting Measurements of Fluorescence Spectra - Edinburgh Instruments.
  • Troubleshooting Tips for Fluorescence Staining - Biotium.
  • Fluorescence quenching mechanisms | Photochemistry Class Notes - Fiveable.
  • What is Fluorescence Quenching? | Types and Mechanisms - Ossila.
  • Troubleshooting | Fluorescence: Detection - YouTube.
  • Fluorescent microscopy troubleshooting: high background - YouTube.
  • Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Publishing.
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - NIH.
  • Sensing mechanism of fluorescent probe 51 based on nitro reduction and... - ResearchGate.
  • Fluorescence-based assay as a new screening tool for toxic chemicals - PubMed Central.
  • Cytosine-bulge-dependent fluorescence quenching for the real-time hairpin primer PCR.
  • The high fluorescence sensitivity property and quenching mechanism of one-dimensional Cd-HCIA-1 sensor for nitrobenzene - RSC Publishing.
  • Fluorescent dyes and quenchers - Lumiprobe.
  • Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy.
  • Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation - PMC - NIH.
  • Improving signal-to-noise ratio in flow cytometer optics: Key techniques - News-Medical.Net.
  • Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio - Avantier.
  • Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC.
  • A highly photostable and versatile two-photon fluorescent probe for the detection of a wide range of intracellular nitric oxide concentrations in macrophages and endothelial cells | Request PDF - ResearchGate.
  • Fluorescence-based high-throughput assay for human DNA (cytosine-5)-methyltransferase 1 - PubMed.
  • An enzyme-triggered turn-on fluorescent probe based on carboxylate-induced detachment of a fluorescence quencher - Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Enhancing the Photostability of Fluorescent Indolizine Probes - Benchchem.
  • Highly Sensitive Fluorescence Detection of Global 5-Hydroxymethylcytosine from Nanogram Input with Strongly Emitting Copper Nanotags - PubMed.
  • High-Throughput Fluorescence-Based Activity Assay for Arginase-1 - ResearchGate.

Sources

Technical Support Center: Purification of 5-Nitrocytosine-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-nitrocytosine-labeled oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific modification. My aim is to equip you with the scientific rationale behind purification choices, enabling you to optimize your protocols and overcome common challenges.

Introduction: The Challenge of Purifying this compound-Labeled Oligonucleotides

The introduction of a this compound modification into an oligonucleotide presents unique purification challenges. The nitro group, being strongly electron-withdrawing, significantly alters the chemical properties of the cytosine base. This modification can impact the oligonucleotide's overall charge, hydrophobicity, and stability, thereby influencing the selection and optimization of purification methods.

This guide provides a comprehensive overview of the key considerations and strategies for successfully purifying your this compound-labeled oligonucleotides, ensuring high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for this compound-labeled oligonucleotides: Reverse-Phase HPLC, Anion-Exchange HPLC, or PAGE?

The optimal purification method depends on several factors, including the length of the oligonucleotide, the desired purity, and the scale of the purification. Here’s a breakdown to guide your decision:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the recommended method for oligonucleotides containing modifications that alter their hydrophobicity.[1][2] The 5-nitro group is expected to increase the hydrophobicity of the cytosine base, making RP-HPLC a strong candidate for efficient separation.[3] It is particularly effective for separating the desired full-length, modified oligonucleotide from shorter, "failure" sequences that are less hydrophobic.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[4][5][6] While effective for standard oligonucleotides, the altered charge properties of this compound may require careful optimization of the mobile phase pH to achieve optimal separation. AEX-HPLC can be particularly useful for resolving oligonucleotides with secondary structures or for applications where a salt-free final product is desired.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is capable of separating oligonucleotides with single-base differences. It is the gold standard for applications requiring extremely high purity, such as crystallography or in vivo studies. However, the recovery of the oligonucleotide from the gel can be low, and the process is more labor-intensive than HPLC-based methods.

Recommendation: Start with RP-HPLC as your primary purification strategy. If you encounter issues with co-eluting impurities or require higher purity, consider a secondary purification step with AEX-HPLC or opt for PAGE purification.

Q2: I'm seeing a low yield after purification. What are the possible causes and solutions?

Low recovery of your this compound-labeled oligonucleotide can be frustrating. Here are some common culprits and troubleshooting steps:

Potential Cause Explanation Troubleshooting Steps
Incomplete Elution from the Column The modified oligonucleotide may be binding too strongly to the stationary phase of your HPLC column.For RP-HPLC: Increase the percentage of organic solvent (e.g., acetonitrile) in your elution gradient. Consider using a different ion-pairing reagent that is more effective at eluting your modified oligonucleotide. For AEX-HPLC: Increase the salt concentration in your elution buffer to disrupt the ionic interactions between the oligonucleotide and the column matrix.
Degradation of the this compound Modification The this compound moiety may be labile under certain pH or temperature conditions used during purification.Review the stability of this compound under your specific mobile phase conditions. Consider using milder pH buffers and performing the purification at a lower temperature.
Precipitation of the Oligonucleotide The oligonucleotide may be precipitating on the column or in the collection tubes, especially if it is long or has a high GC content.For RP-HPLC: Ensure your mobile phases are properly degassed and consider adding a small amount of a chaotropic agent to your buffers. For AEX-HPLC: Ensure the salt concentration in your buffers is sufficient to maintain solubility.
Suboptimal Deprotection Incomplete removal of protecting groups from the oligonucleotide can lead to poor chromatographic behavior and low recovery of the desired product.Ensure your deprotection conditions are optimized for the this compound modification, which may require milder or longer deprotection times.[7][8][9][10][11]
Q3: My purified oligonucleotide shows multiple peaks on an analytical HPLC. What could be the reason?

The presence of multiple peaks after purification indicates that your sample is not homogenous. Here are the likely causes:

  • Incomplete Deprotection: Residual protecting groups on the bases or the phosphate backbone will result in species with different retention times.

  • Phosphorothioate Diastereomers: If your oligonucleotide contains phosphorothioate linkages, these will exist as a mixture of diastereomers, which can sometimes be resolved by high-resolution HPLC.

  • Secondary Structures: Oligonucleotides, particularly those with high GC content, can form stable secondary structures (e.g., hairpins, duplexes) that can lead to multiple peaks.

  • Degradation: The this compound modification or the oligonucleotide backbone may have degraded during synthesis, deprotection, or purification.

Troubleshooting Workflow:

G start Multiple Peaks Observed q1 Analyze peaks by Mass Spectrometry start->q1 q2 If mass is correct, suspect secondary structures start->q2 a1_deprotection Mass consistent with incomplete deprotection? q1->a1_deprotection a1_diastereomers Mass consistent with desired product? q1->a1_diastereomers a1_degradation Mass consistent with degradation products? q1->a1_degradation sol_deprotection Optimize deprotection conditions: - Milder reagents - Longer incubation a1_deprotection->sol_deprotection sol_diastereomers Diastereomers are expected. Consider if separation is necessary for your application. a1_diastereomers->sol_diastereomers sol_degradation Investigate stability: - Milder purification conditions (pH, temp) - Optimize synthesis/deprotection a1_degradation->sol_degradation sol_secondary Denaturing HPLC conditions: - Increase temperature - Add denaturant (e.g., urea) - Use high pH mobile phase (for AEX-HPLC) q2->sol_secondary

Caption: Troubleshooting workflow for multiple peaks in HPLC.

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of this compound-Labeled Oligonucleotides

This protocol is a starting point and may require optimization based on the specific properties of your oligonucleotide.

1. Materials:

  • Crude, deprotected this compound-labeled oligonucleotide
  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
  • Mobile Phase B: 100% Acetonitrile
  • RP-HPLC column (e.g., C18)
  • HPLC system with a UV detector

2. Method:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a final concentration of approximately 10-20 OD/mL. Filter the sample through a 0.45 µm syringe filter.
  • Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
  • Injection: Inject the prepared sample onto the column.
  • Gradient Elution:
  • 5-20% Mobile Phase B over 5 minutes.
  • 20-60% Mobile Phase B over 30 minutes.
  • 60-100% Mobile Phase B over 5 minutes.
  • Hold at 100% Mobile Phase B for 5 minutes.
  • Return to initial conditions.
  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length, this compound-labeled oligonucleotide.
  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm purity. Pool the pure fractions.
  • Desalting: Desalt the pooled fractions using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

Workflow Diagram for RP-HPLC Purification:

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Oligo filter Filter Sample dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt pool->desalt

Caption: Step-by-step workflow for RP-HPLC purification.

Protocol 2: Anion-Exchange HPLC Purification of this compound-Labeled Oligonucleotides

1. Materials:

  • Crude, deprotected this compound-labeled oligonucleotide
  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5
  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
  • AEX-HPLC column (e.g., quaternary ammonium-based)
  • HPLC system with a UV detector

2. Method:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a final concentration of approximately 10-20 OD/mL. Filter the sample through a 0.45 µm syringe filter.
  • Column Equilibration: Equilibrate the AEX-HPLC column with 100% Mobile Phase A for at least 10 column volumes.
  • Injection: Inject the prepared sample onto the column.
  • Gradient Elution:
  • 0-50% Mobile Phase B over 40 minutes.
  • 50-100% Mobile Phase B over 10 minutes.
  • Hold at 100% Mobile Phase B for 5 minutes.
  • Return to initial conditions.
  • Fraction Collection: Collect fractions corresponding to the major peak.
  • Analysis and Pooling: Analyze collected fractions for purity and pool the desired fractions.
  • Desalting: Desalt the pooled fractions.

Troubleshooting Guide

Issue Observation Probable Cause(s) Recommended Action(s)
Poor Peak Shape (Broadening/Tailing) The main peak is wide or asymmetrical.- Secondary interactions with the column. - Column overloading. - Suboptimal mobile phase pH.- Increase column temperature. - Reduce the amount of sample injected. - Adjust the pH of the mobile phase to ensure complete ionization of the phosphate backbone.
No Retention on RP-HPLC The oligonucleotide elutes in the void volume.- The oligonucleotide is too polar for the column and mobile phase conditions. - Inappropriate ion-pairing reagent.- Use a more hydrophobic ion-pairing reagent. - Decrease the initial percentage of organic solvent. - Consider using a more polar reverse-phase column.
Irreproducible Retention Times Retention times for the same sample vary between runs.- Column degradation. - Inconsistent mobile phase preparation. - Fluctuations in column temperature.- Use a new or thoroughly cleaned column. - Prepare fresh mobile phases daily and ensure accurate pH. - Use a column oven to maintain a constant temperature.
Loss of Resolution The main peak is not well-separated from impurities.- Column aging. - Inappropriate gradient slope.- Replace the column. - Optimize the elution gradient to be shallower over the region of interest.

Key Scientific Principles

  • Impact of the Nitro Group: The electron-withdrawing nature of the nitro group is expected to:

    • Decrease the pKa of the N3 proton of cytosine, potentially altering its charge state at a given pH compared to unmodified cytosine.[12] This is a critical consideration for AEX-HPLC.

    • Increase the hydrophobicity of the nucleobase, which is the primary reason RP-HPLC is often a suitable first choice.[3]

    • Increase susceptibility to nucleophilic attack, potentially making the base more labile under standard deprotection conditions.[9][10][11] Therefore, milder deprotection strategies may be necessary to preserve the integrity of the modification.[7][8]

  • Ion-Pairing in RP-HPLC: In RP-HPLC of oligonucleotides, an ion-pairing reagent (like TEAA) is added to the mobile phase.[1][2][13][14] The positively charged triethylammonium ion associates with the negatively charged phosphate backbone of the oligonucleotide, neutralizing the charge and allowing the oligonucleotide to be retained on the hydrophobic stationary phase based on the hydrophobicity of its bases.

  • Charge-Based Separation in AEX-HPLC: AEX-HPLC separates oligonucleotides based on the total negative charge of the phosphate backbone.[4][5][6][15] Elution is achieved by increasing the salt concentration of the mobile phase, which competes with the oligonucleotide for binding to the positively charged stationary phase.

References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416.
  • Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2020).
  • Guzaev, A. P. (2007). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Symposium Series, 51(1), 13-14.
  • Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416.
  • YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]

  • Element Materials Technology. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Retrieved from [Link]

  • Agilent. (2022). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Retrieved from [Link]

  • Element Materials Technology. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]

  • GE Healthcare. (n.d.). Application Note: Purification of modified oligonucleotides. Retrieved from [Link]

  • Fekete, S., Imiolek, M., & Lauber, M. (2025). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography.
  • McLaughlin, L. W., Piel, N., & Hellberg, S. (1985). Separation of oligo-RNA by reverse-phase HPLC. Nucleic Acids Research, 13(18), 6695–6709.
  • Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • Cronin, M. T., & Schultz, T. W. (1996). The importance of hydrophobicity and electrophilicity descriptors in mechanistically-based QSARs for toxicological endpoints. SAR and QSAR in Environmental Research, 5(3), 167-176.
  • Sowers, L. C., Shaw, B. R., & Sedwick, W. D. (1987). 5-Carboxylcytosine and Cytosine Protonation Distinctly Alter the Stability and Dehybridization Dynamics of the DNA Duplex.

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Reducing non-specific binding in 5-Nitrocytosine pull-down assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitrocytosine (5-nC) pull-down assays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding in their experiments. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies tailored to the unique chemical properties of 5-nC.

Section 1: Understanding the Core Problem - Why this compound Assays Are Prone to Non-Specific Binding

Before troubleshooting, it's critical to understand why 5-nC pull-downs can be challenging. Non-specific binding is the undesirable interaction of proteins or other molecules with your beads, your tag, or the bait molecule itself, leading to false positives and high background.[1][2]

The this compound moiety, while an excellent tool for probing specific biological interactions, introduces unique chemical complexities:

  • Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing. This characteristic can create a partial positive charge on the cytosine ring, making it "stickier" through non-specific electrostatic interactions with negatively charged proteins.

  • Potential for Cation-π Interactions: The aromatic-like character of the cytosine ring, influenced by the nitro group, can facilitate cation-π interactions. This is a powerful non-covalent interaction where the π-electron system of the ring interacts favorably with cations, such as those found on protonated lysine and arginine residues on proteins.[3]

  • Hydrophobic Nature: While cytosine itself is relatively polar, the addition of the nitro group and its integration into a larger oligonucleotide bait can create hydrophobic patches. These patches can interact non-specifically with hydrophobic regions on other proteins, a common source of background in affinity purification.[4][5][6]

This guide will systematically address how to counteract these inherent properties to achieve clean, specific, and publishable results.

Section 2: Frequently Asked Questions & Troubleshooting Guide

Question 1: I'm seeing high background in all my lanes, including my "beads-only" control. What's the first thing I should check?

This classic issue points to non-specific binding directly to the affinity matrix (e.g., streptavidin or glutathione beads). The goal is to saturate these non-specific sites before your bait is introduced and to wash away anything that sticks weakly.

Answer & Recommended Actions:

  • Pre-Clearing the Lysate (Highly Recommended): This is the single most effective step to remove proteins that inherently bind to your beads.[7][8] Before the actual pull-down, incubate your cell lysate with a fresh aliquot of beads (the same type you'll use for the pull-down) for 30-60 minutes at 4°C.[9][10] Pellet the beads by centrifugation and transfer the supernatant (the "pre-cleared" lysate) to a new tube for your actual experiment. This removes a significant portion of bead-binders.

  • Optimize Your Blocking Strategy: Blocking agents are inert proteins or detergents that occupy non-specific binding sites on the beads.[11]

    • Start with Bovine Serum Albumin (BSA): BSA is a single, purified protein that is an excellent general blocking agent.[12][13] It is particularly recommended over milk for assays that might involve phosphorylation-dependent interactions, as milk contains the phosphoprotein casein which can cause interference.[11][14][15]

    • Increase Blocking Time and Concentration: Don't rush the blocking step. Incubate your beads with a blocking buffer (e.g., 1-3% BSA in your binding buffer) for at least 1 hour at 4°C with gentle rotation.

Workflow Diagram: The Importance of Pre-Clearing

PreClearing_Workflow Lysate Cell Lysate (Complex Protein Mix) Incubate Incubate & Rotate (30-60 min, 4°C) Lysate->Incubate Beads Unused Affinity Beads Beads->Incubate Separate Centrifuge & Separate Supernatant Incubate->Separate PreCleared Pre-Cleared Lysate (Reduced Binders) Separate->PreCleared Supernatant Discard Discard Beads (Bound to Non-Specific Proteins) Separate->Discard Pellet PullDown Proceed to 5-nC Pull-Down PreCleared->PullDown Troubleshooting_Logic Start High Non-Specific Binding Detected Q1 Is background high in 'beads-only' control? Start->Q1 A1 YES: Issue is Bead Binding Q1->A1 Yes A2 NO: Issue is Bait/Tag Binding Q1->A2 No S1 Implement/Optimize Pre-Clearing Step Increase Blocking (BSA) A1->S1 S2 Increase Wash Stringency: - Higher Salt (NaCl) - Add Detergent (NP-40) - More Washes A2->S2 Q2 Persistent bands remain? S1->Q2 S2->Q2 S3 Try Alternative Blockers (Fish Gelatin) Add Competitor DNA/RNA Consider Reverse Pull-Down Q2->S3 Yes End Clean Result Q2->End No S3->End

Sources

Technical Support Center: Optimizing Signal-to-Noise Ratio in 5-Nitrocytosine Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-20

Introduction

Welcome to the technical support guide for 5-Nitrocytosine (5-nC) imaging. This compound is a significant DNA modification implicated in nitrative stress and mutagenesis, making its accurate detection and quantification critical for research in toxicology, oncology, and drug development. Immunofluorescence (IF) microscopy is a powerful technique for visualizing 5-nC distribution at the cellular level. However, achieving a high signal-to-noise ratio (SNR) is a common and critical challenge. A high SNR ensures that the true signal from 5-nC is clearly distinguishable from background noise, leading to reliable and quantifiable data.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles and maximize the quality of your 5-nC imaging data.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for achieving a high SNR in 5-nC imaging?

A1: Antibody specificity. The entire experiment hinges on the primary antibody's ability to bind specifically to this compound without cross-reacting with other DNA modifications (like 5-methylcytosine or cytosine) or cellular components.[2] Without a highly specific and properly validated antibody, no amount of protocol optimization can rescue the experiment. Always invest time in validating your anti-5-nC antibody for your specific application and model system.

Q2: What are the primary sources of "noise" in a 5-nC immunofluorescence experiment?

A2: Noise, or background signal, can be categorized into several types[1]:

  • Biological Background: Autofluorescence from endogenous molecules within the cell (e.g., FAD, NADH, lipofuscin).[3][4]

  • Non-specific Antibody Binding: The primary or secondary antibody binding to targets other than 5-nC.[5][6]

  • Reagent-based Background: Contaminated buffers, old or autofluorescent fixatives, or mounting media issues.[4]

  • System Noise: Electronic noise from the microscope's camera and detectors (e.g., dark current, readout noise).[1][7]

Q3: How can I be sure the signal I'm seeing is truly 5-nC?

A3: A robust set of controls is non-negotiable.

  • Positive Control: Use cells or tissue known to have high levels of nitrative stress or treated with a nitrating agent to induce 5-nC formation.

  • Negative Control: Use cells where the gene responsible for the nitrating pathway is knocked out, or untreated cells from the same line.[8]

  • Secondary-Only Control: Omit the primary anti-5-nC antibody to check for non-specific binding of the secondary antibody.[6]

  • Isotype Control: Use a non-immune antibody of the same isotype and concentration as your primary antibody to assess background staining.

Q4: Should I be more concerned with increasing my signal or decreasing my noise?

A4: Both are important, but often, decreasing the noise has a more significant impact on SNR.[9] An extremely bright but non-specific signal is useless. The goal is to achieve the highest possible ratio of specific signal to background.[1] Start by systematically identifying and minimizing sources of background before aggressively trying to amplify a potentially weak signal.

In-Depth Troubleshooting Guides

This section addresses specific problems encountered during 5-nC imaging experiments, providing causal explanations and actionable solutions.

Issue 1: High Background Staining Obscuring the Signal

High background is the most common reason for low SNR. It presents as a diffuse, non-specific fluorescence across the entire sample, making it difficult to identify the true localization of 5-nC.

Q: My entire cell or tissue section is glowing, not just the nucleus where I expect the 5-nC signal. What's wrong?

A: This is a classic high-background problem. Let's break down the potential causes and solutions.

Causality & Solution Workflow dot graph TD { A[Start: High Background] --> B{Antibody Concentration Too High?}; B -->|Yes| C[Titrate Primary & Secondary Antibodies]; B -->|No| D{Blocking Ineffective?}; D -->|Yes| E[Optimize Blocking: Increase Time, Change Agent]; D -->|No| F{Washing Insufficient?}; F -->|Yes| G[Increase Wash Steps & Duration]; F -->|No| H{Sample Autofluorescence?}; H -->|Yes| I[Apply Quenching Steps]; H -->|No| J[Check Reagents & Consumables]; C --> K[Re-evaluate]; E --> K; G --> K; I --> K; J --> K; }

Caption: Troubleshooting workflow for high background.

Potential Cause Expert Explanation Recommended Solution & Protocol
1. Antibody Concentration Too High An excess of primary or secondary antibody can lead to non-specific binding through low-affinity interactions.[5] This is a concentration-dependent effect.Solution: Titrate your antibodies. Create a dilution series for both the primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background. Start with the manufacturer's recommended dilution and test 2x, 5x, and 10x more dilute concentrations.
2. Ineffective Blocking Blocking agents like Bovine Serum Albumin (BSA) or normal serum work by occupying non-specific binding sites on the sample.[6] If blocking is insufficient, antibodies can bind to these sites.Solution: Optimize your blocking step. Increase the incubation time (e.g., from 30 minutes to 60-90 minutes at room temperature).[5] Consider changing your blocking agent; use normal serum from the species in which the secondary antibody was raised (e.g., use normal goat serum if you have a goat anti-mouse secondary).[4][6]
3. Insufficient Washing Washing steps are critical for removing unbound and weakly bound antibodies. Skimping on washes will leave excess antibody behind, contributing to background.Solution: Increase the number and duration of your washes. After primary and secondary antibody incubations, wash at least 3-5 times for 5-10 minutes each with a gentle wash buffer (e.g., PBS + 0.1% Tween-20). Ensure complete buffer exchange during each wash.[10]
4. Sample Autofluorescence Certain cellular components, like mitochondria and lysosomes, or fixatives like glutaraldehyde, can fluoresce naturally.[3][4] This intrinsic signal can be mistaken for your target signal.Solution: Use a spectral confocal microscope to separate the autofluorescence spectrum from your fluorophore's spectrum. Alternatively, treat samples with a quenching agent like 0.1% Sudan Black B or sodium borohydride solution after fixation.[3] Always check an unstained control sample to assess the baseline autofluorescence.[4]
Issue 2: Weak or No Signal

This issue arises when the fluorescence intensity from the target is indistinguishable from the background, or simply absent.

Q: I've completed my staining, but I can't see any specific signal in the nucleus. What should I check first?

A: A weak or absent signal can be frustrating. It points to a problem in the signal generation part of the workflow. The key is to determine if the target is absent, the antibody isn't binding, or the detection is failing.

Causality & Solution Workflow dot graph TD { A[Start: Weak/No Signal] --> B{Is the Antibody Validated?}; B -->|No| C[Perform Antibody Validation: WB, Dot Blot, Peptide Competition]; B -->|Yes| D{Is Fixation/Permeabilization Optimal?}; D -->|Yes| E[Check Imaging Settings]; D -->|No| F[Test Different Fixation/Permeabilization Methods]; E -->|Yes| G{Is the Fluorophore Stable?}; E -->|No| H[Optimize Exposure, Gain, Laser Power]; G -->|Yes| I[Re-evaluate with Controls]; G -->|No| J[Use Antifade Mountant, Choose Photostable Dye]; C --> I; F --> I; H --> I; J --> I; }

Caption: Troubleshooting workflow for weak or no signal.

Potential Cause Expert Explanation Recommended Solution & Protocol
1. Poor Antibody Performance / Specificity The primary antibody may not recognize the 5-nC antigen in the context of fixed DNA, or it may have low affinity. Antibody validation is the process of proving it is suitable for the intended application.[2]Solution: Validate your antibody. Use orthogonal methods like dot blot with 5-nC-containing DNA or Western blot if a positive control protein is available.[11] An independent antibody validation, using a second antibody against a different epitope on the same target, can confirm staining patterns.[11][12]
2. Antigen Masking by Fixation Chemical fixation, especially with crosslinkers like formaldehyde, can alter the epitope of 5-nC, preventing the antibody from binding.Solution: An antigen retrieval step may be necessary. This typically involves heat- and/or chemical-based treatments (e.g., citrate buffer at pH 6.0) to unmask the epitope. Test different fixation methods (e.g., methanol vs. formaldehyde) to see which preserves the epitope best for your antibody.
3. Inefficient Permeabilization For the antibody to reach the nuclear DNA, the cellular and nuclear membranes must be adequately permeabilized. Incomplete permeabilization will block antibody access.Solution: Optimize your permeabilization agent and time. Triton X-100 (0.1-0.5%) or Tween-20 are common choices. Ensure the incubation time is sufficient for your cell type.[10]
4. Photobleaching Fluorophores can be irreversibly damaged by prolonged exposure to high-intensity excitation light, causing the signal to fade or disappear entirely.[13][14][15]Solution: Minimize light exposure. Use the lowest possible laser power and exposure time that provides a detectable signal.[13][16] Always use a fresh, high-quality antifade mounting medium.[13] Choose more photostable fluorophores like the Alexa Fluor series over older dyes like FITC.[13][17]
5. Suboptimal Imaging Settings Incorrect microscope settings, such as low detector gain, short exposure times, or misaligned filter sets, will fail to capture the emitted photons effectively.Solution: Systematically optimize acquisition parameters. Increase exposure time, but be mindful of photobleaching.[13] Increase detector gain/EM gain, but be aware this also amplifies noise.[1] Ensure your objective has a high numerical aperture (NA) to collect the maximum amount of light.[1]

Key Experimental Protocols

Protocol 1: Standard Immunofluorescence for this compound

This protocol provides a robust starting point. Optimization will be required for specific cell/tissue types and antibodies.

  • Sample Preparation:

    • Grow cells on sterile coverslips or prepare 5-10 µm cryosections.

    • Wash briefly with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Incubate in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash 3x with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate in 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash 3x with PBS for 5 minutes each.

  • Blocking:

    • Incubate in blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBST) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation:

    • Dilute the anti-5-nC antibody in blocking buffer to its optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash 3x with PBST (PBS + 0.1% Tween-20) for 10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes & Counterstaining:

    • Wash 3x with PBST for 10 minutes each, protected from light.

    • (Optional) Counterstain with DAPI (1 µg/mL) for 5 minutes to visualize nuclei.

    • Wash 2x with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.[13]

    • Seal the edges with nail polish and let it dry. Store at 4°C in the dark until imaging.

Protocol 2: Antibody Validation via Dot Blot

This protocol helps confirm if your antibody specifically recognizes 5-nC.

  • Prepare DNA Samples: Obtain DNA samples: (a) positive control (high 5-nC), (b) negative control (no 5-nC), (c) other modified DNA (e.g., 5-mC) to test cross-reactivity.

  • Spot DNA: Spot 1-2 µL of each DNA sample (at various concentrations) onto a nitrocellulose or nylon membrane. Let it air dry completely.

  • Crosslink: UV-crosslink the DNA to the membrane.

  • Block: Block the membrane using 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate with your primary anti-5-nC antibody overnight at 4°C.

  • Wash & Secondary: Wash thoroughly with TBST and incubate with an HRP-conjugated secondary antibody.

  • Develop: Develop with an ECL substrate and image.

  • Analyze: A specific antibody will produce a strong signal only on the 5-nC-containing DNA spots.

References

Sources

Troubleshooting guide for 5-Nitrocytosine based sequencing libraries

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Nitrocytosine (5-nC) based sequencing libraries. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers employing this advanced technique for epigenetic analysis. As 5-nC sequencing is an emerging technology, this document synthesizes established principles from next-generation sequencing (NGS) of modified bases with the specific chemical considerations of this compound.

I. Understanding the this compound Sequencing Workflow

Sequencing this compound (5-nC) is a specialized method for detecting this specific cytosine modification. The workflow is predicated on a chemical conversion of 5-nC to a base that is read differently by DNA polymerase during sequencing, allowing for its precise mapping across the genome. Below is a conceptual overview of a typical 5-nC library preparation workflow.

5-nC_Sequencing_Workflow cluster_0 Upstream Sample Preparation cluster_1 Library Construction Core Steps cluster_2 5-nC Specific Conversion cluster_3 Final Library Preparation & QC Genomic_DNA Genomic DNA (Containing 5-nC) Fragmentation DNA Fragmentation (Mechanical or Enzymatic) Genomic_DNA->Fragmentation End_Repair_A_Tailing End Repair & A-Tailing Fragmentation->End_Repair_A_Tailing Adapter_Ligation Adapter Ligation End_Repair_A_Tailing->Adapter_Ligation Nitration Nitration Reaction (Cytosine to 5-nC) Adapter_Ligation->Nitration Conversion Chemical/Enzymatic Conversion (5-nC to a readable base) Nitration->Conversion Library_Amplification Library Amplification (PCR) Conversion->Library_Amplification Size_Selection_Cleanup Size Selection & Cleanup Library_Amplification->Size_Selection_Cleanup Library_QC Library QC (Quantification & Sizing) Size_Selection_Cleanup->Library_QC Sequencing Next-Generation Sequencing Library_QC->Sequencing

Figure 1: Conceptual workflow for this compound (5-nC) based sequencing library preparation.

II. Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound sequencing?

A1: this compound sequencing is a method designed to identify the locations of 5-nC modifications in a genome. The core principle involves a chemical treatment that specifically alters 5-nC, leading to a change in its base-pairing properties. During PCR amplification, this modified base is read as a different nucleotide (e.g., thymine). By comparing the treated sequence to a reference genome, the original positions of 5-nC can be inferred. This is conceptually similar to bisulfite sequencing for 5-methylcytosine, where unmethylated cytosines are converted to uracil.[1][2]

Q2: Why is my DNA degraded after the nitration step?

A2: The nitration process, which converts cytosine to this compound, can be harsh on DNA.[3] The acidic conditions and reactive nitrogen species can lead to depurination and strand breaks. It is crucial to carefully optimize the reaction time and temperature to maximize 5-nC conversion while minimizing DNA damage. Including a DNA quality control step after nitration and any subsequent conversion is highly recommended.

Q3: Can I use a standard bisulfite sequencing kit for 5-nC analysis?

A3: This is not recommended. Standard bisulfite sequencing protocols are optimized for the deamination of unmodified cytosine to uracil.[2][4] The chemical reactivity of this compound to bisulfite is different, and a standard kit will likely not yield interpretable results for 5-nC. A dedicated chemical or enzymatic conversion step specific to 5-nC is necessary.

III. Troubleshooting Guide

This section addresses common issues encountered during the preparation of this compound sequencing libraries.

A. Low Library Yield

Low library yield is one of the most common problems in NGS library preparation.[5] The following sections detail potential causes and solutions.

Q4: My final library concentration is very low after quantification. What are the likely causes?

A4: Low library yield can stem from several stages of the protocol. Here's a breakdown of potential culprits and how to address them:

  • Poor Input DNA Quality or Quantity:

    • Cause: Degraded or contaminated starting DNA can inhibit enzymatic reactions. Inaccurate quantification can lead to using too little input material.

    • Solution: Always assess the quality of your input DNA using spectrophotometry (e.g., NanoDrop for 260/280 and 260/230 ratios) and fluorometry (e.g., Qubit or PicoGreen for accurate concentration). Ensure DNA is free of contaminants like salts, phenol, or ethanol.

  • Inefficient Chemical/Enzymatic Reactions:

    • Cause: The nitration and subsequent conversion steps can be suboptimal, leading to DNA loss. Enzymes used for end-repair, A-tailing, ligation, and PCR may be inactive due to improper storage or contaminants.

    • Solution: Optimize the duration and temperature of the nitration and conversion reactions. Ensure all enzymes and buffers are fresh and have been stored correctly. Aliquoting enzymes can prevent degradation from multiple freeze-thaw cycles.[6]

  • Suboptimal Cleanup and Size Selection:

    • Cause: Overly aggressive bead-based cleanups can lead to the loss of smaller library fragments. Conversely, inefficient cleanup can leave contaminants that inhibit downstream PCR.

    • Solution: Carefully follow the recommended bead-to-sample ratios for your cleanup steps. Avoid over-drying the beads, as this can make it difficult to elute the DNA.

  • Inefficient PCR Amplification:

    • Cause: Using too few PCR cycles will result in insufficient library amplification. Conversely, too many cycles can lead to PCR duplicates and bias.

    • Solution: Perform a qPCR titration to determine the optimal number of PCR cycles for your specific input amount.

Troubleshooting Flowchart for Low Library Yield

Low_Yield_Troubleshooting start Low Library Yield input_qc Check Input DNA Quality (Spectrophotometry & Fluorometry) start->input_qc input_ok Input DNA OK? input_qc->input_ok repurify Re-purify Input DNA input_ok->repurify No (Poor Purity) conversion_qc Assess DNA Integrity Post-Conversion (e.g., Bioanalyzer) input_ok->conversion_qc Yes reassess_input Re-assess Input Amount repurify->reassess_input end Re-attempt Library Prep reassess_input->end conversion_ok Significant Degradation? conversion_qc->conversion_ok optimize_conversion Optimize Nitration/Conversion (Time, Temperature) conversion_ok->optimize_conversion Yes ligation_qc Check for Adapter Dimers (Bioanalyzer) conversion_ok->ligation_qc No optimize_conversion->end ligation_ok High Adapter Dimers? ligation_qc->ligation_ok optimize_ligation Optimize Adapter:Insert Ratio and Ligation Conditions ligation_ok->optimize_ligation Yes pcr_qc Review PCR Amplification ligation_ok->pcr_qc No optimize_ligation->end pcr_ok Suboptimal Amplification? pcr_qc->pcr_ok pcr_ok->end Yes pcr_ok->end No, consult further optimize_pcr Optimize PCR Cycles (qPCR Titration)

Figure 2: Decision-making flowchart for troubleshooting low library yield in 5-nC sequencing.
B. Adapter Dimer Contamination

Adapter dimers are a common artifact in NGS library preparation where sequencing adapters ligate to each other without an intervening DNA fragment.[7] They are detrimental because they cluster efficiently on the sequencing flow cell and consume sequencing reads.

Q5: I see a sharp peak at ~120-150 bp on my Bioanalyzer trace. What is it and how do I get rid of it?

A5: This peak is characteristic of adapter dimers. Their presence indicates an issue with the adapter ligation step.

  • Cause: The most common cause is an incorrect molar ratio of adapters to DNA fragments. If adapters are in vast excess, they are more likely to ligate to each other. This is particularly problematic with low DNA input amounts.

  • Solutions:

    • Optimize Adapter Concentration: Titrate the amount of adapter used in the ligation reaction. For low input DNA, you may need to dilute the adapters.

    • Improve Cleanup Steps: Ensure that the post-ligation bead-based cleanup is performed correctly to remove unincorporated adapters before PCR. A double size selection can be effective at removing adapter dimers.

    • Use Modified Adapters: Some commercially available adapters have modifications that prevent them from ligating to each other.

Problem Potential Cause Recommended Action
High Adapter Dimer Peak Incorrect adapter:insert molar ratioTitrate adapter concentration; reduce for low input DNA.
Inefficient removal of excess adaptersPerform a stringent double size selection (bead-based) post-ligation.
Low quality/quantity of input DNARe-quantify input DNA using a fluorometric method. Ensure DNA is not overly degraded.

Table 1: Troubleshooting Adapter Dimer Formation

C. Incomplete Conversion of this compound

Q6: My sequencing data shows a low conversion rate for my positive control. What could be wrong?

A6: Incomplete conversion of 5-nC will lead to an underestimation of this modification.

  • Cause: The chemical or enzymatic reaction for converting 5-nC may be inefficient. This could be due to suboptimal reaction conditions (time, temperature, pH), degraded reagents, or the presence of inhibitors.

  • Solutions:

    • Optimize Reaction Conditions: Systematically vary the incubation time and temperature of the conversion step to find the optimal balance between conversion efficiency and DNA degradation.

    • Check Reagent Integrity: Ensure that all reagents for the conversion step are fresh and have been stored properly.

    • Purify DNA Thoroughly: Ensure the DNA is free from contaminants that might inhibit the conversion reaction. A final cleanup of the DNA before the conversion step can be beneficial.

IV. Experimental Protocols

The following are hypothetical, yet plausible, protocols for the key steps in this compound library preparation. These should be optimized for your specific experimental conditions.

Protocol 1: Hypothetical Chemical Conversion of this compound

This protocol is based on principles of chemical modification of DNA bases and should be thoroughly validated.

  • Nitration of Cytosine:

    • To 20 µL of adapter-ligated DNA, add the nitrating agent (e.g., a solution containing nitric acid and a catalyst).

    • Incubate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). This step requires careful optimization to prevent excessive DNA degradation.

    • Stop the reaction by adding a quenching buffer.

    • Purify the DNA using a spin column or magnetic beads.

  • Conversion of this compound:

    • Resuspend the nitrated DNA in the conversion buffer.

    • Add the conversion reagent (a hypothetical chemical or enzyme that specifically modifies 5-nC).

    • Incubate under optimized conditions (e.g., 65°C for 1-2 hours).

    • Purify the converted DNA using magnetic beads.

Protocol 2: Library Amplification and QC
  • PCR Amplification:

    • Set up a PCR reaction with the converted DNA, a high-fidelity polymerase, and primers that anneal to the ligated adapters.

    • Perform PCR for the number of cycles determined by qPCR titration.

  • Final Cleanup:

    • Purify the amplified library using magnetic beads to remove primers and enzymes.

  • Library Quality Control:

    • Quantify the final library using a fluorometric method (e.g., Qubit).

    • Assess the size distribution of the library using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). A successful library should show a distribution of fragments of the expected size with minimal to no adapter dimers.

QC Metric Acceptable Range Indication of a Problem if Outside Range
Final Library Yield > 2 nMLow yield may result in poor cluster density on the flow cell.
Adapter Dimer Percentage < 5%High percentage will lead to wasted sequencing reads.
Average Fragment Size 250-500 bp (platform dependent)Inconsistent fragment sizes can affect sequencing performance.

Table 2: Typical Quality Control Metrics for NGS Libraries

V. References

  • Clark, T. A., et al. (2011). Direct Detection and Sequencing of Damaged DNA Bases. Genome Integrity, 2(1), 10. [Link]

  • Frommer, M., et al. (1992). A genomic sequencing protocol that yields a positive display of 5-methylcytosine residues in individual DNA strands. Proceedings of the National Academy of Sciences, 89(5), 1827-1831. [Link]

  • Grigg, G. W. (1991). A genomic sequencing protocol that yields a positive display of 5-methylcytosine residues in individual DNA strands. ResearchGate. [Link]

  • Illumina, Inc. (2026). Adapter dimers causes, effects, and how to remove them. Illumina Knowledge. [Link]

  • Oakeley, E. J. (1999). DNA methylation analysis: a review of current methodologies. Pharmacology & Therapeutics, 84(3), 389-400.

  • QIAGEN. (n.d.). NGS library preparation. QIAGEN. [Link]

  • Raiber, E. A., et al. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. Accounts of Chemical Research, 47(9), 2849–2857. [Link]

  • Ravanat, J. L., et al. (2014). Chemical insights into oxidative and nitrative modifications of DNA. Molecules, 19(12), 20637-20661. [Link]

  • ResearchGate. (2020). Low library yield using Illumina True seq small RNA library prep? ResearchGate. [Link]

  • Song, C. X., et al. (2021). New sequencing methods for distinguishing DNA modifications. Oxford Cancer. [Link]

  • Vaisvila, R., et al. (2021). Direct enzymatic sequencing of 5-methylcytosine at single-base resolution. Nature Biotechnology, 39(10), 1257-1265. [Link]

Sources

Technical Support Center: Method Refinement for Quantitative Analysis of 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the quantitative analysis of 5-Nitrocytosine. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and established analytical principles. This center is designed to provide direct, actionable solutions to common challenges encountered during method development, validation, and routine analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of this compound.

Q1: What is this compound and why is its quantitative analysis critical?

This compound is a nitrated derivative of the nucleobase cytosine. Its quantification is of significant interest in several research areas. In toxicology and drug development, it can be a potential genotoxic impurity (PGI) or a metabolite, requiring sensitive detection at trace levels. Understanding its concentration is crucial for assessing safety and metabolic pathways. The synthesis of related compounds often involves intermediates like this compound, necessitating accurate monitoring for process optimization.[1][2]

Q2: What is the industry-standard technique for quantifying this compound in complex matrices?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[3] This technique offers unparalleled selectivity and sensitivity. HPLC separates this compound from other matrix components, while the tandem mass spectrometer provides definitive identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[3] This combination is essential for accurately measuring low concentrations in complex biological samples like plasma, urine, or cell lysates.[4]

Q3: What are the initial steps and critical parameters for developing a robust LC-MS/MS method for this compound?

Method development begins with understanding the analyte's physicochemical properties. This compound is a polar molecule. Key starting points include:

  • Column Choice: A reversed-phase C18 column is a common starting point, but for enhanced retention of polar compounds, a column with polar end-capping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be necessary.

  • Mobile Phase: A typical mobile phase consists of water and an organic solvent (acetonitrile or methanol) with an additive. Using 0.1% formic acid in both aqueous and organic phases is crucial as it promotes protonation ([M+H]⁺), leading to a stable and strong signal in positive electrospray ionization (ESI) mode.[5]

  • Ionization and MS/MS Tuning: Direct infusion of a pure this compound standard into the mass spectrometer is required to determine the optimal precursor ion (the protonated molecule) and its most stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).[6] This ensures the highest sensitivity and specificity.

Section 2: Troubleshooting Guide: Sample Preparation

Sample preparation is the most variable and often the most challenging part of the analytical workflow.[4] Errors at this stage directly impact data quality.

Q4: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?

Low and variable recovery is a common issue stemming from suboptimal extraction or analyte instability.

  • Causality: this compound, like many small molecules, can be lost through inefficient extraction, adsorption to labware, or degradation.[7] The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—must be carefully optimized. PPT is fast but often results in "dirtier" extracts with more matrix effects. LLE and SPE offer cleaner samples but require more development.

  • Troubleshooting Steps:

    • Evaluate Extraction Efficiency: Compare different SPE sorbents (e.g., mixed-mode cation exchange, reversed-phase). Ensure the pH during sample loading, washing, and elution is optimized for this compound's charge state.

    • Check for Adsorption: Use low-binding plasticware (e.g., polypropylene vials) for all sample and standard preparations, as glass surfaces can adsorb analytes.[7]

    • Assess Analyte Stability: this compound may be sensitive to pH, light, or temperature.[8] Perform stability tests in the sample matrix at various conditions (bench-top, freeze-thaw cycles, autosampler) to identify any degradation.[9][10] If instability is found, keep samples on ice, protect from light, and analyze them promptly after preparation.

    • Internal Standard (IS) is Key: The most effective way to correct for recovery variability is by using a stable isotope-labeled (SIL) internal standard (e.g., ¹³C,¹⁵N₂-5-Nitrocytosine). A SIL-IS behaves almost identically to the analyte during extraction and ionization, providing the most accurate correction for losses.[11]

Q5: I am observing significant matrix effects, particularly ion suppression. How can I diagnose and mitigate this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[12][13] This is a major challenge in LC-MS bioanalysis.[11][14]

  • Causality: Components like phospholipids, salts, and proteins can suppress the ESI signal by competing with the analyte for ionization or by altering the properties of the ESI droplets.[13]

  • Diagnostic Approach: A post-column infusion experiment is the definitive way to visualize matrix effects. A constant flow of this compound is infused into the LC outlet while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate regions of ion suppression.

  • Mitigation Strategies:

StrategyRationale & Explanation
Improve Sample Cleanup The most direct approach. Transition from protein precipitation to a more rigorous technique like SPE to remove interfering components before they enter the LC-MS system.[15]
Optimize Chromatography Modify the HPLC gradient to move the this compound peak away from regions of ion suppression identified in the post-column infusion experiment.[16]
Sample Dilution Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression. This is only feasible if the analyte concentration is high enough to remain above the limit of quantitation.
Use a Stable Isotope-Labeled IS This is the "gold standard" solution. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.[11]

Experimental Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (IS) Sample->Spike Accurate correction Extract Extraction (SPE, LLE, or PPT) Spike->Extract Evap Evaporation (Dry Down) Extract->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject LC HPLC Separation (e.g., C18 Column) Inject->LC MS Mass Spectrometry (ESI Source) LC->MS Elution Detect Detection (MRM) MS->Detect Ionization & Fragmentation Data Data Processing & Quantification Detect->Data Signal Acquisition

Caption: A typical bioanalytical workflow from sample receipt to final data analysis.

Section 3: Troubleshooting Guide: LC-MS/MS Analysis

Instrumental issues can mimic problems from sample preparation, so a systematic approach to troubleshooting is essential.

Q6: I am seeing poor peak shape (e.g., fronting, tailing, or splitting) for this compound. What should I investigate?

  • Causality: Peak shape problems usually point to chromatographic or sample-related issues. Tailing is often caused by secondary interactions with the column stationary phase or active sites in the flow path. Fronting can indicate column overloading. Peak splitting suggests a problem at the head of the column or an injection issue.

  • Troubleshooting Logic:

    • Check Reconstitution Solvent: Ensure the sample is reconstituted in a solvent that is weaker than (or matched to) the initial mobile phase. Injecting in a much stronger solvent will cause peak distortion.

    • Inspect the Column: A void at the head of the column is a common cause of peak splitting. This can be checked by reversing the column and running a standard. If the peak shape improves, the column is likely compromised.

    • Rule out Overloading: Inject a serial dilution of the standard. If the peak shape improves at lower concentrations, the original concentration was overloading the column.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For this compound, a low pH (e.g., using formic acid) is generally effective.

Q7: How do I select the optimal precursor and product ions for MRM analysis of this compound?

  • Causality: The choice of MRM transitions is the foundation of a selective and sensitive LC-MS/MS assay. The precursor ion is typically the protonated molecule ([M+H]⁺). Product ions are generated by fragmenting the precursor ion in the collision cell.[17][18] The most abundant and stable fragment should be used for quantification (quantifier), and a second fragment should be monitored for confirmation (qualifier).

  • Step-by-Step Protocol:

    • Calculate the exact mass of this compound (C₄H₄N₄O₃) and its protonated form.

    • Infuse a ~1 µg/mL solution of this compound standard directly into the mass spectrometer.

    • Acquire a full scan (Q1 scan) mass spectrum in positive ion mode to confirm the m/z of the precursor ion, [M+H]⁺.

    • Select this precursor ion and perform a product ion scan. This involves isolating the precursor in Q1, fragmenting it in the collision cell (q2) with an inert gas (e.g., argon), and scanning Q3 to see all the resulting fragments.

    • Identify the most intense, stable product ions from the spectrum. Avoid very low-mass fragments that may be less specific.

    • Create an MRM method using the precursor ion and at least two product ions. Optimize the collision energy for each transition to maximize signal intensity.

LC-MS/MS Troubleshooting Decision Tree

G Start Problem Observed: Low or No Signal CheckInfusion Infuse Standard Directly. Is signal present? Start->CheckInfusion CheckLC Inject Standard on LC-MS. Is peak present? CheckInfusion->CheckLC Yes MSSourceIssue Troubleshoot MS Source: - Check tuning/calibration - Clean source components - Verify gas/power supplies CheckInfusion->MSSourceIssue No CheckSample Inject Extracted Sample. Is peak present? CheckLC->CheckSample Yes LCPlumbingIssue Troubleshoot LC System: - Check for leaks/blockages - Verify mobile phase - Purge pump CheckLC->LCPlumbingIssue No SamplePrepIssue Troubleshoot Sample Prep: - Review extraction protocol - Check for analyte loss/degradation - Investigate matrix effects CheckSample->SamplePrepIssue No Success Problem Resolved CheckSample->Success Yes ColumnIssue Troubleshoot Column: - Condition/flush column - Check for degradation - Replace if necessary LCPlumbingIssue->ColumnIssue

Caption: A logical decision tree for diagnosing signal loss in an LC-MS/MS system.

Section 4: Data Analysis & Method Validation

A method is not reliable until it has been properly validated to prove it is fit for its intended purpose.[19][20]

Q8: How should I construct my calibration curve and what are the acceptance criteria?

  • Procedure: A calibration curve is generated by analyzing a series of calibration standards of known concentrations. A plot of the instrument response (analyte peak area / IS peak area) versus the nominal concentration is created.

  • Regression and Weighting: A linear regression is typically applied. For wide dynamic ranges, the variance is often greater at higher concentrations (heteroscedasticity). Therefore, a weighted linear regression (typically 1/x or 1/x²) should be used to ensure the curve is most accurate at the lower concentrations.[21]

  • Acceptance Criteria (typical):

    • Correlation Coefficient (r²): Should be ≥ 0.99.[5]

    • Calibration Points: At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ).[10]

    • The curve must bracket the concentrations of all unknown samples being analyzed.

Q9: What are the essential parameters to evaluate during a full method validation?

According to ICH Q2(R2) and other regulatory guidelines, a full validation must demonstrate the method's reliability.[21][22]

Validation ParameterDefinition and Purpose
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix from multiple sources.[19]
Linearity & Range The concentration range over which the method is accurate, precise, and linear.[21]
Accuracy The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at multiple concentrations (low, mid, high). Results should typically be within ±15% of nominal.[10]
Precision The degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day). The coefficient of variation (%CV) should typically be ≤15%.[10]
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision (typically ±20% accuracy and ≤20% %CV).[10]
Recovery The efficiency of the extraction process. Determined by comparing the response of an analyte spiked before extraction to one spiked after.
Matrix Effect The influence of matrix components on the analyte's signal. Assessed by comparing the response of an analyte in post-extraction matrix to its response in a neat solution.[11]
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).[23]

Section 5: Standard Protocols

Protocol 1: Preparation of Standard Solutions

  • Primary Stock (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard. Dissolve in a suitable solvent (e.g., DMSO, Methanol) in a 5 mL volumetric flask to achieve a final concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.[24]

  • Working Stock (10 µg/mL): Dilute the primary stock 1:100 with 50:50 acetonitrile:water.

  • Calibration Standards: Perform serial dilutions of the working stock to prepare calibration standards covering the desired analytical range (e.g., 1 to 1000 ng/mL). Prepare these in the same solvent used for final sample reconstitution.

Protocol 2: Example HPLC-MS/MS Parameters

ParameterSettingRationale
HPLC Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ESI.[25]
Mobile Phase B 0.1% Formic Acid in AcetonitrilePromotes protonation and elutes the analyte.
Flow Rate 0.4 mL/minTypical for UPLC systems.
Gradient 5% B to 95% B over 3 minutesA generic starting gradient; must be optimized.
Column Temp 40 °CImproves peak shape and reduces viscosity.[5]
Ionization Mode ESI PositiveThis compound contains basic nitrogens that readily accept a proton.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Specific m/z values must be determined experimentally.
Collision Energy To be optimized for each transitionMaximizes fragment ion intensity.

References

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Validation & Comparative

A Comparative Analysis of 5-Nitrocytosine and 5-Methylcytosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 5-Nitrocytosine (5-nC) and 5-Methylcytosine (5-mC), two modifications of the canonical DNA base cytosine. While 5-mC is a well-established epigenetic marker with profound implications in gene regulation and disease, 5-nC remains a largely unexplored entity within the realm of DNA biology. This document aims to bridge this knowledge gap by synthesizing the known properties of both molecules, offering a theoretical framework for their comparative effects on DNA, and providing detailed experimental protocols to empirically test these hypotheses. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the potential roles of 5-nC in biological systems.

Introduction: The Significance of Cytosine Modifications

The landscape of genetics has expanded beyond the sequence of the four canonical bases to embrace the "fifth" and "sixth" bases, 5-methylcytosine and its oxidized derivatives, which form the basis of epigenetics. These modifications, without altering the primary DNA sequence, profoundly influence gene expression, genomic stability, and cellular identity.[1][2][3] 5-Methylcytosine, the most studied epigenetic mark, is crucial for processes such as X-chromosome inactivation and genomic imprinting.[4][5] In contrast, this compound, a synthetic derivative, has primarily been explored in the context of medicinal chemistry. This guide will delve into a side-by-side comparison of these two molecules, highlighting their known characteristics and postulating their differential impacts on DNA structure and function.

Part 1: Physicochemical and Structural Properties

Chemical Structures

The fundamental difference between 5-nC and 5-mC lies in the substituent at the 5th position of the cytosine ring. 5-mC possesses an electron-donating methyl group (-CH₃), while 5-nC features a strongly electron-withdrawing nitro group (-NO₂). This seemingly subtle change has significant implications for the electronic properties and steric profile of the base.

Figure 1: Chemical structures of 5-Methylcytosine and this compound.

Synthesis

5-Methylcytosine: In biological systems, 5-mC is synthesized post-replicatively by DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosyl methionine (SAM) to the C5 position of cytosine, primarily within CpG dinucleotides.[4]

This compound: The synthesis of 5-nC is not known to occur naturally. Chemically, it can be synthesized by the nitration of cytosine using nitric acid.[6][7] This process introduces a nitro group at the 5th position of the cytosine ring.[7]

Part 2: Comparative Biological Implications: Knowns and Hypotheses

This section presents a comparative overview of the established biological roles of 5-mC and the hypothesized effects of 5-nC, based on chemical principles.

Feature5-Methylcytosine (5-mC)This compound (5-nC) (Hypothesized)
DNA Stability Generally considered a stable modification.[4]The strong electron-withdrawing nature of the nitro group may destabilize the N-glycosidic bond, potentially leading to increased rates of depurination. The bulky nitro group could also introduce steric clashes, locally distorting the DNA helix.
Protein Recognition Specifically recognized by a host of proteins, including methyl-CpG-binding domain (MBD) proteins and some transcription factors, leading to gene silencing.[5]Likely not recognized by MBD proteins due to significant differences in the electronic and steric properties of the nitro group compared to the methyl group. It may, however, be recognized by other proteins, or its presence could abrogate the binding of proteins that normally interact with unmodified cytosine.
Enzymatic Processing Faithfully replicated by DNA polymerases.[8] It is a poor substrate for some DNA repair enzymes but can be actively demethylated through oxidation by TET enzymes.[9]The effect on DNA polymerase fidelity is unknown. It is plausible that the altered base pairing properties could lead to an increased rate of misincorporation. It is unlikely to be a substrate for DNMTs or TET enzymes. It may be recognized and excised by DNA repair pathways that target bulky adducts or mismatched bases.
Mutagenicity Can undergo spontaneous deamination to form thymine, leading to C-to-T transition mutations.[10] Oxidation products of 5-mC, such as 5-formylcytosine, have been shown to be mutagenic.[11][12]Nitroaromatic compounds are known to be potentially mutagenic, often through the formation of DNA adducts after metabolic reduction of the nitro group. 5-nC could therefore be significantly more mutagenic than 5-mC.

Part 3: Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences between 5-nC and 5-mC, a series of biophysical and biochemical assays are proposed.

Experimental Workflow: Comparative Analysis

G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Biophysical & Biochemical Assays cluster_mutagenicity Cell-Based Assays Synthesis_C Unmodified Cytosine Tm_Analysis DNA Melting Temperature (Tm) Synthesis_C->Tm_Analysis Polymerase_Fidelity DNA Polymerase Fidelity Assay Synthesis_C->Polymerase_Fidelity Protein_Binding Protein Binding Affinity (EMSA) Synthesis_C->Protein_Binding Synthesis_5mC 5-Methylcytosine Synthesis_5mC->Tm_Analysis Synthesis_5mC->Polymerase_Fidelity Synthesis_5mC->Protein_Binding Synthesis_5nC This compound Synthesis_5nC->Tm_Analysis Synthesis_5nC->Polymerase_Fidelity Synthesis_5nC->Protein_Binding Ames_Test Ames Mutagenicity Test Synthesis_5nC->Ames_Test Data_Tm DNA Stability Data Tm_Analysis->Data_Tm Compare ΔTm Data_Fidelity Enzymatic Processing Data Polymerase_Fidelity->Data_Fidelity Compare Misincorporation Rates Data_Binding Protein Interaction Data Protein_Binding->Data_Binding Compare Kd values Data_Mutagenicity Mutagenicity Data Ames_Test->Data_Mutagenicity Assess Revertant Colonies

Figure 2: Experimental workflow for the comparative analysis of cytosine modifications.

Protocol 1: DNA Melting Temperature (Tm) Analysis

Objective: To compare the effect of 5-mC and 5-nC on the thermal stability of a DNA duplex.

Methodology:

  • Oligonucleotide Synthesis: Synthesize complementary 20-mer oligonucleotides with a central CpG or CnG context. One strand will contain either C, 5-mC, or 5-nC at the target position.

  • Duplex Annealing: Anneal the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased from 25°C to 95°C at a rate of 1°C/minute.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the first derivative of the melting curve. Compare the Tm values of the duplexes containing C, 5-mC, and 5-nC.

Expected Outcome: A significant decrease in the Tm for the 5-nC containing duplex compared to the C and 5-mC duplexes would suggest that 5-nC destabilizes the DNA double helix.

Protocol 2: DNA Polymerase Fidelity Assay

Objective: To assess the accuracy of nucleotide incorporation by a DNA polymerase opposite 5-mC and 5-nC in a template strand.

Methodology:

  • Template-Primer Design: Design a DNA template containing a single C, 5-mC, or 5-nC at a specific position. A fluorescently labeled primer is annealed upstream of this position.

  • Single-Nucleotide Incorporation Assay: Set up reactions containing the template-primer duplex, a DNA polymerase (e.g., Klenow fragment), and only one type of dNTP (dATP, dGTP, dCTP, or dTTP).

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel. The incorporation of a nucleotide will result in a +1 extension of the primer.

  • Quantification: Quantify the intensity of the extended and unextended primer bands to determine the efficiency of incorporation for each dNTP opposite the modified base.

  • Data Analysis: Calculate the misincorporation frequency for each modified base by comparing the incorporation of incorrect nucleotides to the correct nucleotide (dGTP).

Expected Outcome: An increased misincorporation frequency for 5-nC compared to 5-mC would indicate that 5-nC is a more mutagenic lesion during DNA replication.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

Objective: To compare the binding affinity of a methyl-CpG binding protein (e.g., MeCP2) to DNA containing 5-mC and 5-nC.

Methodology:

  • Probe Labeling: Synthesize double-stranded DNA probes (e.g., 30-bp) containing a central CpG, C(5-mC)G, or C(5-nC)G sequence. Label the probes with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reactions: Incubate the labeled probes with increasing concentrations of the purified methyl-binding protein in a suitable binding buffer.

  • Native Gel Electrophoresis: Separate the protein-DNA complexes from the free DNA on a non-denaturing polyacrylamide gel.

  • Visualization: Visualize the bands by autoradiography or fluorescence imaging.

  • Data Analysis: Quantify the fraction of bound probe at each protein concentration and determine the dissociation constant (Kd) to assess binding affinity.

Expected Outcome: A significantly higher Kd value for the 5-nC containing probe compared to the 5-mC probe would confirm the hypothesis that methyl-binding proteins do not recognize 5-nC.

Part 4: Potential Applications and Future Directions

The exploration of this compound in a biological context is in its infancy. However, its unique chemical properties suggest several potential avenues for research and application:

  • Probing DNA Repair Pathways: Due to its potential to create significant DNA distortion and act as a bulky adduct, 5-nC could be a valuable tool for studying the mechanisms of nucleotide excision repair and other DNA repair pathways.

  • Development of Novel Therapeutics: The potential mutagenicity and cytotoxic effects of 5-nC could be harnessed for the development of novel anticancer agents.[13] Its selective introduction into cancer cells could trigger cell death.

  • Biophysical Studies of DNA: Incorporating 5-nC into synthetic DNA can provide insights into the effects of strong electronic perturbations on DNA structure, dynamics, and interactions with other molecules.

Conclusion

This guide has provided a comprehensive comparative analysis of this compound and 5-Methylcytosine, blending established knowledge with scientifically grounded hypotheses. While 5-mC is a cornerstone of epigenetic research, 5-nC represents an uncharted territory with the potential to yield novel insights into DNA damage, repair, and mutagenesis. The experimental protocols detailed herein offer a clear roadmap for researchers to begin to unravel the biological significance of this intriguing cytosine modification. As we continue to explore the chemical diversity of the genome, a deeper understanding of modifications like 5-nC will undoubtedly open new frontiers in molecular biology and drug discovery.

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  • Balasubramanian, S., et al. (2019). Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA. Angewandte Chemie International Edition, 58(51), 18371–18375. [Link]

  • Rill, A., et al. (2023). Imaging-Based In Situ Analysis of 5-Methylcytosine at Low Repetitive Single Gene Loci with Transcription-Activator-Like Effector Probes. ACS Chemical Biology, 18(2), 335–343. [Link]

  • Organic Chemistry Explained. (2023, January 26). Five Important Papers in Organic Synthesis (January 2023) [Video]. YouTube. [Link]

  • Betz, U. A., et al. (2016). 5-methylcytosine-sensitive variants of Thermococcus kodakaraensis DNA polymerase. Nucleic Acids Research, 44(20), 9854–9863. [Link]

  • Makarova, A. V., et al. (2024). Methylation and hydroxymethylation of cytosine alter activity and fidelity of translesion DNA polymerases. DNA Repair, 137, 103712. [Link]

Sources

Navigating the Landscape of DNA Damage: A Comparative Guide to Biomarker Validation, Featuring a Hypothetical Exploration of 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise measurement of DNA damage is paramount. It informs our understanding of disease pathogenesis, toxicological profiles of novel compounds, and the efficacy of therapeutic interventions. While a suite of established biomarkers for DNA damage exists, the quest for novel, more specific, and sensitive markers is a continuous endeavor. This guide provides a comparative analysis of established DNA damage markers and embarks on a theoretical exploration of 5-Nitrocytosine (5-NC) as a potential, yet unvalidated, biomarker. By dissecting the principles of biomarker validation, we will outline a hypothetical roadmap for assessing the utility of 5-NC, thereby offering a framework for the validation of any novel DNA damage marker.

The Known and the Novel: A Comparative Overview of DNA Damage Markers

The cellular genome is under constant assault from both endogenous and exogenous agents, leading to a variety of DNA lesions. The choice of a biomarker to quantify this damage depends on the specific type of damage, the experimental system, and the analytical capabilities available.

Biomarker/AssayType of Damage DetectedPrincipleAdvantagesLimitations
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) Oxidative DNA damageChromatographic (LC-MS/MS, GC-MS) or immunological (ELISA) detection of the oxidized guanine nucleoside.High specificity for oxidative stress; quantitative and sensitive.[1][2]Susceptible to artifactual oxidation during sample preparation; requires sophisticated equipment.[3][4]
γH2AX Assay DNA Double-Strand Breaks (DSBs)Immunocytochemical detection of phosphorylated histone H2AX (γH2AX) foci at the site of DSBs.[5]Highly sensitive for DSBs; allows for single-cell analysis and visualization of damage.[3]Indirect measure of DNA damage; signal can be influenced by cell cycle and apoptosis.[6]
Comet Assay (Single Cell Gel Electrophoresis) DNA Strand Breaks (Single and Double) and Alkali-Labile SitesElectrophoresis of single cells embedded in agarose; damaged DNA migrates out of the nucleus, forming a "comet tail".[7]Detects a broad range of DNA damage in individual cells; relatively inexpensive.[7]Semi-quantitative; can be subject to high inter-laboratory variability.[6]
This compound (5-NC) (Hypothetical) Nitrosative/Nitrative DNA damageHypothesized to be detected by LC-MS/MS or specific antibodies.Potentially a specific marker for damage induced by reactive nitrogen species.Not yet identified or validated as a DNA damage product in vivo.

A Theoretical Framework for the Emergence of this compound as a DNA Damage Marker

While not yet established, the formation of this compound in DNA is chemically plausible under conditions of nitrosative stress, a key feature of chronic inflammation and various pathological states.[8]

Proposed Mechanism of this compound Formation

Reactive Nitrogen Species (RNS), such as peroxynitrite (ONOO⁻), are potent agents of DNA damage.[7] Peroxynitrite and its decomposition products are known to nitrate other biomolecules, most notably guanine to form 8-nitroguanine.[7] A similar reaction could occur at the C5 position of cytosine, which is susceptible to electrophilic attack.

graph TD; A[Reactive Nitrogen Species (e.g., Peroxynitrite)] --> B{Nitration}; B --> C[Cytosine in DNA]; C --> D[this compound]; subgraph DNA Damage D end style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF
Figure 1: Hypothetical pathway for the formation of this compound.

The rationale for investigating 5-NC stems from the known reactivity of the C5 position of pyrimidines and the established ability of RNS to induce nitration of nucleobases.

A Roadmap for Validation: Transforming a Hypothesis into a Reliable Biomarker

The validation of any new biomarker is a rigorous process that establishes its analytical performance and biological relevance. The following outlines a hypothetical, yet scientifically grounded, workflow for the validation of this compound as a DNA damage marker.

Phase 1: Analytical Validation - Can We Reliably Detect It?

The first and most critical step is the development of a robust and sensitive analytical method for the detection and quantification of 5-NC in biological matrices.

Experimental Protocol: Quantification of this compound in DNA by LC-MS/MS

  • Synthesis of a this compound Standard: A certified reference standard of this compound and its stable isotope-labeled internal standard (e.g., ¹⁵N₃, ¹³C₁-5-nitrocytosine) must be chemically synthesized and purified. This is essential for accurate quantification.

  • DNA Isolation: Extract genomic DNA from cells or tissues under conditions that minimize artifactual DNA damage. This typically involves the use of antioxidants and metal chelators.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances from the DNA hydrolysate.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution to separate this compound from other nucleosides.

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native 5-NC and the internal standard will be monitored for highly selective and sensitive quantification.[2]

  • Method Validation: The developed LC-MS/MS method must be rigorously validated according to established guidelines, assessing for:

    • Linearity: The range over which the measured signal is directly proportional to the analyte concentration.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of 5-NC that can be reliably detected and quantified.

    • Accuracy and Precision: Assessed by analyzing samples spiked with known amounts of the 5-NC standard.

    • Selectivity: Ensuring that the signal is from 5-NC and not from other interfering compounds.

    • Matrix Effects: Evaluating the influence of the biological matrix on the ionization of 5-NC.

graph LR; A[DNA Sample] --> B{DNA Isolation}; B --> C{Enzymatic Hydrolysis}; C --> D{Sample Cleanup (SPE)}; D --> E[LC-MS/MS Analysis]; E --> F[Data Analysis & Quantification]; subgraph Analytical Workflow A; B; C; D; E; F; end style F fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
Figure 2: Analytical workflow for this compound detection.
Phase 2: Biological Validation - Is It a Relevant Marker of Damage?

Once a reliable analytical method is in place, the next phase is to demonstrate that the formation of 5-NC is indeed a consequence of DNA damage and that its levels correlate with the extent of damage.

Key Experiments for Biological Validation:

  • In Vitro Studies:

    • Objective: To demonstrate the formation of 5-NC in isolated DNA upon exposure to nitrating agents.

    • Methodology:

      • Treat purified calf thymus DNA with various concentrations of a nitrating agent (e.g., peroxynitrite).

      • Include appropriate controls (untreated DNA, DNA treated with decomposed peroxynitrite).

      • Quantify the levels of 5-NC using the validated LC-MS/MS method.

    • Expected Outcome: A dose-dependent increase in 5-NC levels with increasing concentrations of the nitrating agent.

  • Cell-Based Assays:

    • Objective: To demonstrate the formation of 5-NC in a cellular context following exposure to nitrosative stress.

    • Methodology:

      • Culture a suitable cell line (e.g., macrophages stimulated to produce RNS, or cells treated with a nitric oxide donor).

      • Expose the cells to the stressor for varying durations and at different concentrations.

      • Isolate genomic DNA and quantify 5-NC levels.

      • Concurrently, measure cell viability to distinguish between DNA damage and cytotoxicity.

      • Compare the formation of 5-NC with an established marker of nitrosative damage, such as 8-nitroguanine.

    • Expected Outcome: A time- and dose-dependent increase in cellular 5-NC levels, which correlates with the levels of other nitrosative damage markers.

  • Investigating Mutagenicity:

    • Objective: To determine if the presence of 5-NC in a DNA template leads to mutations during DNA replication.

    • Methodology:

      • Synthesize an oligonucleotide containing a site-specific 5-NC lesion.

      • Incorporate this oligonucleotide into a shuttle vector.

      • Transfect the vector into mammalian cells.

      • After replication, recover the progeny plasmids and sequence the region of interest to identify the type and frequency of mutations.

    • Expected Outcome: Determination of the mutagenic potential and signature of 5-NC, which is crucial for understanding its biological significance.

graph TD; A[Induction of Nitrosative Stress] --> B{Cellular Response}; B --> C[DNA Damage]; C --> D{Formation of this compound}; D --> E{DNA Replication}; E --> F[Mutation]; subgraph Biological Consequences D; E; F; end style F fill:#F1F3F4,stroke:#333,stroke-width:2px,color:#202124
Figure 3: Potential biological impact of this compound.

Comparing the Hypothetical 5-NC to Established Markers: A Forward Look

Assuming successful validation, how would this compound compare to the "gold standard" markers?

Feature8-oxodGγH2AXComet AssayThis compound (Hypothetical)
Specificity Oxidative StressDouble-Strand BreaksGeneral Strand BreaksPotentially high for Nitrosative/Nitrative Stress
Quantification Quantitative (LC-MS/MS)Semi-quantitative (foci counting)Semi-quantitative (tail moment)Potentially quantitative (LC-MS/MS)
Sensitivity HighVery HighModerate to HighTo be determined, but likely high with LC-MS/MS
Biological Insight Indicates oxidative burdenSignals a severe form of DNA damageGeneral measure of genotoxicityCould provide a specific measure of RNS-induced damage
Throughput ModerateHigh (with automated imaging)ModerateModerate (dependent on sample preparation)

Conclusion

The validation of a novel DNA damage biomarker is a multi-faceted process that demands a combination of sophisticated analytical chemistry and rigorous biological investigation. While this compound remains a hypothetical marker at present, the exploration of its potential provides a valuable case study in the principles of biomarker validation. The roadmap outlined here, from the initial development of a reliable detection method to the comprehensive assessment of its biological relevance, serves as a universal guide for researchers and drug development professionals seeking to identify and validate the next generation of DNA damage biomarkers. Such endeavors are crucial for advancing our ability to diagnose and treat diseases rooted in genomic instability.

References

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  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). Measurement of DNA oxidation in human cells by chromatographic and enzymatic methods. Free Radical Biology and Medicine, 34(8), 1089-1099.
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  • Gedik, C. M., & Collins, A. (2005). Comparing the comet assay and the micronucleus test for measurement of DNA damage in human lymphocytes. Mutagenesis, 20(3), 221-226.
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  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2005). Comparative analysis of baseline 8-oxo-7, 8-dihydroguanine in mammalian cell DNA, by different methods in different laboratories: an approach to consensus. Carcinogenesis, 26(7), 1251-1259.
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A Researcher's Guide to Fluorescent Nucleosides: The Photostability of 5-Nitrocytosine in Context

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of nucleic acid research, fluorescent nucleoside analogues (FNAs) are indispensable tools.[1] They serve as minimally perturbative probes to illuminate the structure, dynamics, and interactions of DNA and RNA.[2][3] The utility of an FNA, however, is fundamentally dictated by its photophysical properties, paramount among which is photostability. An ideal probe must withstand prolonged light exposure to enable advanced applications like single-molecule spectroscopy and live-cell imaging.

This guide provides an in-depth comparison of the photostability of 5-Nitrocytosine against other widely used fluorescent nucleosides. We will delve into the mechanistic underpinnings of photostability, present comparative data, and provide a validated experimental protocol for researchers to assess this critical parameter in their own work.

Understanding Photostability: More Than Just Brightness

The performance of a fluorescent probe is often simplified to its "brightness," a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[4] However, for many applications, the crucial metric is photostability—the molecule's resilience to irreversible photochemical destruction (photobleaching) upon excitation.[5]

Photobleaching occurs when the excited fluorophore, instead of relaxing by emitting a photon, enters a reactive state (like a triplet state) that can lead to chemical reactions with its environment (e.g., with molecular oxygen) or undergo internal rearrangements, rendering it permanently non-fluorescent.[6][7] A higher photostability means a longer observation window and more photons collected before the signal is lost.

GS Ground State (S₀) ES Excited Singlet State (S₁) GS->ES Light Absorption (Excitation) ES->GS Fluorescence (Desired Pathway) TS Excited Triplet State (T₁) ES->TS Intersystem Crossing invis1 ES->invis1 Non-Radiative Decay (e.g., Internal Conversion) TS->GS Phosphorescence (Slow) invis2 TS->invis2 Reaction with O₂ (ROS Generation) PB Photobleached State (Non-fluorescent) invis1->GS invis2->PB

Diagram 1: Key photophysical pathways influencing fluorescence and photobleaching.

The Case of this compound: An Electron-Withdrawing Quencher

The defining feature of this compound is the nitro (-NO₂) group at the 5th position of the pyrimidine ring. From a photophysical standpoint, this is highly significant. The nitro group is a potent electron-withdrawing group, a characteristic known to create efficient pathways for non-radiative decay, thereby quenching fluorescence.[8][9]

While direct, published data on the fluorescence quantum yield and photobleaching rate of this compound is scarce, its chemical structure strongly predicts poor performance as a fluorophore. In many molecular systems, the presence of a nitro group leads to the complete termination of fluorescence.[9] This is because the excited state energy is rapidly dissipated through non-emissive channels, often involving charge-transfer states, preventing the emission of a photon.[8] A related analogue, tCnitro, is reported to be fluorescent only in less dipolar solvents, suggesting that in aqueous biological buffers, its fluorescence would be minimal.[10]

Key Comparators: A Spectrum of Photostability

To contextualize the properties of this compound, we compare it to three classes of well-characterized and widely used fluorescent nucleosides.

2-Aminopurine (2AP)

As an isomer of adenine, 2-aminopurine is one of the oldest and most studied FNAs.[11][12] It is valued for its sensitivity to the local environment.

  • Strengths: 2AP has a high fluorescence quantum yield (Φf ≈ 0.68) in aqueous solution.[12] Its fluorescence is strongly quenched when stacked with other bases in a DNA or RNA duplex, making it an excellent probe for conformational changes, such as DNA melting or protein binding that disrupts the helix.[11][12]

  • Limitations: Its high sensitivity is also a drawback; the very stacking that defines nucleic acid structure quenches its signal, making it poorly suited for simply reporting the presence of a labeled strand. Furthermore, its emission is in the near-UV (~370 nm), which can overlap with cellular autofluorescence.[12]

Tricyclic Cytosine Analogues (tC Family)

This class of FNAs, including tC and tCO, represents a significant advancement. Their rigid, extended aromatic system was designed to overcome the limitations of earlier probes.

  • Strengths: The defining feature of the tC family is its exceptional photostability and high quantum yield (Φf ≈ 0.2) that is largely unaffected by incorporation into a DNA duplex.[13][14] Unlike 2AP, tC remains brightly fluorescent when base-paired and stacked, making it an ideal, stable label.[13] This robust fluorescence is attributed to a molecular design that minimizes non-radiative decay pathways, even in the confined environment of a DNA helix.[10][15]

  • Limitations: While broadly applicable, their properties can still be modulated by the local environment, and derivatization is often required to tune their solvent sensitivity or emission wavelengths for specific applications.[15][16]

Advanced Push-Pull Analogues (e.g., ABN)

Recent designs have focused on creating exceptionally bright and photostable probes for demanding single-molecule studies. ABN, a nucleoside analogue incorporating a push-pull electronic system common in bright organic dyes, is a prime example.

  • Strengths: ABN exhibits a very high quantum yield (up to 0.53 in duplex DNA) and a large extinction coefficient, making it the brightest known FNA within a DNA duplex.[17] It possesses excellent photostability, enabling robust single-molecule detection with both one- and two-photon excitation.[17][18]

  • Limitations: As a more recently developed and structurally complex molecule, its synthesis and incorporation can be more challenging and costly than more established analogues like 2AP.

Quantitative Comparison of Photophysical Properties

The table below summarizes key photophysical parameters for the discussed nucleosides. The stark contrast highlights the unsuitability of this compound for fluorescence applications.

Nucleoside Analogue Ex. Max (λex, nm) Em. Max (λem, nm) Quantum Yield (Φf) Key Photostability Characteristic Reference(s)
This compound ~340N/APresumed << 0.01Expected to be non-fluorescent due to nitro group quenching.[9][19]
2-Aminopurine (2AP) ~305~3700.68 (free)High intrinsic quantum yield, but severely quenched by base stacking.[11][12]
Tricyclic Cytosine (tC) ~350~4000.16 - 0.21 (in duplex)High and stable fluorescence, largely independent of neighboring bases.[13][14]
ABN ~470~5400.50 - 0.53 (in duplex)Excellent photostability and brightness, suitable for single-molecule detection.[17][18]

Experimental Protocol: Measuring Photobleaching Rate

To ensure trustworthiness and provide a practical tool, this section details a self-validating protocol for comparing the photostability of fluorescent nucleosides incorporated into oligonucleotides. The core principle is to measure the decay of fluorescence intensity under constant, controlled illumination.

Objective: To determine the photobleaching half-life (t1/2) of a fluorescently labeled oligonucleotide.

Materials:

  • Fluorescence spectrophotometer or fluorescence microscope with a stable light source (e.g., Xenon lamp, laser) and a sensitive detector (PMT or camera).

  • Quartz cuvettes (for spectrophotometer) or appropriate microscope slides/coverslips.

  • Oligonucleotides:

    • Test Sample: Oligo containing the FNA of interest (e.g., tC).

    • Reference Sample: Oligo containing a well-characterized FNA (e.g., 2AP).

    • Dark Control: An identical aliquot of the test sample, kept in the dark.

  • Buffer: Appropriate, filtered, and degassed biological buffer (e.g., PBS, Tris-HCl). Oxygen scavengers can be added to assess the role of ROS.[7]

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis P1 Dissolve labeled oligo in degassed buffer to working concentration (e.g., 100 nM) P2 Prepare three aliquots: Test, Reference, Dark Control P1->P2 P3 Transfer Test and Reference samples to cuvettes/slides P2->P3 A1 Place Test sample in instrument P3->A1 A2 Set excitation/emission λ and detector settings A1->A2 A3 Record initial fluorescence intensity (I₀) at t=0 A2->A3 A4 Begin continuous illumination with excitation light A3->A4 A5 Record fluorescence intensity (I) at fixed time intervals (e.g., every 10s for 10-30 min) A4->A5 D1 Measure intensity of Dark Control (should be ≈ I₀) A5->D1 D2 Plot normalized intensity (I/I₀) vs. Time D1->D2 D3 Fit data to a single exponential decay curve: I(t) = A * exp(-kt) D2->D3 D4 Calculate photobleaching rate constant (k) and half-life (t₁/₂ = ln(2)/k) D3->D4

Sources

A Researcher's Guide to High-Fidelity Methylation Analysis: Conventional Bisulfite Sequencing vs. Modern Gentle Conversion Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for an Unblemished Epigenome

DNA methylation, primarily the addition of a methyl group to the 5th carbon of a cytosine residue (5-methylcytosine or 5mC), is a cornerstone of epigenetic regulation. This modification is critical for a vast array of biological processes, from embryonic development and cellular differentiation to the silencing of transposable elements. Aberrant 5mC patterns are a hallmark of numerous diseases, most notably cancer, making DNA methylation a potent biomarker for early diagnosis, prognosis, and therapeutic monitoring[1][2].

For decades, the "gold standard" for mapping these crucial epigenetic marks at single-base resolution has been bisulfite sequencing (BS-Seq)[1][2]. This chemical method exploits the differential reactivity of methylated and unmethylated cytosines to sodium bisulfite. However, the harsh chemical and temperature conditions required for this conversion inflict significant damage upon the DNA template, a critical drawback that can compromise data quality and limit its application, especially with precious, low-input, or degraded samples like cell-free DNA (cfDNA) and formalin-fixed paraffin-embedded (FFPE) tissues[1][2].

This limitation has catalyzed a revolution in methylation analysis, leading to the development of advanced, gentler methods that preserve DNA integrity while delivering superior data quality. This guide provides an in-depth, objective comparison between the traditional, harsh bisulfite conversion and the modern standard-bearer for gentle conversion: enzymatic methyl-sequencing (EM-seq).

A Note on Terminology: While the topic specified "5-Nitrocytosine sequencing," this term does not correspond to a widely recognized or commercially available method for methylation analysis. This guide interprets the query's intent to compare the harsh, chemical-based bisulfite method with a milder, more advanced alternative. We will therefore focus on the leading enzymatic and improved chemical methods that directly address the shortcomings of traditional bisulfite treatment.

Pillar 1: The Benchmark - Conventional Bisulfite Sequencing (BS-Seq)

Bisulfite sequencing has been the workhorse of epigenomics, providing foundational insights into the methylome. Understanding its mechanism is key to appreciating both its power and its pitfalls.

The Chemistry of Conversion

The process relies on the chemical deamination of cytosine to uracil[3][4]. The mechanism involves three main steps:

  • Sulfonation: Sodium bisulfite adds across the 5-6 double bond of an unmethylated cytosine.

  • Hydrolytic Deamination: The resulting cytosine-6-sulfonate intermediate is susceptible to hydrolysis, which removes the amino group at the C4 position, yielding a uracil-6-sulfonate.

  • Desulfonation: Under alkaline conditions, the sulfonate group is removed, leaving uracil (U).

Crucially, the methyl group at the C5 position in 5-methylcytosine sterically hinders the initial sulfonation step, making it highly resistant to this conversion process[4]. During subsequent PCR amplification, uracil is read as thymine (T), while the protected 5mC is read as cytosine (C). By comparing the sequenced reads to the reference genome, every C-to-T conversion pinpoints a site that was unmethylated in the original sample[5][6].

Standard BS-Seq Workflow

The harsh bisulfite treatment is a central, and problematic, step in an otherwise standard next-generation sequencing (NGS) library preparation workflow.

Figure 1: Conventional Bisulfite Sequencing Workflow.
The Inherent Drawbacks: A Compromise on Integrity

The primary limitation of BS-Seq is the severe DNA damage induced by the conversion chemistry.

  • DNA Degradation and Loss: The requisite low pH and high temperatures (incubation for hours) for efficient conversion lead to depurination and subsequent DNA strand breaks[1]. This fragmentation results in significant sample loss (often >90%), creating a major bottleneck for samples that are already fragmented or low in quantity, such as cfDNA from liquid biopsies or DNA from FFPE tissues[1][2][7]. This damage leads to libraries with low complexity (high duplication rates) and smaller insert sizes.

  • GC Bias and Incomplete Conversion: The harsh treatment can lead to the preferential loss of GC-poor regions. Furthermore, certain genomic contexts, particularly those with high GC content, can be resistant to complete conversion, leading to an overestimation of methylation levels (false positives)[1][2].

  • Inability to Distinguish 5mC and 5hmC: Standard bisulfite sequencing cannot differentiate between 5mC and its oxidized form, 5-hydroxymethylcytosine (5hmC), as both are protected from conversion[8][9][10]. Distinguishing them requires additional, complex protocols like oxidative bisulfite sequencing (oxBS-seq), which involves subtracting results from two separate experiments, increasing cost, complexity, and potential for error[8][10].

Pillar 2: The Gentle Revolution - Enzymatic Methyl-seq (EM-seq)

To overcome the destructive nature of bisulfite treatment, enzymatic methods were developed. EM-seq has emerged as the leading alternative, using a series of enzymatic reactions under physiological conditions to achieve the same C-to-U conversion without damaging the DNA.

A Two-Step Enzymatic Cascade

EM-seq employs a clever enzymatic system to protect methylated cytosines while converting unmethylated cytosines.

  • Protection of 5mC and 5hmC: The TET2 enzyme first oxidizes 5mC and 5hmC to higher oxidized forms (5fC and 5caC). This enzymatic step effectively "marks" the methylated cytosines for protection.

  • Conversion of Cytosine: A highly specific deaminase enzyme (APOBEC) then targets and deaminates only the unmodified cytosine residues, converting them to uracil.

This entire process occurs in a single tube reaction under mild, physiological buffer conditions, completely avoiding the harsh chemical and thermal stresses of bisulfite treatment.

EM-seq Workflow

The EM-seq workflow integrates these gentle enzymatic steps, preserving the integrity of the DNA from start to finish.

Figure 2: Enzymatic Methyl-seq (EM-seq) Workflow.
The Advantages of a Gentle Hand

By replacing harsh chemistry with specific enzymes, EM-seq provides profound benefits for data quality and experimental success.

  • Superior DNA Integrity and Yield: Operating at neutral pH and physiological temperatures prevents DNA degradation. This results in significantly higher library yields and complexity, especially from low-input samples[1][11][12]. Larger DNA fragments are preserved, leading to longer insert sizes and more comprehensive genome coverage.

  • Uniform Conversion and Reduced Bias: The enzymatic reactions are not influenced by GC content in the same way as bisulfite conversion. This leads to more uniform coverage across the genome, virtually eliminating GC bias and providing a more accurate representation of the true methylome[1][11].

  • High Conversion Efficiency: The enzymatic process achieves highly efficient conversion of unmethylated cytosines (>99.5%), leading to lower background noise and more accurate methylation calls.

Head-to-Head Performance: A Data-Driven Comparison

The theoretical advantages of gentle conversion methods are borne out by experimental data. Newer, "ultra-mild" bisulfite sequencing (UMBS-seq) protocols have been developed to reduce DNA damage compared to conventional bisulfite (CBS-seq), but enzymatic methods still demonstrate superior performance, particularly with challenging samples[1][11][12].

Table 1: Library Quality & Yield Comparison
Performance MetricConventional BS-Seq (CBS-seq)Enzymatic Methyl-seq (EM-seq)Ultra-Mild BS-Seq (UMBS-seq)Advantage
Typical DNA Input 50 ng - 1 µg10 pg - 200 ng10 pg - 200 ngEM-seq / UMBS-seq
Library Yield (from low input) LowHighHigherEM-seq / UMBS-seq
Library Complexity (Duplication Rate) Low (High Duplication)High (Low Duplication)High (Low Duplication)EM-seq / UMBS-seq
DNA Insert Size Preservation Poor (Significant Reduction)ExcellentGoodEM-seq
(Data synthesized from findings in recent comparative studies[1][11][12])
Table 2: Data Accuracy & Coverage Comparison
Performance MetricConventional BS-Seq (CBS-seq)Enzymatic Methyl-seq (EM-seq)Ultra-Mild BS-Seq (UMBS-seq)Advantage
Conversion Efficiency (C to U) ~99% (variable)>99.5%>99.5%EM-seq / UMBS-seq
False Positive Rate HigherLowerLowerEM-seq / UMBS-seq
GC Bias PronouncedNegligibleLowEM-seq
CpG Sites Detected (from cfDNA) LowerHigherHigherEM-seq / UMBS-seq
(Data synthesized from findings in recent comparative studies[1][2][11])

Application Focus: Choosing the Right Tool for the Job

The choice between methods hinges on the sample type and the scientific question.

Figure 3: Method Selection Logic.
  • cfDNA and FFPE Samples: For these precious, fragmented, and often low-quantity samples, gentle conversion methods like EM-seq are strongly recommended . The minimal DNA degradation is essential to generate complex libraries that accurately represent the starting material[1][13][14].

  • Low-Input Studies: When working with single cells, micro-dissected tissues, or other low-input sources, EM-seq provides a clear advantage due to its significantly higher library conversion efficiency, maximizing the data obtained from minimal starting material[11][12].

  • High-Quality Genomic DNA: For studies where large amounts of high-molecular-weight gDNA are available, conventional bisulfite sequencing can still be a viable and more cost-effective option. However, researchers must be aware of the potential for GC bias and the need for higher sequencing depth to compensate for lower library complexity.

Experimental Protocols

The following are generalized, step-by-step methodologies for whole-genome library preparation. Commercial kits are highly recommended and their specific protocols should always be followed.

Protocol 1: Generalized Conventional Whole-Genome Bisulfite Sequencing (WGBS)
  • DNA Fragmentation: Shear genomic DNA to the desired size (e.g., 200-400 bp) using sonication or enzymatic methods.

  • End Repair and dA-Tailing: Repair DNA ends to make them blunt and add a single adenine to the 3' ends.

  • Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments. These adapters contain 5mC instead of C to protect them from bisulfite conversion.

  • Bisulfite Conversion: Treat the adapter-ligated DNA with a sodium bisulfite conversion reagent. This step typically involves a long incubation (2-16 hours) at cycling temperatures (e.g., 98°C for denaturation, 64°C for conversion).

  • Desalination & Desulfonation: Clean up the converted DNA to remove bisulfite and perform desulfonation using an alkaline solution.

  • PCR Amplification: Amplify the converted library using a high-fidelity polymerase to generate sufficient material for sequencing. The number of cycles should be minimized to reduce bias.

  • Library Quantification and Sequencing: Quantify the final library and sequence on an appropriate platform.

Protocol 2: Generalized Enzymatic Methyl-seq (EM-seq)
  • DNA Fragmentation: Shear genomic DNA to the desired size.

  • End Repair and dA-Tailing: Repair DNA ends and add a single adenine to the 3' ends.

  • Adapter Ligation: Ligate standard sequencing adapters (unmethylated cytosines are acceptable).

  • Enzymatic Conversion:

    • Add the EM-seq enzyme mix (containing TET2) and necessary cofactors to the adapter-ligated DNA. Incubate to allow for oxidation of 5mC and 5hmC.

    • Add the deaminase (APOBEC) to the same reaction and incubate to convert unmethylated cytosines to uracils.

  • Library Cleanup: Purify the enzymatically converted DNA using magnetic beads.

  • PCR Amplification: Amplify the library using a high-fidelity polymerase. Due to higher conversion efficiency, fewer PCR cycles are often needed compared to BS-Seq.

  • Library Quantification and Sequencing: Quantify the final library and sequence.

Conclusion and Future Outlook

While conventional bisulfite sequencing laid the groundwork for DNA methylation analysis, its significant drawbacks—most notably DNA degradation—represent a critical compromise in data quality. The development of gentle enzymatic methods like EM-seq marks a paradigm shift, enabling researchers to analyze the methylome with unprecedented accuracy and sensitivity, especially from challenging clinical samples like cfDNA and FFPE tissues.

For researchers and drug development professionals, the choice is clear: when sample integrity is paramount and the highest data quality is required, enzymatic conversion is the superior method. As the field moves towards ever-more-sensitive applications, such as the detection of minimal residual disease or early cancer screening via liquid biopsy, the gentle-handed approach of enzymatic conversion will not just be an alternative, but a necessity for robust and reliable results.

References

  • CD Genomics. (n.d.). 5mC and 5hmC Sequencing Methods and The Comparison. Retrieved from [Link]

  • Liu, Y., et al. (2019). Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution. Nature Communications. Available at: [Link]

  • bioRxiv. (2025). Ultra-mild bisulfite outperforms existing methods for 5-methylcytosine detection with low input DNA. bioRxiv. Available at: [Link]

  • ResearchGate. (2025). Ultra-mild bisulfite outperforms existing methods for 5-methylcytosine detection with low input DNA. ResearchGate. Available at: [Link]

  • Booth, M. J., et al. (2013). Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine. Nature Protocols. Available at: [Link]

  • Nestor, C., et al. (2010). Enzymatic Approaches and Bisulfite Sequencing Cannot Distinguish Between 5-Methylcytosine and 5-Hydroxymethylcytosine in DNA. BioTechniques. Available at: [Link]

  • Nature Communications. (2025). Ultra-mild bisulfite outperforms existing methods for 5-methylcytosine detection with low input DNA. Nature Communications. Available at: [Link]

  • JoVE. (2022). Enhanced Reduced Representation Bisulfite Sequencing for Assessment of DNA Methylation. JoVE. Available at: [Link]

  • PubMed. (2013). Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine. PubMed. Available at: [Link]

  • National Institutes of Health. (2025). Ultra-mild bisulfite outperforms existing methods for 5-methylcytosine detection with low input DNA. National Institutes of Health. Available at: [Link]

  • Vaisvila, R., et al. (2021). Direct enzymatic sequencing of 5-methylcytosine at single-base resolution. Nature Biotechnology. Available at: [Link]

  • Oakes, C. C., et al. (2014). Comparison and quantitative verification of mapping algorithms for whole-genome bisulfite sequencing. Nucleic Acids Research. Available at: [Link]

  • Illumina, Inc. (n.d.). Bisulfite Sequencing (BS-Seq)/WGBS. Retrieved from [Link]

  • CD Genomics. (n.d.). Bisulfite Sequencing: Introduction, Features, Workflow, and Applications. Retrieved from [Link]

  • Fernandez-Jimenez, N., et al. (2025). Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods. Clinical Epigenetics. Available at: [Link]

  • Wikipedia. (n.d.). Deamination. Retrieved from [Link]

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A Comparative Guide to the Enzymatic Processing of 5-Nitrocytosine: A Hypothetical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Role of 5-Nitrocytosine in Biological Systems

In the landscape of molecular biology and drug development, modified nucleobases are of profound interest. This compound, a derivative of the canonical DNA and RNA base cytosine, presents a compelling case for investigation. The introduction of a nitro group at the 5-position dramatically alters the electronic and steric properties of the pyrimidine ring, suggesting a high potential for unique biological activities and therapeutic applications.[1] Specifically, its structural similarity to other 5-substituted cytosines, which are key players in epigenetics, and the presence of a reducible nitro group, a common feature in prodrugs, position this compound at the crossroads of multiple enzymatic pathways.[2][3][4]

This guide provides a comparative framework for studying the enzymatic processing of this compound. As direct comparative studies on this specific molecule are not yet prevalent in the literature, we will present a hypothetical analysis grounded in the known functions of three key enzyme classes: Cytosine Deaminases , DNA Glycosylases , and Nitroreductases . We will explore the theoretical basis for the interaction of each enzyme class with this compound, propose detailed experimental protocols for a comparative analysis, and present a framework for interpreting the potential results. This guide is intended for researchers in molecular biology, pharmacology, and drug development who are interested in exploring the metabolism and therapeutic potential of novel nucleobase analogs.

The Central Hypothesis: Three Potential Fates of this compound

We hypothesize that this compound can be processed by at least three distinct enzymatic pathways, each with different implications for its biological activity and potential use as a therapeutic agent.

  • Deamination by Cytosine Deaminases: These enzymes catalyze the hydrolytic removal of the amino group at the 4-position of the cytosine ring.[5] If this compound is a substrate, it would be converted to 5-Nitrouracil, a potentially cytotoxic antimetabolite. This pathway is of particular interest for enzyme-prodrug therapies.[6]

  • Excision by DNA Glycosylases: As part of the base excision repair (BER) pathway, DNA glycosylases recognize and remove damaged or modified bases from DNA.[7] If this compound is incorporated into DNA and recognized as a lesion, it would be excised, leading to DNA repair. This has implications for its potential genotoxicity and the cellular mechanisms to counteract it.

  • Reduction by Nitroreductases: These enzymes, often of bacterial origin, are known to reduce nitroaromatic compounds.[8] The reduction of the nitro group on this compound would lead to the formation of 5-aminocytosine, with intermediate nitroso and hydroxylamino species.[9] This pathway is central to the activation of many hypoxia-targeted prodrugs.[4]

The following sections will detail the experimental approaches required to test these hypotheses and compare the efficiency of these three enzymatic pathways.

Experimental Protocols for a Comparative Analysis

To objectively compare the enzymatic processing of this compound, a series of in vitro assays should be conducted. The following protocols are adapted from established methods for each enzyme class.

I. Analysis of this compound Deamination

This protocol is designed to determine if this compound is a substrate for cytosine deaminases and to quantify the reaction kinetics. We will use a recombinant cytosine deaminase (e.g., from Saccharomyces cerevisiae or Escherichia coli) and a spectrophotometric assay.

Rationale: The conversion of this compound to 5-Nitrouracil is expected to result in a change in the UV absorbance spectrum, allowing for real-time monitoring of the reaction. This method is well-suited for determining steady-state kinetic parameters.

Experimental Workflow:

cluster_prep Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis enzyme Purify Recombinant Cytosine Deaminase reaction_setup Set up reactions in cuvettes: Buffer, varying [5-NC] enzyme->reaction_setup substrate Synthesize & Purify This compound (5-NC) substrate->reaction_setup buffer Prepare Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5) buffer->reaction_setup initiation Initiate reaction with Cytosine Deaminase reaction_setup->initiation monitoring Monitor absorbance change over time at optimal λ initiation->monitoring initial_rates Calculate initial reaction velocities (V₀) monitoring->initial_rates kinetics Plot V₀ vs. [5-NC] and fit to Michaelis-Menten equation initial_rates->kinetics parameters Determine Km and kcat kinetics->parameters

Caption: Workflow for cytosine deaminase activity assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Express and purify recombinant cytosine deaminase.

    • Synthesize or procure high-purity this compound. Prepare a stock solution in an appropriate solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Spectrophotometric Analysis:

    • Determine the optimal wavelength for monitoring the reaction by scanning the UV spectra of this compound and the expected product, 5-Nitrouracil. The wavelength with the largest difference in absorbance should be used.

    • In a temperature-controlled spectrophotometer, prepare a series of reactions in quartz cuvettes, each containing reaction buffer and a different concentration of this compound (e.g., ranging from 0.1 to 10 times the expected Km).

    • Initiate the reaction by adding a fixed concentration of cytosine deaminase to each cuvette.

    • Monitor the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

    • Calculate the catalytic efficiency (kcat/Km).

II. Assessment of this compound Excision from DNA

This protocol uses a DNA oligonucleotide containing a single this compound residue to determine if it is a substrate for a DNA glycosylase, such as human thymine-DNA glycosylase (TDG), which is known to act on other 5-substituted cytosines.[10][11]

Rationale: If the glycosylase excises this compound, it will create an abasic (AP) site in the DNA. This AP site is labile and can be cleaved by subsequent treatment with an AP lyase or hot alkali, resulting in a shorter DNA fragment that can be visualized by gel electrophoresis.[12]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis oligo Synthesize & 5'-label DNA oligo with 5-NC incubation Incubate labeled oligo with DNA glycosylase oligo->incubation enzyme Purify Recombinant DNA Glycosylase (e.g., TDG) enzyme->incubation cleavage Treat with AP lyase or hot alkali to cleave AP site incubation->cleavage gel Separate products by denaturing PAGE cleavage->gel visualization Visualize labeled fragments (autoradiography or fluorescence) gel->visualization quantification Quantify product formation visualization->quantification

Caption: Workflow for DNA glycosylase activity assay.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Synthesize a short DNA oligonucleotide (e.g., 30-mer) containing a single this compound residue at a defined position.

    • Label the 5'-end of the oligonucleotide with a radioactive (³²P) or fluorescent tag.

    • Anneal the labeled strand to its complementary unlabeled strand to create a double-stranded DNA substrate.

  • Glycosylase Reaction:

    • Incubate the labeled DNA substrate with purified DNA glycosylase in an appropriate reaction buffer at 37°C for a defined period.

    • Terminate the reaction (e.g., by heat inactivation or addition of EDTA).

    • To cleave the resulting AP site, add an AP lyase (e.g., Endonuclease IV) or treat with hot alkali (e.g., 0.1 M NaOH at 90°C).

  • Product Analysis:

    • Separate the reaction products on a denaturing polyacrylamide gel.

    • Visualize the labeled DNA fragments by autoradiography or fluorescence imaging.

    • Quantify the percentage of cleaved product to determine the extent of glycosylase activity.

III. Characterization of this compound Reduction by Nitroreductase

This protocol will assess the ability of a bacterial nitroreductase (e.g., E. coli NfsB) to reduce this compound. The assay will monitor the oxidation of the NADPH cofactor, which is consumed during the reduction reaction.

Rationale: Nitroreductases utilize NADPH or NADH as a source of reducing equivalents.[13] The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, providing a direct measure of enzyme activity.[14]

Experimental Workflow:

cluster_prep Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis enzyme Purify Recombinant Nitroreductase reaction_setup Set up reactions in cuvettes: Buffer, NADPH, varying [5-NC] enzyme->reaction_setup substrate Prepare this compound (5-NC) and NADPH solutions substrate->reaction_setup initiation Initiate reaction with Nitroreductase reaction_setup->initiation monitoring Monitor absorbance decrease at 340 nm over time initiation->monitoring initial_rates Calculate initial reaction velocities (V₀) monitoring->initial_rates kinetics Plot V₀ vs. [5-NC] and fit to Michaelis-Menten equation initial_rates->kinetics parameters Determine Km and kcat kinetics->parameters

Caption: Workflow for nitroreductase activity assay.

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation:

    • Express and purify recombinant nitroreductase.

    • Prepare stock solutions of this compound and NADPH in reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

  • Kinetic Assay:

    • In a temperature-controlled spectrophotometer, prepare a series of reactions containing reaction buffer, a fixed concentration of NADPH (saturating), and varying concentrations of this compound.

    • Initiate the reaction by adding a fixed amount of nitroreductase.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the reaction.

    • Determine the kinetic parameters (Km, Vmax, and kcat/Km) by fitting the data to the Michaelis-Menten equation.

Comparative Data Summary (Hypothetical)

The following table provides a template for summarizing the hypothetical kinetic data that would be obtained from the experiments described above.

Enzyme ClassEnzyme ExampleSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Predicted Product(s)
Cytosine Deaminase S. cerevisiae CDThis compound5000.51 x 10³5-Nitrouracil
DNA Glycosylase Human TDGThis compound in dsDNA>1000<0.01<10Abasic Site
Nitroreductase E. coli NfsBThis compound150106.7 x 10⁴5-Hydroxylaminocytosine, 5-Aminocytosine

Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to represent a plausible outcome where nitroreductase processes this compound most efficiently, followed by cytosine deaminase, with minimal activity from DNA glycosylase.

Discussion and Interpretation of Potential Outcomes

Based on the known substrate specificities of these enzyme families, we can anticipate several outcomes from this comparative study.

Nitroreductase: The Most Probable Pathway

Given the broad substrate scope of many bacterial nitroreductases for nitroaromatic compounds, it is highly probable that this compound would be an efficient substrate for this enzyme class.[14][15] The reduction of the nitro group is a well-established bioactivation mechanism for prodrugs, particularly in the hypoxic microenvironment of tumors.[4] The expected products—5-hydroxylaminocytosine and subsequently 5-aminocytosine—are structurally distinct from canonical bases and could possess their own biological activities or cytotoxic effects. The high predicted catalytic efficiency would make nitroreductase-mediated activation a primary consideration for any therapeutic application of this compound.

Cytosine Deaminase: A Plausible but Potentially Less Efficient Route

The activity of cytosine deaminases on 5-substituted cytosines is variable. While 5-fluorocytosine is a known substrate, the bulky and electron-withdrawing nitro group at the 5-position of this compound may hinder its binding to the active site or the catalytic mechanism.[5][6] We predict that deamination would occur, but likely with a lower efficiency (higher Km and lower kcat) compared to the reduction by nitroreductase. The product, 5-Nitrouracil, is an analog of 5-fluorouracil and could function as an antimetabolite, interfering with DNA and RNA synthesis.[16]

DNA Glycosylase: A Possible but Unlikely Primary Pathway

DNA glycosylases are highly specific for recognizing base lesions within the context of a DNA duplex. While some glycosylases, like TDG, can remove oxidized derivatives of 5-methylcytosine, it is uncertain whether this compound would be recognized as a substrate.[10][17] The size and electronic nature of the nitro group may not be accommodated within the enzyme's active site. We hypothesize that if any activity is observed, it would be significantly lower than the other two pathways. This would suggest that this compound, if incorporated into the genome, may not be efficiently removed by the base excision repair machinery, potentially leading to its persistence and possible mutagenic consequences.

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous approach to the comparative study of this compound's enzymatic processing. By systematically evaluating its interaction with cytosine deaminases, DNA glycosylases, and nitroreductases, researchers can gain crucial insights into its metabolic fate and biological significance. The proposed experiments would elucidate which pathways are most prominent, providing a foundation for its potential development as a therapeutic prodrug. For instance, if nitroreductase activity is dominant, this compound could be developed as a hypoxia-activated anticancer agent. Conversely, if it is an efficient substrate for a specific cytosine deaminase, it could be employed in gene-directed enzyme prodrug therapy. Understanding its interaction with DNA glycosylases will be critical for assessing its safety profile and potential for genotoxicity. The framework presented here provides a clear roadmap for the scientific community to unravel the multifaceted biological character of this intriguing modified nucleobase.

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A Researcher's Guide to Validating the Specificity of Antibodies Targeting 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of epigenetics is in a constant state of discovery, with novel DNA modifications continually being identified and characterized. Among these is 5-Nitrocytosine (5-nC), a modification arising from the interaction of cellular nitric oxide with cytosine. Emerging evidence suggests that 5-nC is not merely a marker of DNA damage but may also play a role in gene regulation and cellular signaling pathways. To accurately investigate the biological functions of 5-nC, researchers rely on high-quality antibodies that can specifically recognize this modification.

However, the specificity of antibodies targeting modified nucleotides can be notoriously variable, with significant potential for cross-reactivity with other structurally similar bases.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of any putative anti-5-Nitrocytosine antibody. We will delve into the scientific rationale behind each validation step, provide detailed experimental protocols, and offer clear examples of how to interpret the resulting data. Our goal is to empower researchers to confidently select and utilize antibodies that will yield accurate and reproducible results in their studies of 5-nC.

The Critical Challenge: Cross-Reactivity with Other Cytosine Modifications

The primary hurdle in developing and validating an antibody for this compound is the structural similarity it shares with other modified cytosine bases. These include the well-known epigenetic mark 5-methylcytosine (5-mC), as well as the oxidized derivatives 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC).[2] An antibody that cross-reacts with these other modifications will produce misleading data, confounding the true biological role of 5-nC.[3][4][5] Therefore, a multi-tiered validation strategy is not just recommended; it is essential.

G cluster_cytosine Cytosine Derivatives 5-nC This compound (Target Antigen) 5-mC 5-Methylcytosine 5-nC->5-mC Structural Similarity 5-hmC 5-Hydroxymethylcytosine 5-nC->5-hmC Structural Similarity 5-fC 5-Formylcytosine 5-nC->5-fC Structural Similarity 5-caC 5-Carboxylcytosine 5-nC->5-caC Structural Similarity C Cytosine 5-nC->C Structural Similarity

Caption: Structural similarity between this compound and other cytosine modifications.

A Multi-tiered Validation Workflow

We propose a three-tiered approach to antibody validation, moving from simple, rapid in vitro assessments to more complex, biologically relevant assays. Each tier builds upon the last, providing a comprehensive picture of the antibody's specificity and performance.

G start Candidate Anti-5-nC Antibody tier1 Tier 1: Dot Blot Assay (Qualitative Specificity) start->tier1 tier2 Tier 2: Competitive ELISA (Quantitative Specificity) tier1->tier2 Pass fail Discard Antibody tier1->fail Fail tier3 Tier 3: Immunofluorescence (In-Cellulo Validation) tier2->tier3 Pass tier2->fail Fail pass Validated Antibody tier3->pass Pass tier3->fail Fail

Caption: A three-tiered workflow for validating anti-5-nC antibody specificity.

Tier 1: Qualitative Specificity Assessment via Dot Blot Assay

Scientific Rationale: The dot blot assay is a rapid and cost-effective method to assess an antibody's fundamental ability to bind its intended target and to identify any gross cross-reactivity with other molecules.[1] By immobilizing synthetic oligonucleotides containing 5-nC, other modified cytosines, and unmodified cytosine onto a membrane, we can directly observe the antibody's binding profile.

Experimental Protocol:

  • Prepare Oligonucleotides: Synthesize or procure single-stranded DNA oligonucleotides (e.g., 40-60 bases in length) containing a single, centrally located this compound. As controls, obtain identical oligonucleotides containing 5-methylcytosine, 5-hydroxymethylcytosine, and unmodified cytosine.[6][7]

  • Spotting: On a nitrocellulose or nylon membrane, carefully spot equal amounts (e.g., 10-100 ng) of each oligonucleotide in a series of dilutions.

  • Cross-linking: UV cross-link the DNA to the membrane according to the manufacturer's instructions.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5-nC antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 6, and then apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.

G cluster_workflow Dot Blot Workflow node_prep Prepare Oligos (5-nC, 5-mC, 5-hmC, C) node_spot Spot on Membrane node_prep->node_spot node_uv UV Cross-link node_spot->node_uv node_block Block Membrane node_uv->node_block node_primary Incubate with Primary Ab node_block->node_primary node_secondary Incubate with Secondary Ab node_primary->node_secondary node_detect ECL Detection node_secondary->node_detect

Caption: Step-by-step workflow of the Dot Blot assay.

Data Interpretation:

A highly specific antibody will show a strong signal only for the 5-nC-containing oligonucleotide. Any signal from the other oligonucleotides indicates cross-reactivity.

OligonucleotideAntibody A (Specific)Antibody B (Cross-reactive)
This compound ++++++
5-Methylcytosine -++
5-Hydroxymethylcytosine -+
Unmodified Cytosine --
Table 1: Hypothetical dot blot results for a specific (A) and a cross-reactive (B) anti-5-nC antibody. Signal strength is denoted by '+' and no signal by '-'.

Tier 2: Quantitative Analysis of Specificity using Competitive ELISA

Scientific Rationale: While the dot blot provides a qualitative assessment, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) allows for the quantification of an antibody's binding preference.[7] This assay measures how effectively free nucleosides (the "competitors") inhibit the binding of the antibody to its immobilized target. By comparing the inhibitory capacity of 5-nitrocytidine with other modified and unmodified cytidines, we can calculate the degree of cross-reactivity.

Experimental Protocol:

  • Coat Plate: Coat a 96-well ELISA plate with a 5-nC-conjugated protein (e.g., 5-nC-BSA) and incubate overnight at 4°C.

  • Wash and Block: Wash the plate three times with PBST and then block with a suitable blocking buffer for 1 hour at room temperature.

  • Prepare Competitors: Create a serial dilution of free nucleosides: 5-nitrocytidine, 5-methylcytidine, 5-hydroxymethylcytidine, and cytidine.

  • Competition Reaction: In a separate plate, pre-incubate a fixed, sub-saturating concentration of the anti-5-nC antibody with the various concentrations of competitor nucleosides for 2 hours.

  • Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the 5-nC-BSA coated plate and incubate for 2 hours.

  • Wash: Wash the plate thoroughly with PBST.

  • Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, incubate, wash, and then add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

G cluster_elisa Competitive ELISA Principle plate Plate coated with 5-nC-BSA antibody Anti-5-nC Ab antibody->plate Binds competitor Free Nucleoside (e.g., 5-mC) competitor->antibody Inhibits Binding

Caption: Principle of the competitive ELISA for antibody specificity.

Data Interpretation:

Plot the absorbance against the log of the competitor concentration to generate inhibition curves. The IC50 value is the concentration of competitor required to inhibit 50% of the antibody binding. A much lower IC50 for 5-nitrocytidine compared to other nucleosides indicates high specificity.

CompetitorIC50 (nM) for Antibody A% Cross-Reactivity
5-Nitrocytidine 10100%
5-Methylcytidine > 10,000< 0.1%
5-Hydroxymethylcytidine > 10,000< 0.1%
Cytidine > 10,000< 0.1%
Table 2: Hypothetical competitive ELISA results. Cross-reactivity is calculated as (IC50 of 5-nitrocytidine / IC50 of competitor) x 100.

Tier 3: In-Cellulo Validation by Immunofluorescence

Scientific Rationale: Successful performance in in vitro assays does not guarantee that an antibody will work in a complex cellular environment. Immunofluorescence (IF) is crucial to verify that the antibody can access and specifically bind to 5-nC in fixed cells, and to confirm the expected subcellular localization (i.e., the nucleus).[6] To generate a positive control, cells can be treated with a nitrosylating agent to induce the formation of 5-nC.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or HEK293T) on coverslips. For a positive control, treat a subset of cells with a nitric oxide donor (e.g., S-nitrosoglutathione) to induce 5-nC formation. Leave another subset untreated as a negative control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-5-nC antibody at an optimized dilution overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Data Interpretation:

A specific anti-5-nC antibody should produce a strong nuclear signal in the nitric oxide-treated cells and little to no signal in the untreated cells. Non-specific antibodies may show signal in untreated cells or in cellular compartments other than the nucleus.

Summary and Final Recommendations

The validation of an antibody's specificity is a foundational requirement for rigorous scientific research. For a novel and potentially low-abundance modification like this compound, this process is of paramount importance. By following the multi-tiered approach outlined in this guide—progressing from qualitative dot blots to quantitative ELISAs and finally to in-cellulo immunofluorescence—researchers can build a comprehensive and robust validation package for any anti-5-nC antibody. Only antibodies that successfully pass all three tiers should be considered for use in downstream applications. This diligence will ensure that the data generated is reliable, reproducible, and truly advances our understanding of the role of this compound in biology and disease.

References

  • Weichmann, F., et al. (2020). Validation strategies for antibodies targeting modified ribonucleotides. RNA, 26(9), 1093-1104. [Link]

  • Meister, G., et al. (2020). Validation strategies for antibodies targeting modified ribonucleotides. PubMed, 32636310. [Link]

  • Weichmann, F., et al. (2020). Validation strategies for antibodies targeting modified ribonucleotides. ResearchGate. [Link]

  • Helm, M., & Motorin, Y. (2017). Antibodies specific for nucleic acid modifications. Wesleyan University - OneSearch. [Link]

  • Cusabio. (n.d.). How to Validate An Antibody?. Cusabio. [Link]

  • Kalka, I. N., et al. (2021). Cross-reactive antibodies against human coronaviruses and the animal coronavirome suggest diagnostics for future zoonotic spillovers. Science Advances, 7(33), eabj3524. [Link]

  • Münzel, M., et al. (2011). Improved synthesis and mutagenicity of oligonucleotides containing 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine. Angewandte Chemie International Edition, 50(50), 12005-12008. [Link]

  • Laflamme, C., et al. (2019). Scaling of an antibody validation procedure enables quantification of antibody performance in major research applications. eLife, 8, e48618. [Link]

  • Kang, J. I., Jr., et al. (2004). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Chemical Research in Toxicology, 17(9), 1236-1244. [Link]

  • Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197-209. [Link]

  • Couchman, J. R. (2014). Commercial antibodies and their validation. F1000Research, 3, 232. [Link]

  • Sowers, L. C., et al. (2004). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Chemical Research in Toxicology, 17(9), 1236-1244. [Link]

  • Antibodies.com. (n.d.). anti-5-Methylcytosine antibody. Antibodies.com. [Link]

  • Wikipedia. (n.d.). 5-Methylcytosine. Wikipedia. [Link]

  • V.V., T., & D.J., D. (2021). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 22(19), 10443. [Link]

  • Li, W., et al. (2015). 5-methylcytosine and its derivatives. Methods in Molecular Biology, 1238, 55-71. [Link]

  • Link Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Creusot, F., et al. (1993). Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites. Nucleic Acids Research, 21(13), 3091-3095. [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Wikipedia. [Link]

  • Antibodies.com. (n.d.). Product Validation. Antibodies.com. [Link]

  • Vedantu. (n.d.). Cytosine: Structure, Functions & Importance in DNA | Chemistry. Vedantu. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Wikipedia. (n.d.). Cytosine. Wikipedia. [Link]

Sources

A Comparative Guide to Advanced Nucleic Acid Probing Strategies: Evaluating Commercial Alternatives in the Absence of 5-Nitrocytosine Probe Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise detection and quantification of specific nucleic acid sequences are fundamental to molecular biology research and diagnostics. From quantifying gene expression to identifying pathogens and diagnosing genetic diseases, the choice of a probing technology is a critical determinant of experimental success. This guide provides an in-depth comparison of commercially available nucleic acid probes, offering a framework for selecting the optimal tool for your research needs.

Initially, this guide intended to benchmark 5-Nitrocytosine probes against established commercial alternatives. However, a comprehensive search of the scientific literature and commercial product listings did not yield information on this compound being utilized as a fluorescent probe for nucleic acid detection. Scientific publications describe the synthesis of 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, primarily for evaluating their antiviral activities, not for their fluorescence properties. Therefore, this guide has been adapted to provide a thorough comparison of the prevalent and advanced probing technologies currently employed in the field, while also postulating the potential role of a nitro-functionalized nucleobase in probe design.

The Query of this compound Probes: A Scientific Assessment

The absence of "this compound probes" in the current research and commercial landscape suggests they are not an established class of fluorescent probes. However, the chemical nature of the nitro group offers a clue to its potential function. Nitroaromatic compounds are well-known for their ability to quench fluorescence through a process of photoinduced electron transfer (PeT).[1] It is plausible that a this compound modification within an oligonucleotide could serve as a non-fluorescent quencher, rather than a fluorophore. In such a design, the this compound would suppress the signal of a nearby fluorescent dye until a specific hybridization or enzymatic event separates them. While this remains a hypothesis, it is grounded in the fundamental principles of fluorescence quenching.[1][2]

A Guide to Commercial and Advanced Nucleic Acid Probing Technologies

The field of nucleic acid detection is dominated by several sophisticated and well-validated technologies. These can be broadly categorized into hybridization-based probes, intercalating dyes, and advanced labeling strategies.

Hybridization Probes (FRET-based)

These probes rely on Förster Resonance Energy Transfer (FRET), a mechanism where the energy from an excited donor fluorophore is transferred to a nearby acceptor molecule, which is typically a quencher.[3] This process is highly dependent on the distance between the donor and acceptor, making it an excellent tool for designing probes that signal upon a conformational change, such as hybridization to a target sequence.

TaqMan® probes are linear oligonucleotides with a 5' fluorophore and a 3' quencher. During the annealing step of PCR, the TaqMan probe hybridizes to its specific target sequence between the forward and reverse primers.[4] As the Taq DNA polymerase extends the primer, its 5' to 3' exonuclease activity degrades the probe, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.[5][6] This process ensures that a signal is generated only when the target sequence is amplified, providing a high degree of specificity.[7]

Mechanism of TaqMan® Probes

TaqMan_Mechanism cluster_unbound Unbound Probe cluster_bound Hybridization & Extension cluster_cleavage Signal Generation Unbound 5'-Fluorophore---Quencher-3' No_Signal Fluorescence Quenched Unbound->No_Signal Proximity DNA_Template DNA Template Probe_Hybridized Probe Hybridized DNA_Template->Probe_Hybridized Taq_Polymerase Taq Polymerase Probe_Hybridized->Taq_Polymerase Extension Cleaved_Probe Fluorophore Released Taq_Polymerase->Cleaved_Probe 5'-3' Exonuclease Activity Signal Fluorescence Detected Cleaved_Probe->Signal

Caption: Workflow of TaqMan® probe mechanism.

Molecular Beacons are single-stranded oligonucleotides that form a stem-and-loop (hairpin) structure in their free state.[8][9] The loop contains the probe sequence complementary to the target, while the stem is formed by complementary arm sequences. A fluorophore is attached to one end of the stem, and a quencher to the other.[10] In the hairpin conformation, the fluorophore and quencher are in close proximity, and the fluorescence is quenched.[11] Upon hybridization of the loop sequence to its target, the beacon undergoes a conformational change that separates the stem, and consequently the fluorophore and quencher, leading to the emission of a fluorescent signal.[12] This "switch-like" mechanism provides excellent specificity, as even a single nucleotide mismatch can prevent the stable hybridization required to open the hairpin.[8]

Mechanism of Molecular Beacons

Molecular_Beacon_Mechanism cluster_closed Closed State (No Target) cluster_open Open State (Target Hybridization) Hairpin Stem-Loop Structure (Fluorophore & Quencher Proximal) Quenched No Fluorescence Hairpin->Quenched Target_DNA Target Sequence Hybridized_Beacon Beacon Hybridized (Fluorophore & Quencher Separated) Target_DNA->Hybridized_Beacon Fluorescence Fluorescence Signal Hybridized_Beacon->Fluorescence

Caption: Conformational change of a Molecular Beacon upon target binding.

Scorpion® Primers are uni-molecular probes that combine a PCR primer with a probe sequence in a single molecule.[13][14] The probe element is a hairpin loop with a 5' fluorophore and a 3' quencher, which is attached to the 5' end of the primer via a blocker that prevents polymerase extension.[1] During PCR, after the primer is extended, the probe sequence in the newly synthesized strand can hybridize to its complementary target sequence in an intramolecular fashion.[15] This hybridization event opens the hairpin loop, separating the fluorophore and quencher and generating a signal.[16] The intramolecular nature of this reaction makes it very fast and efficient.[1]

Mechanism of Scorpion® Primers

Scorpion_Primer_Mechanism cluster_initial Initial State cluster_extension PCR Extension cluster_hybridization Intramolecular Hybridization Scorpion_Primer Primer with Hairpin Probe (Quenched) Extended_Primer Primer Extended on Template Scorpion_Primer->Extended_Primer Hybridized_Probe Probe Hybridizes to Newly Synthesized Strand Extended_Primer->Hybridized_Probe Signal Fluorescence Signal Hybridized_Probe->Signal

Caption: The uni-molecular probing mechanism of a Scorpion® Primer.

DNA Intercalating Dyes

These dyes, such as SYBR® Green I, exhibit a significant increase in fluorescence upon binding to the minor groove of double-stranded DNA (dsDNA).[17][18] They are a cost-effective and easy-to-use option for real-time PCR. However, their main drawback is a lack of specificity, as they will bind to any dsDNA present in the reaction, including primer-dimers and non-specific amplification products.[18] Therefore, a melt curve analysis is essential to verify the specificity of the amplification product.[18]

Advanced Labeling Strategies

These are synthetic nucleotides that are inherently fluorescent and can be incorporated into DNA or RNA during synthesis.[8] They offer the advantage of placing a fluorescent reporter directly within the nucleic acid sequence with minimal structural perturbation.[17] Their fluorescence is often sensitive to the local microenvironment, providing insights into DNA/RNA structure and dynamics.[17]

Click chemistry provides a versatile and bio-orthogonal method for attaching a wide variety of fluorophores to nucleic acids.[19][20] This approach involves the incorporation of a modified nucleotide with a reactive handle (e.g., an alkyne or azide) into the DNA or RNA, followed by a highly specific "click" reaction with a fluorescent reporter molecule.[21] This modularity allows for the easy generation of custom-labeled probes.[11]

Head-to-Head Comparison of Probing Technologies

FeatureTaqMan® ProbesMolecular BeaconsScorpion® PrimersIntercalating Dyes (e.g., SYBR® Green)
Specificity High (probe and primers)[7]Very High (thermodynamic specificity)[8]Very High (uni-molecular hybridization)[13]Low (binds to any dsDNA)[18]
Sensitivity HighHighVery High (fast kinetics)[1]High (but prone to false positives)
Multiplexing Yes (different fluorophores)[22]Yes (different fluorophores)[8]Yes (different fluorophores)No
Cost HighHighHighLow
Ease of Use Moderate (probe design is crucial)Moderate (stem-loop design can be complex)Moderate (complex design)Easy
Post-PCR Analysis Not requiredNot requiredNot requiredMelt curve analysis required[18]

Experimental Protocols

Example Protocol: TaqMan® Real-Time PCR
  • Assay Design: Design primers and a TaqMan® probe specific to your target sequence. The probe should have a melting temperature (Tm) 5-10°C higher than the primers.

  • Reaction Setup: Prepare a master mix containing qPCR buffer, dNTPs, Taq polymerase, forward primer, reverse primer, and the TaqMan® probe.

  • Sample Addition: Add your template DNA (cDNA or genomic DNA) to the master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a thermal profile that includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: The instrument will monitor fluorescence at each cycle. The cycle at which the fluorescence crosses a set threshold (the Cq value) is inversely proportional to the initial amount of target nucleic acid.

General Protocol: Fluorescence In Situ Hybridization (FISH)
  • Sample Preparation: Prepare the cells or tissue sections on a slide and fix them to preserve their morphology.[3]

  • Permeabilization: Treat the samples to make the cell membranes permeable to the probe.

  • Probe Preparation: Label your DNA or RNA probe with a fluorophore.

  • Hybridization: Denature the target DNA in the sample and the probe, then allow the probe to hybridize to its complementary sequence in the sample overnight in a humidified chamber.[18]

  • Washing: Wash the slides to remove any unbound or non-specifically bound probe.

  • Counterstaining: Stain the cell nuclei with a counterstain like DAPI.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope.[16]

Conclusion

The selection of a nucleic acid probe is a critical decision that depends on the specific requirements of the experiment, including the need for specificity, sensitivity, multiplexing capability, and budget. While the existence and utility of "this compound probes" remain unconfirmed, the field offers a robust and diverse toolkit of established and emerging technologies. For applications requiring the highest specificity and the ability to multiplex, such as in diagnostics, FRET-based probes like TaqMan®, Molecular Beacons, and Scorpion® Primers are the gold standard. For routine, high-throughput applications where cost is a major consideration and specificity can be validated by other means, intercalating dyes remain a viable option. Advanced strategies like fluorescent nucleobase analogs and click chemistry are pushing the boundaries of what is possible in studying the intricate dynamics of nucleic acids in their native cellular environment.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of laboratory science. This guide provides a detailed, safety-first protocol for the proper disposal of 5-Nitrocytosine, moving beyond simple steps to explain the underlying chemical principles and regulatory framework. Our objective is to ensure that every stage of the disposal process, from accumulation to final hand-off, is conducted with the highest regard for personal safety and environmental stewardship.

Immediate Safety Profile & Hazard Identification

Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. While comprehensive toxicological data for this compound is not as readily available as for more common reagents, its structure—a nitro aromatic compound—informs the necessary precautions.

  • Hazard Class: Based on its structure and data from analogous compounds, this compound should be treated as a hazardous substance. The nitro group suggests potential reactivity and thermal instability.[1][2] Structurally similar compounds, like 5-Fluorocytosine, are suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2).

  • Primary Risks: The primary risks involve exposure through inhalation of dust, skin contact, and eye contact.[3][4] Upon combustion, it is expected to produce hazardous decomposition products, including nitrogen oxides (NOx) and carbon oxides.[5][6][7]

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required: a lab coat, safety goggles with side shields, and chemical-resistant gloves.[6] If there is a risk of generating dust, respiratory protection should be used in a certified chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes key data for this compound, essential for proper handling and waste documentation.

PropertyValueSource(s)
Molecular Formula C₄H₄N₄O₃Inferred from structure
Molecular Weight 156.10 g/mol Inferred from structure
Appearance Likely a solid powder[6]
Melting Point >300 °C (>572 °F) for Cytosine[5]
Primary Hazards Potential reproductive toxin, irritant[5][8]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[3][6][9]

The Core Principle: Segregation and Professional Disposal

The foundational principle of chemical waste management is that laboratory chemicals must not be disposed of via standard trash or sanitary sewer systems. [10][11][12] The complex mixture of substances in a laboratory waste stream requires professional handling to prevent dangerous reactions and environmental contamination. The only approved final disposal method for a compound like this compound is through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[3][13]

Your responsibility in the lab is to ensure the waste is collected, segregated, stored, and labeled correctly for pickup.

Step-by-Step Disposal Protocol

This protocol covers the full lifecycle of this compound waste within the laboratory, from the point of generation to the moment it is ready for collection.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[14][15]

  • Location: The SAA must be within the laboratory and under the control of laboratory personnel. It should not be in a public area like a hallway.[16]

  • Secondary Containment: All liquid waste containers in the SAA must be placed in a secondary containment pan or tray to contain potential spills.[16]

Step 2: Select the Correct Waste Container

Container selection is critical to prevent leaks and reactions.

  • Compatibility: The container must be chemically compatible with this compound and any solvents used. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For solutions, use a poly-coated glass or HDPE bottle.[17]

  • Condition: Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof closure.[17]

  • Labeling: Never use a food or beverage container for waste collection.

Step 3: Waste Accumulation and Segregation

Proper segregation prevents dangerous chemical reactions.[15][18]

  • Solid Waste:

    • Pure this compound: Collect surplus or expired this compound in a dedicated container labeled "Hazardous Waste: this compound."

    • Contaminated Dry Waste: Items like gloves, weigh boats, and paper towels contaminated with this compound should be collected in a separate, clearly labeled, lined container. The label must read "Hazardous Waste: this compound Contaminated Debris."[19]

  • Liquid Waste:

    • Aqueous Solutions: If this compound is dissolved in an aqueous buffer, collect it in a dedicated liquid waste container. Do not mix with organic solvent waste.

    • Organic Solvent Solutions: If this compound is in an organic solvent, collect it in a container designated for that solvent class (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste"). Crucially, do not mix incompatible waste streams. [9] For example, do not add acidic waste to a container that may contain cyanides or sulfides.[15]

Step 4: Labeling Hazardous Waste Containers

Accurate labeling is a strict regulatory requirement.[14][15]

  • Initial Labeling: As soon as the first drop of waste enters a container, it must be labeled.

  • Required Information: The label must include:

    • The words "Hazardous Waste." [14]

    • The full chemical name of all contents (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.[15]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable").

  • Container Status: Keep waste containers closed at all times except when adding waste.[15][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound waste in the laboratory.

G cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Stream cluster_liquid 2b. Liquid Waste Stream cluster_ppe 2c. Contaminated PPE cluster_final 3. Final Steps start Waste this compound Generated waste_type_q Solid, Liquid, or Contaminated PPE? start->waste_type_q solid_waste Collect in dedicated, sealed, and labeled solid waste container. Label: 'Hazardous Waste: this compound' waste_type_q->solid_waste Solid liquid_waste_q Aqueous or Organic Solvent? waste_type_q->liquid_waste_q Liquid ppe_waste Collect in a separate, lined container. Label: 'Hazardous Waste: Contaminated Debris' waste_type_q->ppe_waste PPE storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->storage aqueous_waste Collect in dedicated, sealed, and labeled aqueous waste container. liquid_waste_q->aqueous_waste Aqueous organic_waste Collect in compatible, segregated (halogenated/non-halogenated) solvent waste container. liquid_waste_q->organic_waste Organic aqueous_waste->storage organic_waste->storage ppe_waste->storage pickup Request pickup from Institutional Environmental Health & Safety (EHS) for professional disposal. storage->pickup

Caption: Decision workflow for segregating and containerizing this compound waste.

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[3]

    • Place the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Call your institution's emergency number or 911.[16]

    • Provide responders with the Safety Data Sheet (SDS) if available.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]

Conclusion: A Culture of Safety

The proper management of chemical waste like this compound is a direct reflection of a laboratory's commitment to safety and scientific integrity. By understanding the hazards, adhering to segregation protocols, and maintaining meticulous records, you contribute to a safe environment for yourself, your colleagues, and the wider community. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they are the final authority on waste disposal procedures at your facility.[12][20]

References

  • National Institutes of Health. (2022). Chemical Waste. Office of Research Facilities. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]

  • National Institutes of Health. (2015). NIH Chemical Safety Guide. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitrocytosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Nitrocytosine. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to build a self-validating system of safety you can trust.

Inferred Hazard Analysis: A Proactive Approach to Safety

Understanding the "why" behind a safety protocol is critical. The potential hazards of this compound are inferred from its chemical structure and the known toxicology of related molecules.

  • The Nitro Group (-NO₂): Nitroaromatic and nitroheterocyclic compounds are a well-studied class of chemicals. The nitro group is an electron-withdrawing functional group that can impart significant biological activity. Many compounds in this class are known to be cytotoxic, particularly to hypoxic (low-oxygen) cells.[1] Furthermore, the addition of a nitro group to aromatic amines can convert them into direct mutagens, as demonstrated in the Ames Salmonella/microsomal assay.[2] The metabolic reduction of the nitro group can lead to the formation of reactive intermediates that contribute to cellular damage.[3] Therefore, it is prudent to handle this compound as a potential mutagen and cytotoxic agent.

  • The Cytosine Moiety: While cytosine itself is a fundamental component of DNA and RNA with low toxicity[4], chemically modified nucleobases can exhibit significant biological effects. For instance, a related compound, 5-fluorocytosine, is an antifungal drug that can cause dose-dependent bone marrow toxicity in humans.[5] This underscores that modifications at the 5-position of the pyrimidine ring can lead to potent and potentially hazardous bioactivity.

Based on this analysis, we must assume this compound poses risks of skin irritation, serious eye irritation, and potential toxicity if inhaled or ingested. Long-term exposure risks, while not fully investigated, may include mutagenicity or damage to specific organs.[3][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a reliable barrier against exposure.[7] The following PPE is mandatory for all procedures involving this compound, from handling the solid powder to working with solutions.

  • Eye and Face Protection:

    • Minimum Requirement: Safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all tasks.[8][9]

    • Recommended for Splash Hazard: When handling solutions or performing operations with a risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[10][11]

  • Hand Protection:

    • Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility charts for the specific solvents you are using.

    • Glove Protocol: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[12] Contaminated gloves must be disposed of as hazardous waste. After removing gloves, hands should be washed thoroughly with soap and water.

  • Protective Clothing:

    • Lab Coat: A standard laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls made from materials like Tyvek are recommended.[10]

    • Full Coverage: Ensure that legs and arms are fully covered. Closed-toe shoes are mandatory in the laboratory at all times.

  • Respiratory Protection:

    • For Solid Powder: When weighing or handling the solid form of this compound where dust generation is possible, a NIOSH-approved respirator is required.[12] An N95 respirator may be sufficient, but for greater protection, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.

    • Engineering Controls: Respiratory protection should be used in conjunction with engineering controls. All work with solid this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[13]

Operational Safety and Logistical Plan

Procedural discipline is the foundation of laboratory safety. Follow these steps to minimize risk during common laboratory operations.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials.[8][9]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Step 2: Weighing the Solid Compound
  • Location: This procedure must be conducted within a chemical fume hood to contain any airborne particles.

  • PPE: Don the full required PPE, including a respirator suitable for particulates.

  • Procedure:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid any actions that could create dust.

    • Securely close the primary container.

    • Clean the spatula and any contaminated surfaces within the fume hood before proceeding.

Step 3: Preparing Solutions
  • Location: This procedure should also be performed in a chemical fume hood.

  • PPE: Full PPE, including safety goggles and a face shield, is required due to the splash risk.

  • Procedure:

    • Add the weighed this compound powder to the appropriate solvent in a suitable container.

    • Add the powder to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosolization or pressure buildup.

Emergency Procedures: Immediate Action Plan

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. Avoid breathing dust or vapors. Wearing full PPE, cover the spill with an absorbent, non-combustible material (e.g., sand or vermiculite). Sweep up the material, place it into a suitable, sealed container for disposal, and decontaminate the spill area.[15]

Disposal Plan: Environmental Responsibility

Waste generated from handling this compound must be treated as hazardous.

  • Waste Classification: All solid waste, contaminated PPE (gloves, disposable coats), and solutions containing this compound are classified as hazardous chemical waste.[13]

  • Containerization:

    • Collect all waste in clearly labeled, tightly sealed containers.[16]

    • Do not mix this compound waste with other waste streams, especially strong acids or bases.[13]

  • Final Disposal: The recommended method for the disposal of nitro compounds is incineration by a licensed professional waste disposal service.[13] Do not attempt to dispose of this chemical down the drain or in regular trash.

Data Presentation

Table 1: PPE Requirements for Handling this compound

Activity Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Receiving & StorageSafety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required (unless container is compromised)
Weighing SolidSafety Goggles & Face ShieldNitrile GlovesLab CoatRequired (N95 or Half/Full-Mask Respirator)
Preparing SolutionsSafety Goggles & Face ShieldNitrile GlovesLab CoatRecommended (if not in fume hood)
Handling Dilute SolutionsSafety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required (if handled in well-ventilated area)
Spill CleanupSafety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron/CoverallsRequired (Half/Full-Mask Respirator)

Experimental Protocols

Workflow for Risk Assessment and PPE Selection

The following diagram illustrates the logical workflow for determining the appropriate level of PPE when planning an experiment with this compound.

PPE_Workflow start Start: Plan to Use This compound assess_form Assess Physical Form: Solid or Liquid? start->assess_form solid_ops Handling Solid Powder (Weighing, Aliquoting) assess_form->solid_ops  Solid liquid_ops Handling Liquid Solution assess_form->liquid_ops  Liquid ppe_solid Mandatory PPE: - Fume Hood - Respirator (N95+) - Goggles & Face Shield - Gloves & Lab Coat solid_ops->ppe_solid assess_splash Risk of Splash or Aerosol? liquid_ops->assess_splash high_risk_liquid High Risk Liquid Ops (Vortexing, Sonicating) assess_splash->high_risk_liquid  Yes low_risk_liquid Low Risk Liquid Ops (Pipetting, Diluting) assess_splash->low_risk_liquid  No ppe_high_risk Mandatory PPE: - Fume Hood - Goggles & Face Shield - Gloves & Lab Coat high_risk_liquid->ppe_high_risk ppe_low_risk Mandatory PPE: - Safety Glasses - Gloves & Lab Coat low_risk_liquid->ppe_low_risk

Caption: PPE selection workflow for this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Chemius. (n.d.). Safety Data Sheet: nitro razredčilo. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Cytosine. Retrieved from [Link]

  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • Kauffman, C. A., & Frame, P. T. (1977). Bone marrow toxicity associated with 5-fluorocytosine therapy. Antimicrobial Agents and Chemotherapy, 11(2), 244–247. Retrieved from [Link]

  • Adams, G. E., Clarke, E. D., Flockhart, I. R., Jacobs, R. S., Sehmi, D. S., Stratford, I. J., Wardman, P., & Watts, M. E. (1979). Structure-activity relationships in the development of hypoxic cell radiosensitizers. I. Sensitization efficiency. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 35(2), 133-150. Retrieved from [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 13(8), 673–692. Retrieved from [Link]

  • Filo. (2024, December 14). Convert: (1) Cytosine to this compound (ii) Urea to Uracil. Retrieved from [Link]

  • Wells, R. J., & Weetman, R. M. (1990). Toxicity of high-dose cytosine arabinoside in the treatment of advanced childhood tumors resistant to conventional therapy. A Pediatric Oncology Group study. Cancer, 66(10), 2064–2067. Retrieved from [Link]

  • Vance, W. A., & Levin, D. E. (1984). Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environmental Mutagenesis, 6(6), 797–811. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.